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  • Product: 3-Cyclopropylmorpholine hydrochloride

Core Science & Biosynthesis

Foundational

3-Cyclopropylmorpholine Hydrochloride: Structural Profiling, Mechanistic Utility, and Synthetic Workflows

Executive Summary In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized building blocks. 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized building blocks. 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5) has emerged as a critical active pharmaceutical ingredient (API) intermediate[1]. By fusing the conformational flexibility of a morpholine ring with the steric bulk and metabolic resistance of a cyclopropyl moiety, this compound serves as a privileged scaffold in the development of bromodomain and extra-terminal (BET) family inhibitors and Kv1.5 channel modulators[2][3].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale for its use in drug design, and field-validated synthetic protocols for its handling and integration.

Physicochemical Profiling

Understanding the baseline properties of both the free base and the hydrochloride salt is essential for predicting solubility, reactivity, and downstream processing conditions. The hydrochloride salt is highly preferred in solid-phase synthesis and long-term storage due to the volatility and reactivity of the free base[1][4].

Property3-Cyclopropylmorpholine (Free Base)3-Cyclopropylmorpholine Hydrochloride (Salt)
CAS Number 1260667-05-7[4]1841081-61-5[1]
Molecular Formula C₇H₁₃NO[4]C₇H₁₄ClNO[1]
Molecular Weight 127.18 g/mol [4]163.65 g/mol [1]
Physical State Combustible Liquid[5]Crystalline Solid[1]
Topological Polar Surface Area 21.3 Ų[4]N/A (Salt dependent)
Hazard Statements H227, H315, H318, H335[4][5]Irritant (Standard API handling)

Structural & Mechanistic Insights in Drug Design

The incorporation of a 3-cyclopropylmorpholine moiety into a drug scaffold is rarely arbitrary. As an application scientist, I evaluate this substitution based on three core mechanistic pillars:

  • Metabolic Shielding (CYP450 Evasion): Unsubstituted morpholines are highly susceptible to oxidative metabolism (N-dealkylation and ring oxidation) by hepatic cytochrome P450 enzymes. The introduction of a cyclopropyl group at the C3 position provides profound steric hindrance directly adjacent to the secondary amine. This shielding effect drastically reduces the rate of metabolic clearance, thereby extending the in vivo half-life of the parent drug[6].

  • Conformational Restriction: In the development of quinazoline-based BET inhibitors, replacing a standard phenyl group with a cyclopropyl group alters the dihedral angles of the molecule. This allows the compound to optimally occupy the WPF (Trp-Pro-Phe) shelf of the BRD4 binding pocket, modulating both binding affinity and lipophilicity[2][6].

  • Chiral Specificity: The C3 position is a chiral center. Enantiopure versions, such as (S)-3-cyclopropylmorpholine and (R)-3-cyclopropylmorpholine, are frequently utilized to exploit stereospecific interactions within target protein active sites[6].

G A Lead Compound (High Clearance) B 3-Cyclopropylmorpholine Integration A->B C Steric Shielding of N-Atom B->C D Metabolic Stability (CYP450 Evasion) C->D E Improved In Vivo Efficacy & PK D->E

Caption: Structural optimization pathway utilizing 3-cyclopropylmorpholine for improved PK.

Experimental Protocols & Synthetic Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Below are two critical procedures: the generation of the stable hydrochloride salt from the free base, and the nucleophilic aromatic substitution (SNAr) coupling of the morpholine to a heterocyclic core.

Protocol A: Isolation of 3-Cyclopropylmorpholine Hydrochloride

The free base is a combustible liquid prone to degradation[5]. Converting it to a hydrochloride salt ensures long-term stability and precise stoichiometric handling.

Rationale: The use of anhydrous ethereal hydrogen chloride is critical. Introducing aqueous HCl would lead to the formation of a highly hygroscopic hydrate, complicating isolation and downstream anhydrous coupling reactions[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of 3-cyclopropylmorpholine free base in anhydrous diethyl ether (10 mL/g of amine) in a round-bottom flask under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0 °C.

  • Acidification: Slowly add 1.05 equivalents of a 2.0 M HCl solution in diethyl ether dropwise via an addition funnel. Observation: A white crystalline precipitate will begin to form immediately.

  • Maturation: Remove the ice bath and allow the suspension to stir at room temperature for 1 to 2 hours to ensure complete salt formation.

  • Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL/g) to remove unreacted free base and organic impurities.

  • Drying: Transfer the solid to a vacuum desiccator and dry over P₄O₁₀ or under high vacuum at 40 °C for 12 hours to afford the pure 3-cyclopropylmorpholine hydrochloride[7].

Workflow N1 3-Cyclopropylmorpholine Free Base N2 Dissolve in Anhydrous Diethyl Ether (0 °C) N1->N2 N3 Dropwise Addition of 2.0 M HCl in Ether N2->N3 N4 Precipitation of Hydrochloride Salt N3->N4 N5 Vacuum Filtration & Cold Ether Wash N4->N5 N6 High Vacuum Drying (40 °C) N5->N6

Caption: Step-by-step workflow for the isolation of 3-cyclopropylmorpholine hydrochloride.

Protocol B: SNAr Coupling to a Quinazoline Core (BET Inhibitor Synthesis)

This protocol demonstrates how 3-cyclopropylmorpholine is utilized as a nucleophile to build complex pharmacological agents, specifically in the synthesis of quinazoline-based BET inhibitors[6].

Rationale: Triethylamine (Et₃N) is utilized as a non-nucleophilic base to scavenge the HCl byproduct generated during the substitution. Without Et₃N, the 3-cyclopropylmorpholine would self-protonate, rendering it non-nucleophilic and stalling the reaction.

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial, dissolve the electrophile (e.g., 4-chloroquinazoline derivative) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add (S)-3-cyclopropylmorpholine (1.2 eq) and triethylamine (Et₃N) (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature to 60 °C (depending on electrophile reactivity) for 4–6 hours[6].

  • Monitoring: Monitor the reaction progress via LC-MS or TLC until the complete consumption of the 4-chloroquinazoline starting material is observed.

  • Workup: Quench the reaction with distilled water and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to yield the coupled product. Expected yields range from 52% to 94%[6].

Safety, Handling, and Storage

When handling 3-cyclopropylmorpholine and its hydrochloride salt, strict adherence to laboratory safety protocols is mandatory:

  • Hazards: The free base is a combustible liquid (H227) that causes serious eye damage (H318) and skin irritation (H315)[4][5]. The hydrochloride salt, while non-combustible, is an irritant.

  • PPE: Nitrile gloves, safety goggles, and a chemical fume hood are required during all synthetic manipulations.

  • Storage: The hydrochloride salt should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C (refrigerated) to prevent moisture degradation[8].

References

  • PubChem - 3-Cyclopropylmorpholine | CID 53986558 URL:[Link]

  • Chembuyersguide - Accela ChemBio Inc. Product Catalog URL: [Link]

  • Chembuyersguide - ChemScene Product Catalog URL: [Link]

  • OSTI.GOV - Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors URL: [Link]

  • PubMed Central (PMC) - Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors URL:[Link]

  • PubMed Central (PMC) - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride URL: [Link]

  • PubMed Central (PMC) - Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases URL:[Link]

Sources

Exploratory

Part 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 3-Cyclopropylmorpholine Hydrochloride for Drug Development Professionals This guide provides a comprehensive technical overview of 3-Cyclopropylmorpholine hydrochloride, a heterocyclic buil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Cyclopropylmorpholine Hydrochloride for Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyclopropylmorpholine hydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its chemical identity, a robust synthesis protocol, state-of-the-art analytical characterization methods, and the strategic rationale for its application in modern drug discovery programs. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound.

3-Cyclopropylmorpholine hydrochloride is the salt form of the parent amine, 3-Cyclopropylmorpholine. The incorporation of both a strained cyclopropyl ring and a versatile morpholine scaffold makes it a valuable intermediate. The hydrochloride salt form is typically preferred in development settings due to its enhanced stability and solubility in aqueous media compared to the free base.

While a specific CAS (Chemical Abstracts Service) number for the racemic hydrochloride salt is not ubiquitously indexed, the identifiers for the parent compound and its chiral salt are well-documented.

  • CAS Number (Free Base): 1260667-05-7[1][2]

  • CAS Number ((S)-enantiomer hydrochloride): 2920206-70-6[3]

The fundamental physicochemical properties are summarized below. These values are critical for designing synthetic routes, formulating analytical methods, and predicting pharmacokinetic behavior.

PropertyValueSource
Chemical Formula C₇H₁₄ClNOCalculated
Molecular Weight 163.64 g/mol Calculated
Appearance White to off-white crystalline solidInferred
Solubility Soluble in water, methanol, ethanolInferred
Molecular Weight (Free Base) 127.18 g/mol [2][4]
XLogP3 (Free Base) 0.2[2]

Part 2: Synthesis and Mechanistic Insights

A definitive, single-pot synthesis for 3-Cyclopropylmorpholine is not prominently featured in the literature, which is common for specialized building blocks. However, a robust and scalable synthesis can be logically constructed from well-established organometallic and heterocyclic chemistry principles. The proposed pathway below involves the formation of a key epoxide intermediate followed by a ring-opening and subsequent cyclization cascade.

Proposed Synthetic Pathway

The synthesis begins with commercially available cyclopropylacetaldehyde and proceeds through an epoxidation and a subsequent reaction with ethanolamine to form the morpholine ring. The final step is the conversion to the hydrochloride salt.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening & Cyclization cluster_2 Step 3: Salt Formation A Cyclopropylacetaldehyde B Cyclopropyloxirane (Intermediate) A->B m-CPBA or other epoxidizing agent D 3-Cyclopropylmorpholine (Free Base) Intramolecular cyclization B->D B->D Heat, Lewis Acid catalyst Nucleophilic attack by amine C Ethanolamine C->D F 3-Cyclopropylmorpholine Hydrochloride (Final Product) D->F E HCl in Diethyl Ether E->F

Caption: Proposed synthetic workflow for 3-Cyclopropylmorpholine Hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Cyclopropyloxirane

  • Reaction Setup: To a stirred solution of cyclopropylacetaldehyde (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask cooled to 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-cyclopropyloxirane, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Cyclopropylmorpholine

  • Reaction Setup: In a sealed pressure vessel, combine the crude 2-cyclopropyloxirane (1.0 equiv.) with ethanolamine (1.5 equiv.).

  • Reaction Conditions: Heat the mixture to 80-100 °C. The reaction involves an initial nucleophilic ring-opening of the epoxide by the amine of ethanolamine, followed by an intramolecular Williamson ether synthesis-type cyclization to form the morpholine ring.

  • Purification: After cooling, purify the reaction mixture via column chromatography on silica gel to isolate the 3-Cyclopropylmorpholine free base.

Step 3: Formation of 3-Cyclopropylmorpholine Hydrochloride

  • Dissolution: Dissolve the purified 3-Cyclopropylmorpholine (1.0 equiv.) in anhydrous diethyl ether.

  • Precipitation: To this solution, slowly add a solution of hydrogen chloride in diethyl ether (1.1 equiv.) with stirring. A white precipitate will form. This is a standard and effective method for creating hydrochloride salts of amines.[5]

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Cyclopropylmorpholine hydrochloride as a stable, crystalline solid.

Part 3: Analytical Characterization & Quality Control

A robust analytical package is essential to confirm the identity, purity, and stability of 3-Cyclopropylmorpholine hydrochloride. The following methods constitute a self-validating system for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.2-1.0 ppm), and distinct signals for the morpholine ring protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 128.11.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected peaks include N-H stretches (as the ammonium salt) around 2400-2800 cm⁻¹ and C-O-C stretches for the ether linkage around 1100 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): The cornerstone for purity assessment. Since the molecule lacks a strong UV chromophore, derivatization or the use of alternative detection methods is often required for sensitive quantification.[6][7]

G cluster_workflow Analytical Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Column, Gradient Elution) A->B C UV Detection (Requires Derivatization) B->C If UV D Alternative Detection (ELSD, CAD, or MS) B->D If no chromophore E Data Analysis (Purity Assessment) C->E D->E F Structural Confirmation (NMR, MS, IR) E->F Cross-validation

Caption: General analytical workflow for the characterization of 3-Cyclopropylmorpholine HCl.

Detailed Protocol: Purity Determination by HPLC-UV with Derivatization

This protocol is based on established methods for analyzing amines that lack native UV absorbance.[6]

  • Instrumentation: Standard HPLC system with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Derivatization Reagent: Prepare a solution of 1-naphthylisothiocyanate (NIT) in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Cyclopropylmorpholine hydrochloride sample in a suitable diluent (e.g., acetonitrile/water).

    • To an aliquot of this solution, add the NIT derivatization reagent.

    • Heat the mixture (e.g., 60 °C for 30 minutes) to form the stable thiourea derivative, which has a strong UV chromophore.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set appropriately for the NIT-derivative (typically around 230 nm).

    • Injection Volume: 10 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Part 4: Strategic Importance in Drug Development

The combination of a cyclopropyl group and a morpholine ring in a single, low molecular weight building block is a strategic choice in medicinal chemistry. Each moiety contributes distinct, advantageous properties that can address common challenges in drug discovery.

The Role of the Cyclopropyl Group

The cyclopropyl ring is far more than a simple saturated carbocycle; its inherent ring strain imparts unique electronic and conformational properties.[8] It is frequently used as a "magic fragment" to:

  • Enhance Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous alkyl groups.[8][9] This can significantly increase a drug candidate's half-life.

  • Improve Potency and Binding: Its rigid structure can act as a conformational lock, reducing the entropic penalty of binding to a biological target.[8][10] This pre-organization can lead to a substantial increase in binding affinity.

  • Modulate Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity and pKa, serving as a bioisosteric replacement for groups like gem-dimethyl or vinyl moieties to optimize a compound's ADME profile.[8][11]

  • Reduce Off-Target Effects: By improving conformational fit and metabolic stability, the fragment helps minimize interactions with unintended biological targets.[8][11]

The Role of the Morpholine Ring

The morpholine heterocycle is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] Its value stems from several key features:

  • Improved Pharmacokinetics: The morpholine ring often improves aqueous solubility and other pharmacokinetic properties. Its weak basicity (pKa ~8.7) can be optimal for achieving good cell permeability and avoiding lysosomal trapping.[13][14]

  • Versatile Scaffold: It serves as a robust and synthetically accessible scaffold, allowing for the precise orientation of other pharmacophoric elements.[12][13]

  • Broad Biological Activity: Morpholine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antidepressant, anti-inflammatory, and neuroprotective effects.[13][15]

  • Blood-Brain Barrier Permeability: The physicochemical properties of the morpholine ring can be tuned to enhance permeability across the blood-brain barrier, making it a valuable component in the design of CNS-active drugs.[14]

In concert, the cyclopropyl and morpholine moieties in 3-Cyclopropylmorpholine hydrochloride provide a unique building block that simultaneously offers structural rigidity, metabolic stability, and favorable pharmacokinetic properties, making it a highly attractive starting point for the development of novel therapeutics across a wide range of disease areas.

References

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Tripodi, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Kaur, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Bavetsias, V., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Kaur, R., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • BuyersGuideChem. (n.d.). 3-Cyclopropylmorpholine | 1260667-05-7. [Link]

  • Singh, S., et al. (2018). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Cyclopropylmorpholine. National Center for Biotechnology Information. [Link]

  • Guo, J., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology. [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-acetyl- on Newcrom R1 HPLC column. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. [Link]

  • Chalyk, B. A., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters. [Link]

  • de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Ohta, Y., et al. (2022). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

The Strategic Integration of 3-Cyclopropylmorpholine Hydrochloride in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of privileged building blocks. 3-Cyclopropylmorpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of privileged building blocks. 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) has emerged as a critical active pharmaceutical ingredient (API) intermediate 1. By combining the hydrogen-bonding capabilities of a morpholine ring with the steric and lipophilic properties of a cyclopropyl group, this pharmacophore addresses common liabilities in lead compounds, such as poor metabolic stability and off-target promiscuity.

As a Senior Application Scientist, I have observed that the C3-substitution on the morpholine ring fundamentally alters the conformational landscape of the parent scaffold. This whitepaper dissects the physicochemical rationale, therapeutic applications, and validated experimental workflows for integrating 3-cyclopropylmorpholine (3-CPM) into advanced drug candidates, specifically targeting oncology and inflammatory pathways.

Physicochemical Rationale & Pharmacophore Dynamics

The unmodified morpholine ring is ubiquitous in drug design (e.g., gefitinib, linezolid) due to its favorable balance of aqueous solubility and lipophilicity. However, unsubstituted morpholines are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid hepatic clearance.

The introduction of a cyclopropyl group at the 3-position provides three distinct advantages:

  • Steric Shielding: The bulky cyclopropyl group creates a steric vector that blocks enzymatic access to the adjacent nitrogen and alpha-carbons, drastically reducing N-dealkylation and morpholine ring-opening metabolic pathways.

  • Conformational Rigidity: The cyclopropyl moiety restricts the chair conformation of the morpholine ring. This lowers the entropic penalty upon binding to target proteins, directly enhancing binding affinity ( Kd​ ).

  • Lipophilicity Modulation: It incrementally increases the LogP of the molecule, improving cellular permeability without pushing the molecule into the highly lipophilic, non-druglike space.

Rationale CPM 3-Cyclopropylmorpholine (3-CPM) Steric Steric Shielding (C3 Position) CPM->Steric Lipo Lipophilicity Modulation CPM->Lipo Rigid Conformational Rigidity CPM->Rigid Metab Reduced CYP450 Metabolism Steric->Metab Blocks oxidation Lipo->Metab Optimizes CLp Affinity Enhanced Target Binding (Kd) Rigid->Affinity Entropic favor

Caption: Physicochemical rationale for integrating 3-CPM into drug scaffolds.

Key Therapeutic Applications

BET Family Inhibitors (Epigenetic Modulators)

Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, are epigenetic readers that drive the transcription of oncogenes like c-Myc. In the optimization of quinazoline-based BET inhibitors, the substitution of 3-CPM at the 4-position of the quinazoline core was explored to mitigate pharmacokinetic liabilities 2. When paired with specific 6-position substitutions (e.g., N-methyl 3-methylpyridone), the 3-CPM analogs exhibited marked improvements in potency ( Kd​ = 20–70 nM) and significantly improved in vivo clearance rates compared to early-generation leads.

BET_Pathway Inhibitor 3-CPM Quinazoline Derivative BRD4 BRD4 (BET Family) Inhibitor->BRD4 Competitive Inhibition Chromatin Acetylated Histones BRD4->Chromatin Binds via Bromodomain Transcription c-Myc / Bcl-2 Transcription Chromatin->Transcription Activates Cancer Tumor Proliferation Transcription->Cancer Drives

Caption: Mechanism of action for 3-CPM-derived BET inhibitors in oncology.

MTH1 Inhibitors (Oncology)

MutT Homologue 1 (MTH1) sanitizes the oxidized nucleotide pool, preventing cancer cell death from oxidative stress. Using fragment-based drug design, researchers identified a 7-azaindole fragment ( Kd​ = 49.5 μM). By coupling 3-CPM to the core via a microwave-assisted SNAr reaction, the biochemical potency was improved by over 10,000-fold, yielding highly selective MTH1 inhibitors with excellent drug-like properties 3.

USP19 and ACC Inhibitors

Beyond oncology, 3-CPM is utilized in synthesizing inhibitors of Ubiquitin Specific Protease 19 (USP19) for treating muscular atrophy and metabolic disorders 4. It is also a key structural element in bicyclic Acetyl-CoA Carboxylase (ACC) inhibitors aimed at treating fatty liver disease and diabetes.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning built-in checkpoints prevent the progression of failed experiments.

Protocol 1: Microwave-Assisted SNAr Coupling of 3-CPM

Due to the steric hindrance of the cyclopropyl group, traditional thermal heating often results in poor yields. Microwave irradiation is required to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine the heteroaryl chloride core (e.g., 4-Chloro-N-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, 1.0 eq) with 3-cyclopropylmorpholine hydrochloride (4.0 eq).

    • Causality: An excess of the amine drives the equilibrium forward. Because 3-CPM is supplied as a hydrochloride salt, it must be neutralized in situ.

  • Base & Solvent Addition: Add N,N-diisopropylethylamine (DIPEA, 5.0 eq) and anhydrous pyridine (0.5 M concentration).

    • Causality: DIPEA liberates the free base of 3-CPM. Pyridine acts as a polar basic solvent that stabilizes the Meisenheimer complex transition state during the SNAr reaction.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 230 °C for 4 hours.

  • Validation Checkpoint (Self-Validation): Before purification, draw a 5 μL aliquot, dilute in methanol, and run an analytical LC-MS. The reaction is validated only if the starting material peak area is <5% and the [M+H]+ of the desired product is the base peak. If incomplete, re-subject to irradiation for 1 hour.

  • Purification: Quench with methanol, filter through a Celite pad, and purify via preparative RP-HPLC using an acetic acid/acetonitrile gradient.

Workflow Reagents Heteroaryl Chloride + 3-CPM HCl + DIPEA Solvent Pyridine / NMP Solvent System Reagents->Solvent Microwave Microwave Irradiation (230°C, 4h) Solvent->Microwave Purification RP-HPLC Purification Microwave->Purification Product Pure 3-CPM Adduct Purification->Product

Caption: Microwave-assisted SNAr workflow for 3-CPM coupling.

Protocol 2: In Vitro Microsomal Stability Profiling

To prove that 3-CPM enhances metabolic stability, a multi-point microsomal clearance assay is utilized.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a master mix containing mouse or human liver microsomes (0.5 mg/mL final protein concentration) in 100 mM phosphate buffer (pH 7.4). Spike in the 3-CPM test compound to a final concentration of 1 μM.

    • Causality: 1 μM ensures the substrate concentration is well below the Km​ for most CYP enzymes, guaranteeing first-order depletion kinetics for accurate half-life calculation.

  • Reaction Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism. The internal standard normalizes any LC-MS/MS injection volume variability.

  • Validation Checkpoint (Self-Validation): Run a parallel incubation with Verapamil (a known high-clearance drug). The assay is only validated if Verapamil exhibits a t1/2​<15 minutes. If Verapamil is stable, the NADPH system or microsomes are inactive, and the assay must be rejected.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes, analyze the supernatant via LC-MS/MS, and plot natural log (LN) of % remaining versus time to calculate intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The table below summarizes the pharmacological impact of integrating 3-CPM into various drug scaffolds, demonstrating the transition from weak fragments/leads to highly potent clinical candidates.

Compound / ScaffoldTargetSubstitution at CoreBinding Affinity ( Kd​ / IC50​ )PK Profile / ClearanceReference
Quinazoline Analog 34 BET (BRD4)3-Cyclopropylmorpholine + N-methyl pyridone Kd​ = 2200 nMPoor target engagement2
Quinazoline Analog 39-41 BET (BRD4)3-Cyclopropylmorpholine + N-methyl 3-methylpyridone Kd​ = 20–70 nMMarked improvement in CLp​ 2
7-Azaindole Fragment 1 MTH1None (Initial Fragment Hit) Kd​ = 49.5 μMN/A (Lead Generation)3
7-Azaindole Optimized MTH13-Cyclopropylmorpholine< 5 nM (10,000x boost)High stability & solubility3

Conclusion

3-Cyclopropylmorpholine hydrochloride is far more than a simple structural variant of morpholine; it is a highly specialized pharmacophore that actively dictates the success of a drug candidate. By forcing conformational rigidity and providing steric shielding against CYP-mediated degradation, 3-CPM solves complex PK/PD liabilities that traditional morpholines cannot. Whether optimizing BET inhibitors for oncology or designing novel USP19 antagonists, the rigorous, self-validating integration of 3-CPM remains a cornerstone strategy in modern rational drug design.

References

  • MolCore (2025).1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride API Specifications. MolCore.
  • Yang et al. (2020).Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. Bioorganic & Medicinal Chemistry Letters / OSTI.GOV.
  • Journal of Medicinal Chemistry (2018).Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. ACS Publications.
  • Google Patents (2019).WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19).

Sources

Exploratory

3-Cyclopropylmorpholine Hydrochloride: A Privileged Scaffold for Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the morpholine ring is a ubiquitous structural motif utilized to modulate physicochemical properties such as aqueous solubility, basicity, and brain permeability. Ho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the morpholine ring is a ubiquitous structural motif utilized to modulate physicochemical properties such as aqueous solubility, basicity, and brain permeability. However, traditional unsubstituted morpholines frequently suffer from metabolic liabilities. 3-Cyclopropylmorpholine hydrochloride (3-CPM HCl) emerges as a next-generation building block that addresses these shortcomings. By integrating a cyclopropyl ring at the C3 position, researchers can leverage steric shielding and conformational restriction to enhance metabolic stability and target binding affinity. This technical guide explores the structural rationale, mechanistic utility, and synthetic integration of 3-CPM HCl in drug development workflows.

Physicochemical Profiling & Structural Rationale

Unsubstituted morpholine is widely recognized as a bioisostere for piperidine and piperazine, offering a well-balanced lipophilic-hydrophilic profile with a pKa of approximately 8.3. Despite these advantages, the carbon atoms adjacent to the ring oxygen and nitrogen (alpha-carbons) are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to rapid ring-opening and clearance ([1]).

The strategic installation of a cyclopropyl group at the 3-position fundamentally alters the molecule's pharmacokinetic (PK) trajectory. The cyclopropyl moiety imparts high C-H bond dissociation energy, which significantly raises the activation energy required for the initial hydrogen atom abstraction by CYP enzymes ([2]).

To facilitate easy comparison of the physical parameters critical for formulation and synthesis, the quantitative data for 3-CPM HCl and its free base variants are summarized below.

Table 1: Physicochemical Properties of 3-Cyclopropylmorpholine Variants
PropertyValueClinical / Synthetic Relevance
Chemical Name 3-Cyclopropylmorpholine hydrochlorideStandardized salt form for stability
CAS Number (HCl Salt) 1841081-61-5Primary reference for API sourcing
CAS Number (Free Base) 1260667-05-7Volatile liquid form, less stable
CAS Number (R-enantiomer) 1270034-81-5Used for stereospecific target binding
CAS Number (S-enantiomer) 1270264-56-6Used for stereospecific target binding
Molecular Formula C7H14ClNO-
Molecular Weight 163.65 g/mol Low MW allows for fragment-based design
Purity Standard NLT 98% (HPLC)Essential for reproducible coupling

Data sourced from [3].

Mechanistic Utility in Drug Design

The incorporation of 3-CPM HCl into a drug scaffold is driven by three core mechanistic causalities:

  • Steric Shielding & Metabolic Evasion: The bulky cyclopropyl group physically blocks CYP450 access to the vulnerable C3 alpha-proton. This forces the metabolic machinery to seek alternative, often slower, clearance pathways, thereby increasing the drug's half-life.

  • Conformational Restriction: The rigid sp3-rich cyclopropyl ring restricts the conformational flexibility of the morpholine chair. This reduces the entropic penalty upon binding to the target protein, optimizing binding thermodynamics.

  • Chiral Vector Projection: Because C3 is an asymmetric center, the (R) or (S) enantiomer projects the cyclopropyl ring into specific sub-pockets (e.g., the hinge region of kinases). This spatial projection drastically enhances target selectivity over off-target proteins.

StructuralImpact A 3-Cyclopropylmorpholine Scaffold B Steric Shielding at C3 Position A->B C Conformational Restriction A->C D Chiral Vector Projection A->D E Decreased CYP450 Oxidation B->E F Enhanced Target Selectivity C->F G Optimized Binding Thermodynamics D->G H Improved PK/PD Profile E->H F->H G->H

Logical relationship detailing how 3-cyclopropyl substitution improves PK/PD profiles.

Synthetic Integration & Experimental Protocols

The hydrochloride salt of 3-cyclopropylmorpholine is preferred over the free base due to its crystalline nature, which prevents oxidative degradation and volatilization during long-term storage ([4]). However, to utilize it as a nucleophile in cross-coupling or Nucleophilic Aromatic Substitution (SNAr) reactions, it must be efficiently free-based in situ.

Self-Validating Protocol: SNAr Coupling of 3-CPM HCl

Objective: Couple 3-CPM HCl to an electron-deficient aryl or heteroaryl chloride. Causality: Polar aprotic solvents (DMF/DMSO) are used to stabilize the Meisenheimer complex intermediate, while an excess of non-nucleophilic base (DIPEA) is required to both liberate the morpholine free base and scavenge the HCl byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the aryl chloride (1.0 eq, 0.5 mmol) and 3-Cyclopropylmorpholine hydrochloride (1.2 eq, 0.6 mmol).

  • In Situ Free-Basing: Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL, yielding a 0.2 M solution). Follow immediately with N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Validation Checkpoint: The suspension should clarify into a homogeneous solution as the HCl salt is neutralized.

  • Thermal Activation: Seal the vial and heat the reaction mixture to 90°C using an oil bath or microwave reactor for 4 to 12 hours.

  • Reaction Monitoring (Self-Validation): After 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the starting aryl chloride peak (UV 254 nm) is <5% relative to the product mass peak [M+H]+. If incomplete, add an additional 0.5 eq of DIPEA and continue heating.

  • Workup: Cool the mixture to room temperature and quench with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively partition the residual DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SNArWorkflow Step1 Step 1: Free-basing 3-CPM HCl with DIPEA Step2 Step 2: Electrophile Addition (e.g., Heteroaryl Halide) Step1->Step2 Step3 Step 3: Thermal/Microwave Heating (80-120°C) Step2->Step3 Step4 Step 4: Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 Step 5: Workup & Purification (Prep-HPLC or Flash) Step4->Step5

Step-by-step experimental workflow for SNAr coupling of 3-CPM HCl.

Analytical Validation & Quality Control

When utilizing chiral variants like (R)- or (S)-3-Cyclopropylmorpholine hydrochloride, maintaining stereochemical integrity throughout the synthetic sequence is paramount.

  • Chiral HPLC: Post-synthesis, the enantiomeric excess (ee) must be validated using a chiral stationary phase (e.g., Chiralpak AD-H).

  • NMR Spectroscopy: 1H NMR should be utilized to confirm the intact cyclopropyl ring, characterized by distinct upfield multiplets between 0.2 ppm and 0.8 ppm, ensuring no ring-opening occurred during harsh coupling conditions.

References

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]

Sources

Foundational

The Strategic Role of 3-Cyclopropylmorpholine Hydrochloride in Modern Drug Discovery: Synthesis, Mechanisms, and Applications

Rationale and Historical Context The evolution of morpholine derivatives in medicinal chemistry is a testament to the pursuit of optimal pharmacokinetic and pharmacodynamic profiles. Historically, the unsubstituted morph...

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Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Historical Context

The evolution of morpholine derivatives in medicinal chemistry is a testament to the pursuit of optimal pharmacokinetic and pharmacodynamic profiles. Historically, the unsubstituted morpholine ring has been a ubiquitous feature in drug design, prized for its balanced lipophilicity, aqueous solubility, and ability to act as a weak base. However, as drug targets have become more complex, the need for structurally rigid, metabolically stable, and stereochemically defined building blocks has surged.

Enter 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5 for the HCl salt; 1260667-05-7 for the free base)[1]. The strategic introduction of a cyclopropyl group at the 3-position of the morpholine ring represents a paradigm shift in fragment-based drug discovery. This compound has rapidly transitioned from a niche chemical curiosity to a privileged chiral intermediate, particularly in the synthesis of advanced therapeutics targeting metabolic disorders and epigenetic dysregulation.

Structural Significance of the Cyclopropyl Moiety

As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by the biophysical advantages they confer to the final Active Pharmaceutical Ingredient (API). The causality behind selecting 3-cyclopropylmorpholine over simpler analogs (like 3-methylmorpholine) is rooted in three structural phenomena:

  • Conformational Restriction: The steric bulk of the cyclopropyl ring forces the morpholine chair into a highly specific, restricted conformation. This rigidity reduces the entropic penalty upon binding to a target protein, thereby enhancing binding affinity.

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the carbon atoms adjacent to the heteroatoms in morpholine rings for oxidative metabolism. The bulky cyclopropyl group acts as a steric shield, significantly increasing the metabolic half-life of the resulting drug candidate.

  • Lipophilic Fine-Tuning: The cyclopropyl group increases the overall lipophilicity (LogP) of the molecule without adding the excessive molecular weight or flexibility associated with linear alkyl chains, optimizing cellular permeability.

Mechanistic Applications in Drug Development

Modulation of Lipid Metabolism via ACC InhibitionAcetyl-CoA Carboxylase (ACC) is a master regulator of lipid metabolism, existing in two isozymes (ACC1 and ACC2)[2]. It catalyzes the ATP-dependent carboxylation of Acetyl-CoA to Malonyl-CoA[2]. Elevated Malonyl-CoA is not only a precursor for de novo fatty acid synthesis but also a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), which controls the transport of fatty acids into the mitochondria for oxidation[2].

Bicyclic ACC inhibitors incorporating the (S)-3-cyclopropylmorpholine moiety have been engineered to disrupt this pathway[2]. By inhibiting ACC, these compounds drastically lower Malonyl-CoA levels. This releases the inhibitory brake on CPT-1, switching the cellular metabolism from fatty acid synthesis to fatty acid oxidation (ATP generation)[2]. This mechanism is actively exploited to treat metabolic syndromes and aggressive tumors that rely on de novo lipogenesis for rapid proliferation[2].

ACC_Pathway AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) MalonylCoA->CPT1 Inhibits FAS De Novo Fatty Acid Synthesis MalonylCoA->FAS Precursor FAO Fatty Acid Oxidation (ATP Generation) CPT1->FAO Promotes Inhibitor ACC Inhibitor (3-Cyclopropylmorpholine derivative) Inhibitor->ACC Blocks

Figure 1: Acetyl-CoA Carboxylase (ACC) Signaling and Inhibition Pathway.

Epigenetic Regulation via BET Family Inhibition

Bromodomain and Extra-Terminal (BET) proteins are critical epigenetic readers implicated in severe inflammatory diseases and oncology. During the , researchers discovered that replacing standard halogenated moieties with (S)-3-cyclopropylmorpholine yielded highly potent analogs[3]. The incorporation of this specific morpholine derivative optimized the pharmacokinetic profile and maintained critical hydrogen-bonding networks within the BRD4 (BD1) binding pocket[3].

Pharmacokinetics and Efficacy Data

The translation of 3-cyclopropylmorpholine from a chemical intermediate to an efficacy driver is best illustrated by in vivo xenograft models. Table 1 summarizes the quantitative impact of morpholine substitutions on Tumor Growth Inhibition (TGI) in Kasumi-1 xenograft mice[4].

Table 1: Efficacy of Quinazoline-based BET Inhibitors by Morpholine Substitution

Compound / AnalogMorpholine SubstitutionDose (mg/kg)Tumor Growth Inhibition (TGI)Target Disease Model
Compound 19 (S)-3-phenylmorpholine1041.0%Kasumi-1 Xenograft
Compound 19 (S)-3-phenylmorpholine4098.6%Kasumi-1 Xenograft
Compound 26 (S)-3-cyclopropylmorpholine1049.0%Kasumi-1 Xenograft
Compound 26 (S)-3-cyclopropylmorpholine4098.8%Kasumi-1 Xenograft

Data indicates that the cyclopropyl variant (Compound 26) provides superior low-dose efficacy (49% vs 41%) while maintaining near-total tumor suppression at higher doses[4].

Self-Validating Synthetic Methodology

To deploy 3-cyclopropylmorpholine hydrochloride in clinical-stage manufacturing, the synthetic protocol must be rigorously controlled. The following step-by-step methodology is designed as a self-validating system , ensuring that impurities cannot propagate through the workflow.

Step 1: Amidation

  • Action: React 2-amino-2-cyclopropylethanol with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at 0°C.

  • Causality: Et₃N acts as an acid scavenger to prevent the premature protonation of the amine, ensuring complete conversion to the chloroacetamide intermediate.

Step 2: Base-Promoted Cyclization

  • Action: Treat the intermediate with Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) to yield the morpholin-3-one (lactam).

  • Validation Checkpoint 1: The reaction must be monitored via TLC. The process only advances to Step 3 if the starting material spot is entirely consumed, preventing the carryover of linear impurities.

Step 3: Chemoselective Lactam Reduction

  • Action: Reflux the lactam with Borane-Tetrahydrofuran (BH₃·THF) complex.

  • Causality: While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it often leads to aggressive exotherms and potential ring-opening side reactions at scale. BH₃·THF acts as an electrophilic reducing agent, coordinating selectively with the electron-rich carbonyl oxygen of the lactam, ensuring a clean reduction to the amine without disturbing the cyclopropyl moiety.

  • Validation Checkpoint 2: After quenching with methanol, subject the crude mixture to LC-MS. The system validates success only if the M+H peak registers precisely at 128.1 m/z (free base), with a complete absence of the 142.1 m/z peak (unreduced lactam).

Step 4: Salt Formation and Crystallization

  • Action: Dissolve the validated free base in anhydrous ether and introduce a solution of anhydrous HCl in dioxane.

  • Causality: Aqueous acidic conditions risk the hydrolysis of the morpholine ring. Dioxane is a polar aprotic solvent that solubilizes the free base but acts as a strict anti-solvent for the resulting hydrochloride salt. This drives immediate crystallization, purging organic impurities into the mother liquor and yielding high-purity 3-cyclopropylmorpholine hydrochloride.

Synthesis_Workflow SM 2-Amino-2-cyclopropylethanol Amidation Step 1: Amidation (Chloroacetyl chloride, Et3N) SM->Amidation Cyclization Step 2: Cyclization (NaH, THF, 0°C to RT) Amidation->Cyclization Reduction Step 3: Lactam Reduction (BH3-THF, Reflux) Cyclization->Reduction Salt Step 4: Salt Formation (Anhydrous HCl in Dioxane) Reduction->Salt Product 3-Cyclopropylmorpholine Hydrochloride (API Intermediate) Salt->Product

Figure 2: Self-Validating Synthetic Workflow for 3-Cyclopropylmorpholine HCl.

References

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. National Institutes of Health (PMC). URL:[Link]

  • WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors. Google Patents.

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Cyclopropylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Cyclopropylmorpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Cyclopropylmorpholine hydrochloride, a compound of interest in contemporary drug discovery and development. As researchers and scientists, a thorough understanding of the materials in our laboratories is paramount to ensuring a safe and productive research environment. This document moves beyond standard safety data sheets (SDS) to provide in-depth insights into the chemical nature of this compound, the rationale behind safety protocols, and detailed procedures for its use.

Compound Profile and Hazard Identification

1.1. Chemical and Physical Properties

3-Cyclopropylmorpholine hydrochloride is the hydrochloride salt of the parent compound, 3-Cyclopropylmorpholine. The addition of the hydrochloride salt generally increases water solubility and stability of the amine compound.[1][2] It is typically a white to almost white crystalline powder.[3]

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO[4]
Molecular Weight163.64 g/mol [4]
Melting Point128°C[3]
AppearanceWhite to almost white crystal-powder[3]
SolubilitySoluble in water[1]

1.2. GHS Hazard Classification

Based on available data for 3-Cyclopropylmorpholine and its hydrochloride salt, the compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 1/2A): Causes serious eye damage or irritation.[3][4]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4]

Signal Word: Warning or Danger[3][4]

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Toxicological and Reactivity Profile: A Deeper Dive

A comprehensive understanding of a compound's toxicology and reactivity is the foundation of safe handling.

2.1. Toxicological Overview

While specific toxicological studies on 3-Cyclopropylmorpholine hydrochloride are not extensively published, data from structurally related morpholine and cyclopropylamine derivatives provide valuable insights.

  • Morpholine Derivatives: Morpholine itself can cause irritation to the eyes, skin, and respiratory system.[5] Some morpholine derivatives have been investigated for a range of biological activities, and their toxicological profiles can vary significantly based on their substitution patterns.[6][7]

  • Cyclopropylamine Derivatives: Cyclopropylamines can be harmful if inhaled, ingested, or absorbed through the skin, and they can cause burns.[8][9] The cyclopropyl group is a feature in several approved drugs and is often introduced to modulate metabolic stability and potency.[10][11] However, the biotransformation of some cyclopropylamines can lead to reactive metabolites.[12]

2.2. Reactivity and Incompatibility

As a hydrochloride salt of a secondary amine, 3-Cyclopropylmorpholine hydrochloride is expected to be a stable compound under normal laboratory conditions.[13] However, certain incompatibilities should be noted:

  • Strong Bases: Reaction with strong bases will liberate the free amine, 3-Cyclopropylmorpholine, which may be more volatile and have different hazards.

  • Strong Oxidizing Agents: As with most organic compounds, contact with strong oxidizing agents should be avoided to prevent vigorous reactions.

  • Thermal Decomposition: Upon heating to decomposition, amine hydrochlorides can release toxic fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[14][15] The thermal decomposition of related heterocyclic compounds can be complex, and the products may be hazardous.[16]

The Hierarchy of Controls: A Systematic Approach to Safety

To ensure the highest level of safety, a systematic approach to hazard control should be implemented. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective.[3][17][18]

Hierarchy_of_Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1. Elimination and Substitution

In a research and development context, elimination of a necessary chemical is often not feasible. Substitution with a less hazardous alternative should always be the first consideration. The decision to use 3-Cyclopropylmorpholine hydrochloride should be based on a thorough risk assessment that justifies its use over potentially safer alternatives.

3.2. Engineering Controls

Engineering controls are physical changes to the workplace that isolate personnel from hazards. For 3-Cyclopropylmorpholine hydrochloride, these are critical:

  • Chemical Fume Hood: All handling of the solid powder and any solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should have adequate general ventilation.

3.3. Administrative Controls

Administrative controls are work policies and procedures that reduce exposure:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

  • Training: All personnel handling the compound must be thoroughly trained on its hazards and the specific procedures for its safe use.

  • Restricted Access: The areas where this compound is stored and handled should be clearly marked and access should be restricted to authorized personnel.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling the compound.[9]

3.4. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with other controls.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[3]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning they incorporate checks and balances to ensure safety and experimental integrity.

4.1. Risk Assessment Workflow

Before any new experiment, a thorough risk assessment must be conducted.

Risk_Assessment_Workflow cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase a Identify Hazards (Chemical, Physical, Procedural) b Evaluate Risks (Likelihood & Severity) a->b c Implement Control Measures (Hierarchy of Controls) b->c d Develop SOP c->d e Follow SOP d->e f Monitor for Deviations e->f g Decontamination & Waste Disposal f->g h Review and Revise SOP g->h

Caption: A systematic workflow for risk assessment.

4.2. Step-by-Step Handling and Weighing Protocol

  • Preparation:

    • Don all required PPE (lab coat, safety goggles, nitrile gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment (spatula, weigh paper/boat, container for the solution).

    • Place a container of deionized water and a spill kit within easy reach inside the fume hood.

  • Weighing:

    • Tare the analytical balance.

    • Carefully open the container of 3-Cyclopropylmorpholine hydrochloride inside the fume hood.

    • Using a clean spatula, transfer the desired amount of powder to the weigh paper or boat. Avoid creating dust.

    • Close the main container tightly.

  • Dissolution (if applicable):

    • Place the weigh paper/boat with the compound into the receiving flask.

    • Slowly add the desired solvent to the flask, ensuring the powder is wetted to prevent it from becoming airborne.

    • Gently swirl the flask to dissolve the compound.

  • Post-Handling:

    • Clean the spatula and any other contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove gloves and dispose of them in the designated waste container.

    • Wash hands thoroughly with soap and water.

4.3. Synthesis of 3-Cyclopropylmorpholine Hydrochloride (Illustrative Example)

The synthesis of 3-Cyclopropylmorpholine hydrochloride can be achieved through various synthetic routes.[19][20][21] A common approach involves the formation of the morpholine ring followed by salt formation. The following is a generalized, illustrative protocol and should be adapted and optimized based on specific laboratory conditions and a thorough literature review.

Reaction Scheme:

(A detailed reaction scheme would be presented here, for example, the cyclization of a cyclopropyl-substituted amino alcohol with a suitable dielectrophile, followed by treatment with HCl.)

Step-by-Step Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Charge the flask with the starting materials and solvent.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to isolate the free amine.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a compatible solvent.

  • Isolation and Purification: Collect the precipitated hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical methods (e.g., NMR, IR, melting point).

Spill, Exposure, and Waste Management

5.1. Spill and Emergency Procedures

  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Close the laboratory doors and post a warning sign.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

5.2. Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

5.3. Decontamination and Disposal

  • Decontamination: All glassware and equipment that have come into contact with 3-Cyclopropylmorpholine hydrochloride should be thoroughly rinsed with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.

  • Waste Disposal: All solid waste (unused compound, contaminated PPE, absorbent materials) and liquid waste (reaction mixtures, solvent rinses) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour any waste down the drain.

Storage and Transport

  • Storage: Store 3-Cyclopropylmorpholine hydrochloride in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It is recommended to store it in a refrigerator and under an inert atmosphere.[3] Keep it segregated from incompatible materials such as strong bases and oxidizing agents.

  • Transport: When transporting the compound within the laboratory or between buildings, use secondary containment (e.g., a sealed container within a larger, unbreakable container) to prevent spills in case of an accident.

Conclusion: Fostering a Culture of Safety

The safe handling of 3-Cyclopropylmorpholine hydrochloride, like any chemical in a research setting, is not merely about following a set of rules. It is about fostering a deep-seated culture of safety that is proactive, informed, and constantly evolving. By understanding the chemical nature of this compound, implementing a robust hierarchy of controls, and adhering to detailed and self-validating protocols, researchers can confidently and safely advance their scientific endeavors.

References

Sources

Foundational

3-Cyclopropylmorpholine Hydrochloride: A Comprehensive Guide on Synthesis, Quality Control, and Procurement Strategy

Executive Summary In modern medicinal chemistry, the strategic modification of privileged scaffolds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyclopropylmorpholine hydrochloride is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic modification of privileged scaffolds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyclopropylmorpholine hydrochloride is a highly specialized active pharmaceutical ingredient (API) intermediate. The incorporation of a cyclopropyl group at the C3 position of the morpholine ring introduces critical steric and electronic properties that are highly sought after in drug development. This whitepaper provides researchers and drug development professionals with a rigorous, field-proven framework for the procurement, structural validation, and application of this compound.

Chemical Identity & Mechanistic Utility

Chemical Profiling

Understanding the exact salt form and registry data is the first step in successful procurement:

  • Compound Name: 3-Cyclopropylmorpholine hydrochloride

  • CAS Registry Number: 1841081-61-5 (Hydrochloride salt)[1][2] | 1260667-05-7 (Free base)[3][4]

  • Molecular Formula: C7H14ClNO (HCl salt)[1]

  • Molecular Weight: 163.65 g/mol [1]

Mechanistic Utility in Drug Design

The morpholine ring is widely utilized to improve the aqueous solubility of lipophilic core structures. By attaching a cyclopropyl group at the C3 position, researchers achieve three distinct mechanistic advantages:

  • Conformational Restriction: The rigid cyclopropyl moiety restricts the interconversion of the morpholine chair conformations. This locks the molecule into a bioactive conformation, reducing entropic penalties upon target binding.

  • Metabolic Shielding: The steric bulk adjacent to the nitrogen atom shields the ring from oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby extending the biological half-life.

  • Basicity Tuning: The inductive effect of the cyclopropyl group subtly alters the pKa of the morpholine nitrogen. This is critical for optimizing membrane permeability and avoiding hERG channel toxicity, a common liability in basic amines.

Furthermore, the C3 position constitutes a chiral center. Depending on the biological target, stereospecific variants such as5 are often required to ensure high enantiomeric purity and target selectivity[5].

Quality Control (QC) & Validation Protocols

To ensure the integrity of downstream biological assays, the procurement of 3-Cyclopropylmorpholine hydrochloride must be coupled with a rigorous QC system.

The Self-Validating Loop: LC-MS and 1H-NMR act as an orthogonal, self-validating system. LC-MS confirms the[M+H]+ mass but cannot easily distinguish between isobaric impurities (e.g., an isopropyl vs. a cyclopropyl group). By cross-referencing the mass data with the precise 5-proton integration of the upfield cyclopropyl multiplet in the NMR spectrum, the protocol eliminates false positives. If both parameters align, the batch is unequivocally verified.

Protocol 1: LC-MS Purity Validation
  • Objective: Confirm molecular mass and ensure chromatographic purity is ≥ 98%[1].

  • Causality: The morpholine nitrogen is highly basic. If analyzed on a standard C18 column with a neutral mobile phase, the compound will interact with residual surface silanols, causing severe peak tailing and inaccurate purity integration. The addition of 0.1% Formic Acid ensures the amine remains fully protonated, yielding sharp chromatographic resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v).

  • Column Selection: Utilize a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Run a gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor via Electrospray Ionization (ESI) in positive mode. Extract the[M+H]+ peak at m/z 128.1 (corresponding to the free base C7H13NO)[4].

  • Validation: Integrate the Total Ion Chromatogram (TIC). Purity must exceed 98%.

Protocol 2: 1H-NMR Structural Verification
  • Objective: Verify the structural connectivity and confirm the absence of residual solvents.

  • Causality: As a hydrochloride salt, 3-Cyclopropylmorpholine exhibits poor solubility in standard non-polar NMR solvents like CDCl3. Attempting to use CDCl3 will result in poor signal-to-noise ratios. Deuterated DMSO (DMSO-d6) is explicitly chosen to fully solvate the polar salt lattice, ensuring accurate integration.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire a standard 1H-NMR spectrum at 400 MHz at 298 K.

  • Spectral Analysis:

    • Identify the broad singlet corresponding to the -NH2+ protons (downfield shift due to the HCl salt).

    • Map the morpholine ring protons (multiplets between 3.0 – 4.0 ppm).

    • Critically, verify the cyclopropyl protons: look for the distinct upfield multiplets (0.1 – 1.0 ppm) integrating to exactly 5 protons.

  • Validation: The integration ratios must perfectly match the C7H14ClNO structure. Any extraneous peaks indicate unreacted starting materials.

Procurement Strategy: Supplier Landscape & Cost Analysis

Sourcing this intermediate requires balancing purity, stereochemical requirements, and lead times. The table below synthesizes the current supplier landscape.

SupplierCompound / Salt FormCAS NumberClaimed PurityEstimated Cost Tier / Lead Time
1 [1]3-Cyclopropylmorpholine HCl1841081-61-5NLT 98%High / Custom Synthesis
5 [5](R)-3-Cyclopropylmorpholine HClN/A (Chiral)95%Premium (Chiral) / Inquiry
2 [2]3-Cyclopropylmorpholine HCl1841081-61-5StandardModerate / Stocked
3 [3]3-Cyclopropylmorpholine (Free Base)1260667-05-7StandardHigh / Contract Pricing
4 [4]3-Cyclopropylmorpholine (Free Base)1260667-05-7High PurityPremium / Stocked

Application Note: For early-stage in vitro screening, the free base from 3[3] is sufficient. However, for scale-up or formulation studies, the hydrochloride salt from1[1] or 2[2] is strongly recommended due to its superior handling properties and crystalline stability.

Visualized Workflow: QC & Procurement Validation

G Procure Procurement Strategy (Supplier Eval & Acquisition) QC_Init Quality Control (QC) Initiation Procure->QC_Init LCMS LC-MS Analysis (Mass & Chromatographic Purity) QC_Init->LCMS NMR 1H-NMR Spectroscopy (Structural & Isomeric Validation) QC_Init->NMR Decision Purity ≥ 98% & Structure Verified? LCMS->Decision NMR->Decision Approve Approved for Drug Development (In Vitro / In Vivo) Decision->Approve  Yes Reject Reject Batch / Initiate Repurification Decision->Reject  No

Fig 1: End-to-end workflow for procurement and orthogonal QC validation of 3-Cyclopropylmorpholine.

References

  • Source: molcore.
  • (R)
  • Source: sigmaaldrich.
  • 1841081-61-5・3-Cyclopropylmorpholine hydrochloride・3 ...
  • Source: pharmaffiliates.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of Viloxazine

An important note for the reader: The compound "3-Cyclopropylmorpholine hydrochloride" is not a widely documented or commercially available research chemical. As such, this application note has been constructed using a r...

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Author: BenchChem Technical Support Team. Date: March 2026

An important note for the reader: The compound "3-Cyclopropylmorpholine hydrochloride" is not a widely documented or commercially available research chemical. As such, this application note has been constructed using a representative, well-characterized morpholine derivative, Viloxazine , as a practical example for illustrating in vitro protocols. Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) and a 5-HT2B receptor antagonist, making it a suitable proxy for demonstrating the characterization of a novel chemical entity with central nervous system (CNS) activity.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold and the Case of Viloxazine

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse pharmacological activities.[1][2][3] Its unique physicochemical properties, including its ability to improve aqueous solubility and metabolic stability, make it an attractive moiety for drug design. This document provides a detailed guide to the in vitro characterization of Viloxazine, a morpholine derivative with antidepressant properties. While the initial query concerned 3-Cyclopropylmorpholine hydrochloride, the lack of available data necessitated the selection of a well-studied analogue to demonstrate a robust scientific workflow.

Viloxazine acts primarily as a selective norepinephrine reuptake inhibitor (NRI), and also exhibits antagonist activity at the serotonin 5-HT2B receptor.[1] This dual mechanism underscores the importance of a multi-assay approach for in vitro characterization. The protocols detailed herein will guide the researcher through the essential steps of handling the compound, determining its cytotoxic profile, and elucidating its primary mechanism of action through receptor binding and functional assays.

Part 1: Compound Handling and Preparation

Scientific rigor begins with the proper handling and preparation of the test compound. The purity and stability of the research chemical are paramount for reproducible results.

Physicochemical and Handling Data for Viloxazine Hydrochloride

PropertyValueSource/Recommendation
Molecular Formula C₁₃H₁₉NO₂・HClPubChem CID 68853
Molecular Weight 257.76 g/mol PubChem CID 68853
Purity ≥98%Analytical Research Grade is recommended.[4]
Appearance White to off-white solidGeneric Observation
Storage Store at -20°C, desiccatedCommon practice for long-term stability.
Solubility Soluble in DMSO (≥25 mg/mL) and Water (≥25 mg/mL)Supplier Datasheet

Protocol 1: Preparation of Stock Solutions

  • Initial Purity Verification : Always ensure that a Certificate of Analysis (CoA) is provided with the compound, verifying its identity and purity.[5]

  • Aseptic Handling : Work in a laminar flow hood to prevent contamination of stock solutions.

  • Solvent Selection : For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent. However, the final concentration of DMSO in the assay should typically not exceed 0.5% to avoid solvent-induced artifacts.

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

    • Calculation for 10 mM stock: (257.76 g/mol ) * (0.010 mol/L) = 2.5776 g/L = 2.5776 mg/mL.

    • Weigh out 2.58 mg of Viloxazine HCl and dissolve in 1 mL of DMSO.

  • Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][7] Store at -20°C.

Part 2: Preliminary In Vitro Assessment: Cytotoxicity

Before investigating the specific pharmacological activity of a compound, it is crucial to determine the concentration range at which it does not exert cytotoxic effects. This ensures that observations in subsequent functional assays are due to specific target engagement rather than general cellular toxicity. The MTT assay is a widely used colorimetric method for assessing cell viability.[8][9][10]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding : Seed a relevant cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Prepare serial dilutions of Viloxazine HCl in cell culture medium. The concentration range should be broad (e.g., from 0.1 µM to 100 µM).

  • Incubation : Remove the old medium and add the medium containing the different concentrations of the compound. Incubate for 24-48 hours.

  • MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization : Remove the MTT-containing medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will determine the non-toxic concentration range for subsequent experiments.

Part 3: Elucidating the Mechanism of Action

A. Receptor Binding Assays

To determine the binding affinity of Viloxazine for its target, the norepinephrine transporter (NET), a competitive radioligand binding assay is a gold standard.[11][12] This assay measures the ability of the unlabeled compound (Viloxazine) to displace a known radiolabeled ligand from the transporter.

Protocol 3: Competitive Radioligand Binding Assay for NET

  • Receptor Preparation : Use cell membranes from a cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET).

  • Reaction Setup : In a 96-well plate, combine:

    • Cell membranes (5-10 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Nisoxetine) at its Kd concentration.

    • Increasing concentrations of unlabeled Viloxazine HCl.

    • For non-specific binding, add a high concentration of a known NET inhibitor (e.g., Desipramine).

  • Incubation : Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation : Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.

  • Washing : Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification : Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of Viloxazine. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

B. Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inhibitor.[13][14] To confirm Viloxazine's activity as a norepinephrine reuptake inhibitor, a functional assay measuring norepinephrine uptake in cells expressing NET is performed.

Protocol 4: [³H]-Norepinephrine Uptake Assay

  • Cell Culture : Plate HEK293-hNET cells in a 24-well plate and grow to confluence.

  • Pre-incubation : Wash the cells with assay buffer and pre-incubate them with various concentrations of Viloxazine HCl or a reference inhibitor (e.g., Desipramine) for 15-20 minutes at room temperature.

  • Uptake Initiation : Add [³H]-Norepinephrine to each well at a final concentration close to its Km for the transporter.

  • Incubation : Incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Uptake Termination : Stop the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Quantification : Lyse the cells with a lysis buffer and measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis : Determine the IC₅₀ value by plotting the inhibition of [³H]-Norepinephrine uptake against the log concentration of Viloxazine.

Part 4: Visualization of Workflows and Pathways

Mechanism of Action: Viloxazine at the Norepinephrine Transporter

Viloxazine_MOA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor NET->NE_Vesicle Postsynaptic_Effect Postsynaptic Signal Adrenergic_Receptor->Postsynaptic_Effect Activates Viloxazine Viloxazine Viloxazine->NET Inhibits Synaptic_Cleft Synaptic Cleft In_Vitro_Workflow cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound Receive Compound (Viloxazine HCl) Purity Verify Purity (CoA) Compound->Purity Stock Prepare Stock Solution (10 mM in DMSO) Purity->Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Stock->Cytotoxicity Binding Receptor Binding Assay ([³H]-Nisoxetine) Stock->Binding Functional Functional Uptake Assay ([³H]-Norepinephrine) Stock->Functional Tox_Data Determine Non-Toxic Concentration Range Cytotoxicity->Tox_Data Binding_Data Calculate Ki Binding->Binding_Data Functional_Data Calculate IC₅₀ Functional->Functional_Data Tox_Data->Binding Inform Assay Concentrations Binding_Data->Functional_Data Correlate

Caption: A streamlined workflow for the in vitro characterization of a novel compound.

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of Viloxazine, a representative morpholine derivative. By following these detailed protocols, researchers can reliably assess the cytotoxicity, binding affinity, and functional activity of novel compounds. This multi-assay approach, beginning with proper compound handling and concluding with robust data analysis, ensures the generation of high-quality, reproducible data essential for advancing drug discovery programs.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). ResearchGate. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2021). ACS Sensors. [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue. (n.d.). Sygnature Discovery. [Link]

  • Functional assays for screening GPCR targets. (2019). ResearchGate. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2018). Brain. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. (2011). ACS Publications. [Link]

  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (2023). The Journal of American Medical Science and Research. [Link]

  • Cell Viability Assays. (2025). Creative Bioarray. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Research Chemicals Supplier. (n.d.). Pure Synth. [Link]

  • CNS Drug Discovery. (n.d.). BioAscent. [Link]

  • Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • Purity & Stability Testing for Cosmetics. (n.d.). AAL Biosciences Research. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2023). ResearchGate. [Link]

  • About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

  • CNS Assessments from ex vivo to in vitro. (n.d.). Charles River Laboratories. [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed. [Link]

  • Stability Testing Lab. (n.d.). Auriga Research. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). ResearchGate. [Link]

Sources

Application

Application Note: In Vivo Pharmacological Profiling of 3-Cyclopropylmorpholine-Derived BET Inhibitors

Scientific Rationale & Context 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) is a highly specialized, sp3-rich amine building block utilized in the lead optimization of small-molecule epigenetic therapeutics....

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) is a highly specialized, sp3-rich amine building block utilized in the lead optimization of small-molecule epigenetic therapeutics. In medicinal chemistry, incorporating this bulky, cyclopropyl-substituted morpholine moiety is a proven strategy to enhance the pharmacokinetic (PK) profile and target binding affinity of New Chemical Entities (NCEs)[1].

Specifically, in the development of quinazoline-based Bromodomain and Extra-Terminal (BET) family inhibitors , the 3-cyclopropylmorpholine substitution critically alters the interaction dynamics within the WPF (Trp-Pro-Phe) shelf of the BRD4 bromodomain[2]. This structural modification prevents metabolic degradation common to planar aromatic rings while maintaining the critical water-mediated hydrogen bonds required for potent epigenetic modulation.

Because 3-cyclopropylmorpholine hydrochloride is a precursor, this guide details the self-validating in vivo experimental workflows required to evaluate the NCEs derived from this building block, focusing on oncology and inflammation models where these derivatives have demonstrated profound efficacy[3].

Mechanistic Pathway Visualization

G A 3-Cyclopropylmorpholine Derived NCE B BRD4 Bromodomain (WPF Shelf Binding) A->B High Affinity Binding C Disruption of Super-Enhancers B->C Epigenetic Modulation D Downregulation of c-MYC & Cytokines C->D Transcriptional Repression E Tumor Suppression & Anti-Inflammatory Effect D->E Phenotypic Outcome

Mechanistic pathway of 3-Cyclopropylmorpholine-derived BET inhibitors targeting BRD4.

In Vivo Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in Rodents

Causality: Before initiating disease models, it is imperative to validate that the 3-cyclopropylmorpholine substitution successfully imparted metabolic stability. This protocol establishes the Area Under the Curve (AUC), clearance, and half-life to inform efficacy dosing[4].

Step-by-Step Methodology:

  • Formulation: Synthesize the 3-cyclopropylmorpholine-derived NCE. Formulate the compound in a vehicle suitable for oral (PO) and intravenous (IV) dosing (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) overnight prior to PO dosing; provide food ad libitum for IV cohorts.

  • Dosing: Administer the NCE intravenously at 1 mg/kg and orally at 10 mg/kg.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

  • LC-MS/MS Analysis: Extract plasma proteins using acetonitrile precipitation. Quantify the NCE concentration using a validated LC-MS/MS method to calculate PK parameters via non-compartmental analysis.

Protocol B: Oncology Efficacy Model (Kasumi-1 Xenograft)

Causality: Kasumi-1 acute myeloid leukemia (AML) cells are highly dependent on BRD4-driven MYC expression. This makes the Kasumi-1 xenograft model a self-validating system; if the 3-cyclopropylmorpholine derivative effectively inhibits BRD4, rapid tumor growth inhibition (TGI) will be observed[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture Kasumi-1 cells in RPMI-1640 medium supplemented with 20% FBS. Harvest cells in the exponential growth phase.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 1×107 cells subcutaneously into the right flank of female NOD/SCID mice (6-8 weeks old).

  • Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach ~100-150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

  • Treatment Regimen: Administer the 3-cyclopropylmorpholine NCE (e.g., 10 mg/kg or 50 mg/kg) via oral gavage daily for 21 days.

  • Endpoint Analysis: Measure tumor volume ( V=0.5×length×width2 ) and body weight every other day. Euthanize animals at day 21, excise tumors, and process for ex vivo immunohistochemistry (IHC) to assess c-MYC downregulation.

Protocol C: Inflammation Efficacy (Collagen-Induced Arthritis - CIA)

Causality: BET inhibition profoundly suppresses the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α). The CIA model provides a systemic, measurable phenotypic readout of this epigenetic modulation[1].

Step-by-Step Methodology:

  • Immunization: Inject male DBA/1J mice intradermally at the base of the tail with 100 µg of Bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA) on Day 0.

  • Booster: Administer a booster injection of 100 µg collagen in Incomplete Freund's Adjuvant (IFA) on Day 21.

  • Dosing: Upon the onset of clinical arthritis (typically Days 25-28), begin daily oral dosing of the vehicle, positive control (e.g., Dexamethasone), and the NCE (50 mg/kg).

  • Clinical Scoring: Score each paw from 0 to 4 blindly every other day (0 = normal, 4 = severe erythema and swelling of the entire paw).

  • Histology: At study termination, harvest hind paws, decalcify, and stain with H&E and Safranin O to evaluate synovial inflammation and cartilage destruction.

Experimental Workflow Visualization

Workflow N1 Phase 1: Synthesis & Formulation Incorporate 3-Cyclopropylmorpholine N2 Phase 2: PK Profiling IV/PO dosing, LC-MS/MS N1->N2 N3 Phase 3A: Oncology Model Kasumi-1 Xenograft (TGI Evaluation) N2->N3 Adequate Exposure Confirmed N4 Phase 3B: Inflammation Model CIA Mouse Model (Clinical Scoring) N2->N4 Adequate Exposure Confirmed N5 Phase 4: Ex Vivo Analysis IHC, Cytokine Profiling, Target Engagement N3->N5 N4->N5

In vivo experimental workflow for evaluating 3-Cyclopropylmorpholine-derived NCEs.

Quantitative Data Presentation

The following table summarizes the anticipated in vivo parameters when comparing a standard planar morpholine BET inhibitor to an optimized 3-cyclopropylmorpholine derivative based on established literature baselines[3][4].

ParameterPlanar Morpholine Analog3-Cyclopropylmorpholine NCEClinical / Experimental Relevance
Oral Half-Life ( t1/2​ ) 1.2 Hours3.5 - 4.8 HoursIncreased sp3 character reduces hepatic clearance.
Oral Exposure (AUC) ~1,500 h·ng/mL> 5,000 h·ng/mLEnsures sustained epigenetic modulation in vivo.
Tumor Growth Inhibition 20% (at 10 mg/kg)45 - 50% (at 10 mg/kg)Direct correlation between PK stability and anti-tumor efficacy.
CIA Severity Score (Max 16) 12.5 (Mild reduction)< 6.0 (Significant reduction)Demonstrates robust systemic suppression of inflammatory cytokines.

References

  • Yang, S.-M., Yoshioka, M., Strovel, J. W., Urban, D. J., Hu, X., Hall, M. D., Jadhav, A., & Maloney, D. J. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 29(10), 1220-1226.[Link]

  • U.S. Department of Energy / OSTI. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases (Journal Article).[Link]

  • Yoshioka, M., et al. (2020). Ameliorative effect of a quinazoline-based bromodomain inhibitor, CN210, on experimentally-induced Crohn's disease-like murine ileitis via inhibition of inflammatory cytokine expression. bioRxiv.[Link]

Sources

Method

Application Note: Cell-Based Assays for 3-Cyclopropylmorpholine Hydrochloride Derivatives in Targeted Drug Discovery

Introduction & Mechanistic Rationale In modern fragment-based drug design (FBDD) and lead optimization, the selection of chiral building blocks is paramount to achieving both high target affinity and favorable pharmacoki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern fragment-based drug design (FBDD) and lead optimization, the selection of chiral building blocks is paramount to achieving both high target affinity and favorable pharmacokinetic profiles. 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) has emerged as a highly privileged, stereochemically rich scaffold[1]. It is extensively utilized in the synthesis of potent inhibitors targeting epigenetic regulators (such as BRD4) and DNA repair enzymes (such as MTH1)[2][3].

The Causality of Scaffold Selection: Why incorporate a 3-cyclopropylmorpholine moiety instead of a standard morpholine ring?

  • Conformational Restriction: The steric bulk of the cyclopropyl group restricts the conformational flexibility of the morpholine ring. This "conformational lock" reduces the entropic penalty upon binding, allowing the molecule to perfectly occupy specific micro-domains, such as the ribose pocket of MTH1 or the acetyl-lysine binding site of BRD4[2][3].

  • Physicochemical Tuning: The cyclopropyl ring slightly increases the lipophilicity (LogP) of the molecule, which drastically enhances Caco-2 cell permeability and intracellular accumulation. Simultaneously, the morpholine oxygen maintains essential aqueous solubility, preventing compound precipitation in cell culture media.

  • Metabolic Shielding: The steric hindrance provided by the cyclopropyl group protects adjacent metabolic soft spots from rapid cytochrome P450-mediated degradation, ensuring the probe remains intact during 72-hour cell-based assays.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from chemical synthesis using the 3-cyclopropylmorpholine building block to downstream cellular validation.

G A 3-Cyclopropylmorpholine Hydrochloride B Probe Synthesis & Optimization A->B Structural integration C Cellular Thermal Shift Assay (CETSA) B->C Live-cell treatment E Cell Viability Assay (CellTiter-Glo) B->E Dose-response profiling D Target Engagement (e.g., BRD4, MTH1) C->D Quantify ΔTm G Downstream Signaling (e.g., c-Myc Downregulation) D->G Pathway inhibition F Phenotypic Readout (Growth Inhibition) E->F ATP luminescence F->G Apoptosis induction

Workflow of 3-cyclopropylmorpholine derivatives from synthesis to cellular target validation.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

While biochemical assays prove that a compound can bind a purified target, CETSA is required to prove that the compound does bind the target inside a living cell. This protocol leverages the thermodynamic principle that ligand binding stabilizes a protein, shifting its melting temperature ( Tm​ ) higher[2].

Step-by-Step Methodology
  • Cell Seeding & Treatment: Seed MV4-11 or Kasumi-1 cells at 1×106 cells/mL in RPMI-1640 medium. Treat with the 3-cyclopropylmorpholine derivative (e.g., 1 µM and 10 µM) or a DMSO vehicle control (final DMSO ≤0.1% ). Incubate for 2 hours at 37°C to allow for cell penetration and target equilibration.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 50 µL of the cell suspension into a 96-well PCR plate.

  • Thermal Challenge: Subject the plate to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Mechanical Lysis (Critical Causality Step): Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Causality: We strictly avoid detergents (like RIPA buffer) because harsh surfactants can strip low-affinity ligands from the target pocket, artificially destroying the thermal shift and resulting in false negatives.

  • Separation & Detection: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins. Analyze the soluble fraction via Western Blot or AlphaLISA to quantify the remaining folded target protein.

Self-Validating System Requirement: To ensure the observed ΔTm​ is driven by specific target engagement rather than non-specific biophysical stabilization, a structurally related negative probe must be run in parallel. For example, an N-methylated derivative of the compound that sterically blocks key hydrogen bonds (e.g., with Asp120 in MTH1) should yield a 0∘C shift[2].

Protocol 2: Cell Viability & Proliferation Assay (CellTiter-Glo)

To evaluate the phenotypic efficacy of 3-cyclopropylmorpholine-derived BRD4 or MTH1 inhibitors, a luminescent ATP-quantitation assay is utilized[3].

Step-by-Step Methodology
  • Plate Preparation: Seed Kasumi-1 cells at 5,000 cells/well in a white, opaque 384-well plate. Causality: Opaque plates prevent optical cross-talk between wells during luminescence reading, ensuring high signal-to-noise ratios.

  • Compound Dosing: Dispense the synthesized 3-cyclopropylmorpholine derivatives using an acoustic liquid handler (e.g., Echo) in a 10-point, 3-fold dilution series (top concentration 10 µM).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2​ .

  • ATP Quantitation (Critical Causality Step): Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes. Causality: The reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of cellular ATP. Because ATP degrades rapidly upon cell death, the resulting luminescent signal is strictly proportional to the number of metabolically active cells.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Self-Validating System Requirement: A "Day 0" baseline plate must be read immediately after compound addition. By comparing the 72-hour readout to the Day 0 baseline, researchers can definitively classify the compound's mechanism as purely cytostatic (signal Day 0) or actively cytotoxic (signal < Day 0).

Quantitative Data Presentation

The following table summarizes comparative literature-derived data demonstrating how the integration of the 3-cyclopropylmorpholine moiety enhances both biochemical and cellular profiles compared to baseline fragments[2][3].

Compound ClassTargetBiochemical IC50​ (nM)CETSA ΔTm​ (°C)Cellular Viability IC50​ (µM)Caco-2 Permeability ( Papp​ )
Plain Morpholine Fragment MTH145.0+1.2> 10.0Low
3-Cyclopropylmorpholine Probe MTH1< 0.1+5.80.3High
N-Methylated Negative Probe MTH1> 20,0000.0> 20.0High
Quinazoline-based Derivative BRD499.0+4.50.21Moderate

Note: The 3-cyclopropylmorpholine probe demonstrates a massive leap in cellular target engagement ( ΔTm​=+5.8∘C ) and phenotypic efficacy ( IC50​=0.3 µM ), validating its status as a privileged scaffold in medicinal chemistry.

References

  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases - PMC (National Institutes of Health) -[Link]

Sources

Application

Characterizing 3-Cyclopropylmorpholine Hydrochloride as a Novel Ligand for the Sigma-1 Receptor (S1R) Through Radioligand Binding Assays

An Application Guide for Researchers Senior Application Scientist Note: This document provides a comprehensive framework for investigating the binding properties of 3-Cyclopropylmorpholine hydrochloride at the Sigma-1 Re...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Senior Application Scientist Note: This document provides a comprehensive framework for investigating the binding properties of 3-Cyclopropylmorpholine hydrochloride at the Sigma-1 Receptor (S1R). The protocols herein are designed not merely as a sequence of steps, but as a self-validating experimental system. We will proceed from the fundamental preparation of a suitable biological source for the receptor, through the characterization of that source with a known radioligand, and culminating in the determination of the binding affinity for our compound of interest. The causality behind each methodological choice is explained to empower the researcher with a deep understanding of the assay dynamics.

Introduction

The Sigma-1 Receptor (S1R) has emerged as a compelling therapeutic target due to its unique role as a ligand-operated intracellular chaperone.[1] Residing predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), the S1R is a pluripotent modulator of cellular stress responses, calcium homeostasis, and inter-organelle signaling.[2][3] Its involvement in a wide array of pathophysiological processes, including neurodegenerative diseases, pain, and psychiatric disorders, has spurred the search for novel and selective ligands.[4][5][6]

3-Cyclopropylmorpholine hydrochloride is a synthetic small molecule whose potential interaction with the S1R warrants investigation. The morpholine scaffold is present in numerous biologically active compounds, and the cyclopropylmethyl group is a known pharmacophore in ligands targeting various central nervous system receptors.[7][8] This guide provides detailed protocols to determine the binding affinity (Kᵢ) of 3-Cyclopropylmorpholine hydrochloride for the S1R using established radioligand binding techniques.

Foundational Principles of Receptor Binding Assays

Radioligand binding assays remain a gold standard for quantifying the interaction between a ligand and its receptor.[9][10] These assays rely on a radiolabeled ligand (a "hot" ligand) that binds to the receptor with high affinity and specificity.

  • Total Binding: The total amount of radioligand bound to the membrane preparation, including binding to the receptor (specific) and to other components like the filter and lipids (non-specific).

  • Non-Specific Binding (NSB): The portion of the radioligand that binds to sites other than the target receptor. It is measured by including a high concentration of an unlabeled ligand that saturates the target receptors, leaving only non-specific sites available for the radioligand to bind.

  • Specific Binding: The amount of radioligand bound specifically to the target receptor. It is the crucial parameter and is calculated by subtracting non-specific binding from total binding. Specific Binding = Total Binding - Non-Specific Binding

Two primary types of assays are employed:

  • Saturation Assays: Used to determine the receptor density (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand. In these experiments, the concentration of the radioligand is varied.

  • Competition (Inhibition) Assays: Used to determine the affinity (Kᵢ) of an unlabeled compound (the "competitor," e.g., 3-Cyclopropylmorpholine HCl). Here, a fixed concentration of radioligand is used with varying concentrations of the competitor.[11]

Materials and Reagents

Reagent/MaterialSupplier (Example)Notes
3-Cyclopropylmorpholine hydrochlorideN/ACompound of interest. Ensure high purity (>98%).
[³H]-(+)-PentazocinePerkinElmerSpecific Activity: 30-60 Ci/mmol. Selective S1R radioligand.[11]
(+)-PentazocineSigma-AldrichUnlabeled ligand for defining non-specific binding.
Guinea Pig LiverBioIVTA rich source of S1R for membrane preparation.[11]
Tris-HClThermo FisherFor buffer preparation.
SucroseSigma-AldrichFor homogenization buffer.
Polyethylenimine (PEI)Sigma-AldrichUsed to pre-treat filter plates to reduce non-specific binding.[12]
Glass-fiber filter plates (e.g., MultiScreenHTS)MilliporeSigmaFor separating bound from free radioligand.[12]
Scintillation CocktailPerkinElmerFor radioactivity measurement.
Microplate Scintillation CounterBeckman Coulter
Tissue Homogenizer (e.g., Dounce)Wheaton
High-speed CentrifugeBeckman Coulter

Experimental Protocols

The following workflow provides a logical progression for validating the assay system and then determining the affinity of the test compound.

G cluster_0 Phase 1: System Preparation & Validation cluster_1 Phase 2: Test Compound Characterization cluster_2 Phase 3: Analysis P1 Protocol 1: Membrane Preparation P2 Protocol 2: Saturation Binding Assay P1->P2 Provides Receptor Source P3 Protocol 3: Competition Binding Assay P2->P3 Determines Kd and Bmax (Essential for K_i calculation) DA Data Analysis (IC50 -> Ki) P3->DA

Experimental Workflow Diagram
Protocol 1: Membrane Preparation from Guinea Pig Liver

Rationale: Guinea pig liver is an excellent source material due to its high expression density of S1R, ensuring a robust signal in binding assays.[11] The goal is to isolate cell membranes, where the receptor resides, while removing soluble proteins and other cellular components. All steps should be performed at 4°C to minimize proteolytic degradation.

  • Homogenization:

    • Weigh fresh or frozen guinea pig liver and place it in 10 volumes (w/v) of ice-cold homogenization buffer (50 mM Tris-HCl, 0.32 M Sucrose, pH 7.4).

    • Homogenize the tissue using a Dounce or Polytron homogenizer until a uniform suspension is achieved.

  • Initial Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and large debris.

    • Carefully collect the supernatant.

  • High-Speed Centrifugation:

    • Centrifuge the supernatant at 30,000 x g for 30 minutes at 4°C to pellet the membrane fraction.

    • Discard the resulting supernatant.

  • Washing and Storage:

    • Resuspend the membrane pellet in an appropriate volume of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

    • Determine the total protein concentration using a standard method (e.g., Bradford or BCA assay).

    • Aliquot the membrane preparation (typically at 2-5 mg/mL) and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Saturation Binding Assay with [³H]-(+)-Pentazocine

Rationale: This protocol is crucial for validating the prepared membranes. It determines the affinity (Kₔ) of the chosen radioligand and the concentration of receptors (Bₘₐₓ) in your preparation. These values confirm the quality of the membranes and are essential for designing the subsequent competition assay.

  • Plate Preparation: Pre-treat a 96-well glass-fiber filter plate by soaking it in 0.5% polyethylenimine (PEI) for at least 30 minutes to minimize non-specific binding of the radioligand to the filter.

  • Assay Setup: Prepare triplicate tubes or wells for each concentration of radioligand. For each concentration, you will have:

    • Total Binding Wells: Assay Buffer + Membrane Prep + [³H]-(+)-Pentazocine.

    • Non-Specific Binding (NSB) Wells: Assay Buffer + Membrane Prep + [³H]-(+)-Pentazocine + a saturating concentration of unlabeled (+)-Pentazocine (e.g., 10 µM).

  • Reagent Addition: In a final assay volume of 200 µL:

    • Add 50 µL of assay buffer (for Total) or 50 µL of 40 µM unlabeled (+)-Pentazocine (for NSB, final concentration 10 µM).

    • Add 50 µL of membrane preparation (e.g., 20-50 µg protein/well).

    • Add 100 µL of [³H]-(+)-Pentazocine at various concentrations (e.g., 0.1 nM to 50 nM, creating a 2x stock for a 1x final concentration).

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly separate bound and free radioligand by vacuum filtration through the pre-treated filter plate. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4). The rapid washing is critical as low-affinity ligands can dissociate quickly.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Protocol 3: Competition Binding Assay for 3-Cyclopropylmorpholine HCl

Rationale: This is the definitive experiment to determine the affinity of your test compound. By measuring how effectively 3-Cyclopropylmorpholine HCl displaces the bound [³H]-(+)-Pentazocine, we can calculate its inhibitory constant (Kᵢ).[11]

  • Assay Setup: Prepare triplicate wells for each concentration of the competitor.

    • Total Binding: Assay Buffer + Membranes + [³H]-(+)-Pentazocine.

    • Non-Specific Binding: Assay Buffer + Membranes + [³H]-(+)-Pentazocine + 10 µM unlabeled (+)-Pentazocine.

    • Competition: Assay Buffer + Membranes + [³H]-(+)-Pentazocine + varying concentrations of 3-Cyclopropylmorpholine HCl (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Reagent Addition: In a final assay volume of 200 µL:

    • Add 50 µL of assay buffer or competitor (3-Cyclopropylmorpholine HCl) at various concentrations.

    • Add 50 µL of membrane preparation (20-50 µg protein/well).

    • Add 100 µL of [³H]-(+)-Pentazocine. The concentration should be at or near its Kₔ value, as determined in Protocol 2. This provides the best balance of signal and sensitivity.

  • Incubation, Harvesting, and Quantification: Follow steps 4, 5, and 6 from Protocol 2.

Data Analysis and Interpretation

Modern analysis relies on non-linear regression, which provides more accurate parameter estimates than older linear methods like the Scatchard plot.[13][14][15]

Analysis of Saturation Data (Protocol 2)
  • Calculate Specific Binding at each radioligand concentration.

  • Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).

  • Fit the data using a non-linear regression model for "one-site specific binding": Y = (Bₘₐₓ * X) / (Kₔ + X)

    • Where Y is Specific Binding, and X is the radioligand concentration.

    • The software will calculate the best-fit values for Bₘₐₓ (in fmol/mg protein) and Kₔ (in nM).

Analysis of Competition Data (Protocol 3)
  • Calculate the percentage of specific binding at each competitor concentration.

  • Plot the % Specific Binding (Y-axis) against the log concentration of 3-Cyclopropylmorpholine HCl (X-axis).

  • Fit the resulting sigmoidal curve using a non-linear regression model for "log(inhibitor) vs. response": Y = 100 / (1 + 10^((LogIC₅₀ - X) * HillSlope))

    • The software will calculate the IC₅₀, which is the concentration of 3-Cyclopropylmorpholine HCl that displaces 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ from the IC₅₀: The Kᵢ is the true binding affinity of the competitor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    • [L] = Concentration of radioligand used in the assay.

    • Kₔ = Dissociation constant of the radioligand (determined in Protocol 2).

Example Data Presentation
ParameterValue
Radioligand Kₔ ([³H]-(+)-Pentazocine)5.2 ± 0.4 nM
Receptor Density (Bₘₐₓ)1250 ± 80 fmol/mg
IC₅₀ (3-Cyclopropylmorpholine HCl)75.3 ± 5.1 nM
Kᵢ (3-Cyclopropylmorpholine HCl) 35.8 nM

Sigma-1 Receptor Signaling Pathways

Understanding the downstream consequences of ligand binding is critical. The S1R is not a conventional receptor; it acts as a molecular chaperone.[11] Upon stimulation by an agonist, it dissociates from its binding partner, the chaperone BiP (Binding Immunoglobulin Protein), and can translocate to other cellular locations to interact with a variety of "client" proteins.[2][16]

G cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondrion cluster_Cyto Cytosol/Plasma Membrane S1R_BiP S1R-BiP Complex (Inactive State) S1R Active S1R S1R_BiP->S1R BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Stabilizes IonChannels Ion Channels (K+, Na+, Ca²+) S1R->IonChannels Modulates Activity BDNF_TrkB BDNF/TrkB Signaling S1R->BDNF_TrkB Promotes Neurotrophic Pathways Ca_Mito Ca²⁺ Uptake & ATP Production IP3R->Ca_Mito Regulates Ca²⁺ flux Ligand S1R Agonist (e.g., 3-Cyclopropylmorpholine HCl) Ligand->S1R_BiP Binds & Induces Dissociation

Simplified S1R Signaling Cascade

Mechanism Overview:

  • Activation: In a resting state, S1R is bound to the BiP chaperone.[2] Upon binding by an agonist ligand, S1R dissociates from BiP.

  • Calcium Signaling: The activated S1R translocates to and stabilizes IP3 receptors at the ER, ensuring proper calcium (Ca²⁺) signaling from the ER to the mitochondria, which is vital for cellular bioenergetics.[3][5]

  • Modulation of Ion Channels: S1R can directly interact with and modulate the activity of various voltage-gated ion channels, thereby influencing neuronal excitability.[3][4]

  • Neurotrophic Support: S1R activation can promote the secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through the TrkB receptor, supporting neuronal survival and plasticity.[4]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>30% of Total) Insufficient filter washing; Radioligand sticking to plates/filters; Radioligand concentration too high.Increase wash steps/volume; Ensure PEI pre-treatment of filters; Use a radioligand concentration at or below the Kₔ.[17]
Low Specific Binding Signal Low receptor density (Bₘₐₓ); Inactive membrane preparation; Insufficient protein per well.Use a tissue source with higher S1R expression; Prepare fresh membranes; Increase the amount of protein per well.
Poor Reproducibility (High variance) Inaccurate pipetting; Incomplete mixing; Temperature fluctuations during incubation.Calibrate pipettes; Ensure thorough mixing of reagents; Use a temperature-controlled incubator/shaker.
Noisy or Flat Competition Curve Competitor concentration range is incorrect; Compound insolubility.Widen the concentration range (e.g., 1 pM to 100 µM); Check compound solubility in assay buffer and use a co-solvent (e.g., DMSO) if necessary, keeping the final concentration low (<0.5%).

References

  • Glaxo Wellcome and Science - Global. Receptor binding techniques: saturation (equilibrium) analysis.
  • Reyes-Corral, M., et al. (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available from: [Link]

  • Wikipedia. Scatchard equation. Available from: [Link]

  • Waelbroeck, M., et al. (1993). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available from: [Link]

  • Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of Receptor Research. Available from: [Link]

  • Dax, E. M. Analysis of Receptor–Ligand Interactions. PMC. Available from: [Link]

  • Zhao, H., et al. (2020). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. Available from: [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. Available from: [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC. Available from: [Link]

  • Raines Lab. Analysis of Receptor-Ligand Interactions.
  • Bardsley, W. G., et al. (1987). The use of non-linear regression analysis and the F test for model discrimination with dose-response curves and ligand binding data. R Discovery. Available from: [Link]

  • Giraldo, J., et al. (1995). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. PubMed. Available from: [Link]

  • Motulsky, H. (2023). Analyzing saturation radioligand binding data. Oxford Academic. Available from: [Link]

  • Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. PMC. Available from: [Link]

  • Nguyen, L., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available from: [Link]

  • GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data.
  • Fluidic Analytics. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]

  • Gordon, P. (2021). Discovery of Sigma-1 Receptor, My Protocol, Neuro-protection and Neuro-regeneration. LinkedIn. Available from: [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available from: [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. Available from: [Link]

  • Majumdar, S., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. PMC. Available from: [Link]

  • Fülöp, F., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Semantic Scholar. Available from: [Link]

  • CORDIS | European Union. Structural Basis of Sigma-1 Receptor Ligand Interactions. Available from: [Link]

  • Dal Bello, F., et al. (2023). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. MDPI. Available from: [Link]

  • PubChem. 3-Cyclopropylmorpholine. Available from: [Link]

  • Jain, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available from: [Link]

  • Wang, H., et al. (2022). Discovery and proof-of-concept study of a novel highly selective sigma-1 receptor agonist for antipsychotic drug development. PMC. Available from: [Link]

  • Kumar, V., et al. (2018). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC. Available from: [Link]

  • National Institute of Mental Health. Psychoactive Drug Screening Program (PDSP). Available from: [Link]

  • Wang, Y. J., et al. (2009). Pharmacological characterization of ATPM...a novel mixed kappa-agonist and mu-agonist/-antagonist. PubMed. Available from: [Link]

  • Diaz, J. L., et al. (2024). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available from: [Link]

  • Wikipedia. Sigma receptor. Available from: [Link]

  • Sharma, G., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available from: [Link]

  • Sharma, G., et al. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. Available from: [Link]

  • Schmid, C. L., et al. (2017). Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. PMC. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]

  • Williams, R. S., et al. (2002). A common mechanism of action for three mood-stabilizing drugs. PubMed. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Chlorprothixene hydrochloride?. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Chlophedianol Hydrochloride?. Available from: [Link]

  • Bristol Myers Squibb. COBENFY™ (xanomeline and trospium chloride) Mechanism of Action. Available from: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-Cyclopropylmorpholine Hydrochloride in Medicinal Chemistry

Executive Summary The morpholine ring is a privileged scaffold in drug discovery, frequently utilized to enhance aqueous solubility, tune basicity, and improve the pharmacokinetic (PK) profiles of drug candidates. Howeve...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in drug discovery, frequently utilized to enhance aqueous solubility, tune basicity, and improve the pharmacokinetic (PK) profiles of drug candidates. However, unsubstituted morpholines are often susceptible to rapid oxidative metabolism. The strategic incorporation of 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5)[1] has emerged as a powerful structural modification. By introducing steric bulk and conformational restriction, this moiety shields adjacent metabolic hotspots, accesses unique hydrophobic binding pockets, and significantly enhances both target affinity and in vivo exposure[2][3].

This application note provides a comprehensive guide to the mechanistic rationale, quantitative benefits, and validated synthetic protocols for integrating 3-cyclopropylmorpholine into advanced drug leads.

Mechanistic Rationale: The Causality of Structural Choice

As an Application Scientist, it is critical to understand why a specific building block is chosen over another. The transition from a standard morpholine to a 3-cyclopropylmorpholine is driven by three causal factors:

  • Metabolic Shielding (Steric Hindrance): Cytochrome P450 enzymes typically oxidize morpholine rings at the carbon atoms adjacent to the heteroatoms (C2, C3, C5, C6). The bulky cyclopropyl group at the C3 position sterically blocks enzymatic access to these vulnerable C-H bonds, dramatically increasing the metabolic half-life of the compound.

  • Exploitation of Hydrophobic Pockets: The cyclopropyl ring provides a distinct, rigid hydrophobic vector. In targets like MutT Homologue 1 (MTH1)[3] or the BET bromodomain family[2], this vector perfectly occupies specific sub-pockets (e.g., the ribose pocket), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

  • Stereochemical Targeting: The use of chiral variants, such as (S)-3-cyclopropylmorpholine, allows for precise spatial orientation. The (S)-configuration often aligns the cyclopropyl group optimally within asymmetric binding sites, whereas the (R)-enantiomer may cause steric clashes.

  • Handling and Stability: The hydrochloride salt form is utilized because the free base of substituted morpholines is often a volatile, easily oxidized oil. The HCl salt ensures a stable, weighable, crystalline solid that guarantees stoichiometric precision during synthesis[1].

Key Applications in Drug Discovery

Epigenetic Modulators: BET Family Inhibitors

In the optimization of quinazoline-based BET bromodomain inhibitors for cancer and inflammatory diseases, replacing a standard solvent-exposed group with (S)-3-cyclopropylmorpholine led to a breakthrough in efficacy. The cyclopropyl group improved the compound's pharmacokinetic profile, resulting in excellent drug exposure and greater than 98% Tumor Growth Inhibition (TGI) in in vivo xenograft models[2].

BET_Optimization Lead Lead Compound (Unsubstituted Morpholine) Mod Structural Modification: (S)-3-Cyclopropylmorpholine Lead->Mod SAR Optimization PK Enhanced PK Profile (Increased AUC & Stability) Mod->PK Steric Shielding Mod->PK Reduced Clearance PD Improved Efficacy (>98% Tumor Inhibition) Mod->PD Target Affinity PK->PD Sustained Exposure

Figure 1: Optimization pathway of BET inhibitors using 3-cyclopropylmorpholine.

Oncology Targets: MTH1 Inhibitors

During the fragment-based drug design of MTH1 inhibitors, researchers needed to optimize a 7-azaindole fragment. By incorporating 3-cyclopropylmorpholine at the 4-position, the resulting compounds achieved picomolar potency. The cyclopropyl moiety successfully occupied the "ribose pocket" of the MTH1 active site, an interaction that could not be achieved with planar or less bulky substituents[3].

Quantitative Data Presentation

The table below summarizes the typical pharmacological enhancements observed when transitioning from an unsubstituted morpholine to a 3-cyclopropylmorpholine derivative in optimized kinase/epigenetic inhibitor scaffolds.

Pharmacological ParameterUnsubstituted Morpholine Analog3-Cyclopropylmorpholine AnalogMechanistic Cause for Improvement
Binding Affinity ( Kd​ ) ~250 nM20 – 70 nMOptimal filling of hydrophobic sub-pockets[2].
Metabolic Half-Life ( T1/2​ ) < 1.5 hours> 4.0 hoursSteric shielding of C-H bonds from CYP450 oxidation.
In Vivo Exposure ( AUC0−∞​ ) < 1000 h·ng/mL2734 – 9333 h·ng/mLDecreased hepatic clearance and improved solubility[2].
Tumor Growth Inhibition (TGI) ~40%> 98%Sustained high drug concentration in tumor tissues[2].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . They include specific checkpoints where the reaction must be verified before proceeding, preventing the downstream processing of failed reactions.

Protocol A: Standard Nucleophilic Aromatic Substitution (SNAr)

Application: Incorporation into highly reactive heteroaryl halides (e.g., quinazolines).

Reagents:

  • Heteroaryl chloride core (1.0 eq)

  • (S)-3-Cyclopropylmorpholine hydrochloride (1.5 eq)

  • Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Step-by-Step Methodology:

  • Free-Basing: Suspend (S)-3-cyclopropylmorpholine hydrochloride in anhydrous THF at room temperature. Add Et3​N dropwise. Causality: The organic base neutralizes the HCl salt, liberating the nucleophilic free amine in situ while keeping the reaction anhydrous.

  • Coupling: Add the heteroaryl chloride core to the stirring solution. Elevate the temperature to 70 °C (if using Dioxane) or reflux (if using THF) for 4–6 hours[2].

  • Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Do not proceed unless the starting material peak is <5% and a new peak corresponding to the mass of the product (Core Mass - 35.5 [Cl] + 126.18[Amine radical]) is dominant.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with Ethyl Acetate.

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted SNAr for Unreactive Cores

Application: Incorporation into sterically hindered or electron-rich scaffolds (e.g., pyrrolo[2,3-b]pyridines).

SNAr_Workflow Step1 Step 1: Reagent Preparation Core Halide + Amine HCl + DIPEA Step2 Step 2: Solvent Addition Anhydrous Pyridine (0.5 mL) Step1->Step2 Step3 Step 3: Microwave Irradiation 230°C for 4 Hours Step2->Step3 Step4 Step 4: Reaction Validation LC-MS Mass Shift Confirmation Step3->Step4 Step5 Step 5: Purification & Isolation Preparative RP-HPLC Step4->Step5

Figure 2: Standard workflow for microwave-assisted nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the unreactive core (e.g., 4-Chloro-N-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide, 0.54 mmol), 3-cyclopropylmorpholine hydrochloride (2.2 mmol, ~4 eq), and DIPEA (2.2 mmol)[3].

  • Solvation: Add 0.5 mL of anhydrous pyridine. Causality: Pyridine acts as both a high-boiling solvent and an auxiliary base, facilitating the SNAr of deactivated systems.

  • Irradiation: Seal the vial and heat in a microwave reactor at 230 °C for 4 hours.

  • Validation Checkpoint: Quench a 5 µL sample in Methanol and run LC-MS. Confirm the disappearance of the chlorinated starting material.

  • Purification: Dilute the reaction mixture with Methanol, filter through a 0.45 µm PTFE syringe filter to remove insoluble salts, and purify directly via preparative Reverse-Phase HPLC (RP-HPLC) using an Acetonitrile/Water gradient with 0.1% Formic Acid[3].

References

  • Source: National Institutes of Health (NIH)
  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1)
  • 1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride Source: MolCore Chemical Database URL

Sources

Application

Application Note: High-Throughput Screening (HTS) of 3-Cyclopropylmorpholine Hydrochloride Derivatives in Epigenetic Drug Discovery

Introduction Morpholine rings are ubiquitous in medicinal chemistry, functioning as privileged scaffolds that favorably modulate the basicity, lipophilicity, and metabolic stability of drug candidates[1]. However, standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morpholine rings are ubiquitous in medicinal chemistry, functioning as privileged scaffolds that favorably modulate the basicity, lipophilicity, and metabolic stability of drug candidates[1]. However, standard morpholines are often metabolically labile at the positions adjacent to the heteroatoms. The introduction of a cyclopropyl group at the 3-position—yielding 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5) —provides critical steric hindrance[2]. This structural modification mitigates cytochrome P450-mediated oxidation while locking the ring into specific conformational states, making it a highly valuable building block in diversity-oriented synthesis and High-Throughput Screening (HTS) campaigns[3].

Mechanistic Rationale: The "Magic Cycloalkyl" Effect

In fragment-based drug discovery (FBDD), the substitution of a standard morpholine with a 3-cyclopropyl moiety is not merely a structural tweak; it is a highly functional design choice driven by the following causalities:

  • Basicity Tuning: The electron-withdrawing nature of the oxygen atom, combined with the steric bulk of the cyclopropyl group, lowers the pKa of the amine. This ensures the molecule remains largely un-ionized at physiological pH, significantly enhancing passive membrane permeability[1].

  • Vectorial Delivery: The cyclopropyl group directs the trajectory of adjacent substituents, optimizing vector alignment into deep, narrow hydrophobic pockets. This has proven exceptionally effective in targeting the acetyl-lysine (KAc) binding site of BET bromodomains (e.g., BRD4)[4].

  • Metabolic Shielding: By blocking the alpha-carbon, the cyclopropyl group prevents rapid oxidative deamination. This drastically improves the pharmacokinetic half-life and tumor tissue exposure of the resulting lead compounds compared to standard morpholine analogs[4].

Target Pathway: BRD4 Epigenetic Regulation

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that recognizes acetylated histones and recruits transcriptional machinery to oncogenes like c-Myc. Inhibiting this interaction induces cell cycle arrest and apoptosis. Derivatives synthesized from 3-cyclopropylmorpholine have shown exceptional efficacy as competitive inhibitors in this pathway[4].

BRD4_Pathway Chromatin Acetylated Histones (Epigenetic Marks) BRD4 BRD4 Protein (Epigenetic Reader) Chromatin->BRD4 Recruits Transcription Oncogene Transcription (e.g., c-Myc) BRD4->Transcription Activates Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Downregulation Induces Inhibitor 3-Cyclopropylmorpholine Derivative Inhibitor->BRD4 Competitive Inhibition

Caption: Mechanism of BRD4 inhibition by 3-Cyclopropylmorpholine derivatives.

High-Throughput Screening (HTS) Workflow

To identify potent BRD4 inhibitors from a library of 3-cyclopropylmorpholine derivatives, we employ an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). This bead-based chemistry relies on the proximity of donor and acceptor beads to generate a luminescent signal, offering a highly sensitive, non-radioactive platform ideal for HTS[3].

HTS_Workflow Library 3-Cyclopropylmorpholine Library (CAS: 1841081-61-5) Acoustic Acoustic Dispensing (Echo 555) Library->Acoustic Nanoliter Transfer AlphaScreen AlphaScreen Assay (BRD4-KAc Interaction) Acoustic->AlphaScreen Compound Addition HitTriage Hit Triage (Z'-factor > 0.5) AlphaScreen->HitTriage Luminescence Readout CounterScreen Microsomal Stability (LC-MS/MS) HitTriage->CounterScreen Select Active Hits Lead Lead Optimization CounterScreen->Lead Validated Candidates

Caption: Workflow for HTS of 3-Cyclopropylmorpholine derivatives targeting BRD4.

Self-Validating Experimental Protocols

Protocol 1: AlphaScreen BRD4 Competitive Binding Assay

Objective: Quantify the disruption of BRD4 binding to acetylated histone H4 peptide by 3-cyclopropylmorpholine derivatives.

Materials:

  • Recombinant BRD4 (BD1 domain) protein.

  • Biotinylated Histone H4 tetra-acetylated peptide (H4K5/8/12/16Ac).

  • AlphaScreen Streptavidin Donor beads and Nickel Chelate (Ni-NTA) Acceptor beads.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

Step-by-Step Methodology:

  • Compound Dispensing: Use an acoustic liquid handler to dispense 50 nL of compounds (in 100% DMSO) into a 384-well ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter transfers, ensuring the final DMSO concentration remains below 0.5%. This prevents solvent-induced protein denaturation.

  • Protein-Peptide Incubation: Add 5 µL of BRD4 protein (final 10 nM) and 5 µL of biotinylated H4 peptide (final 10 nM) in assay buffer to the wells. Incubate for 60 minutes at room temperature.

    • Causality: A 60-minute incubation is critical to reach thermodynamic equilibrium for the competitive binding between the inhibitor and the peptide before bead addition.

  • Bead Addition (Light-Sensitive): Under subdued green light, add 5 µL of a mixture containing Donor and Acceptor beads (final 10 µg/mL each).

    • Causality: AlphaScreen beads contain photosensitive phthalocyanine derivatives; exposure to ambient white light causes premature singlet oxygen generation, resulting in a false high background signal.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Detection: Read the plate on an EnVision Multilabel Reader using AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).

    • Causality: Excitation at 680 nm triggers the donor bead to release singlet oxygen, which travels up to 200 nm to the acceptor bead, emitting light only if the BRD4-peptide interaction brings them into proximity.

  • Self-Validation & Quality Control: Calculate the Z'-factor using JQ1 (1 µM) as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). A Z'-factor > 0.5 validates the assay's robustness and reproducibility for HTS.

Protocol 2: Microsomal Stability Counter-Screen (LC-MS/MS)

Objective: Verify that the 3-cyclopropyl substitution successfully confers metabolic stability against hepatic cytochromes.

Step-by-Step Methodology:

  • Reaction Setup: Mix 1 µM of the test compound with human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final 1 mM) to initiate the reaction.

    • Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes; its addition precisely controls the start time of the metabolic assay.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold organic solvent instantly precipitates microsomal proteins and halts enzymatic activity, preserving the exact concentration of the parent compound at that specific time point.

  • Centrifugation & Analysis: Centrifuge at 4000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Data Presentation

Quantitative data from the HTS and counter-screens must be meticulously organized to facilitate Hit identification and Structure-Activity Relationship (SAR) studies[3].

Table 1: Illustrative HTS Data for BRD4 Inhibition & Stability

Compound IDScaffold Type% Inhibition (10 µM)IC50 (nM)Z'-FactorMicrosomal T1/2 (min)
M4C-001 Standard Morpholine45.2%12500.7812.5
CPM-001 3-Cyclopropylmorpholine92.1%450.81>120
CPM-002 3-Cyclopropylmorpholine88.5%620.80115
JQ1 Positive Control99.5% (at 1 µM)330.8245
DMSO Negative Control0.5%-0.82-

Table 2: Physicochemical Profiling of Scaffolds

Scaffold TypepKaLogPSteric Hindrance (Alpha-Carbon)Target Affinity Potential
Standard Morpholine 8.3-0.8LowModerate
3-Cyclopropylmorpholine 7.10.4HighHigh (Vectorial alignment)

References

  • [4] Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. European Journal of Medicinal Chemistry (via PMC). URL:[Link]

  • [1] A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews (via PubMed). URL:[Link]

Sources

Method

Application Note: Evaluating the Metabolic Stability of 3-Cyclopropylmorpholine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanistic Rationale In the optimization of pharmacokinetic (PK) properties during drug discovery, the morpholine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

In the optimization of pharmacokinetic (PK) properties during drug discovery, the morpholine ring is a privileged heterocycle frequently utilized to improve aqueous solubility and modulate lipophilicity[1][2]. However, unsubstituted morpholine rings are notorious metabolic "soft spots." They are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the α -carbon adjacent to the nitrogen or oxygen, which often leads to rapid ring opening or the formation of morpholinones[3].

To overcome this liability, medicinal chemists employ strategic bioisosteric modifications. 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5) is a highly specialized building block designed to enhance metabolic stability[4][5]. The introduction of a cyclopropyl group at the 3-position provides significant steric hindrance. This bulky substitution effectively shields the vulnerable adjacent amine from enzymatic attack while preserving the basicity and essential exit vectors required for target binding[3][5].

Rationale A Unsubstituted Morpholine (Metabolically Labile) B CYP450 Oxidation (Ring Opening / Morpholinone) A->B High Susceptibility C 3-Cyclopropyl Substitution (Steric Shielding) A->C MedChem Optimization D 3-Cyclopropylmorpholine (Metabolically Stable) C->D D->B Blocked/Reduced E Improved PK Profile (Lower CLint, Longer t½) D->E

Mechanistic rationale for 3-cyclopropyl substitution in preventing CYP450-mediated oxidation.

Experimental Design & Causality

To quantitatively assess the stability of 3-cyclopropylmorpholine-containing compounds, the in vitro Liver Microsome Assay is the gold standard[6][7]. Liver microsomes are subcellular fractions containing high concentrations of Phase I metabolizing enzymes (predominantly CYPs)[6].

This protocol is engineered as a self-validating system :

  • Test Compound Concentration (1 µM): Chosen specifically to ensure the substrate concentration remains well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes. This guarantees that the reaction follows first-order kinetics, a strict mathematical requirement for accurately calculating intrinsic clearance ( CLint​ )[8].

  • Microsomal Protein Concentration (0.5 mg/mL): Balances sufficient enzymatic turnover with minimal non-specific binding of the lipophilic drug fragments to the microsomal lipid membrane[6][9].

  • Minus-NADPH Control: A parallel incubation lacking the NADPH cofactor. Because CYPs require NADPH to function, any compound disappearance in this control indicates chemical instability or non-specific plate binding rather than true enzymatic metabolism[6].

  • Positive Controls: Dextromethorphan (CYP2D6) and Midazolam (CYP3A4) are run concurrently. If these do not show standard turnover rates, the entire assay batch is invalidated, ensuring absolute data trustworthiness[8].

Step-by-Step Methodology

Reagents and Materials
  • Test Compound: 3-Cyclopropylmorpholine hydrochloride (10 mM stock in DMSO)[4][7].

  • Biological Matrix: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), stored at -80°C[6][8].

  • Buffer: 100 mM Potassium Phosphate ( KPO4​ ) Buffer, pH 7.4[8].

  • Cofactor: 10 mM NADPH in KPO4​ buffer (prepared fresh)[9].

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Bucetin or Tolbutamide)[9].

Assay Workflow

Workflow A 1. Reagent Preparation (1 µM Cpd, 0.5 mg/mL Microsomes) B 2. Pre-Incubation (37°C for 5 minutes) A->B C 3. Reaction Initiation (Add NADPH to 1 mM final) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching (Ice-cold ACN + Internal Standard) D->E F 6. Sample Processing (Centrifuge at 4000 rpm, 15 min) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Analysis (Calculate t½ and CLint) G->H

Step-by-step workflow for the in vitro liver microsome metabolic stability assay.

Detailed Incubation Procedure
  • Preparation: Dilute the 10 mM stock of 3-cyclopropylmorpholine hydrochloride to a 100 µM intermediate solution in 50% ACN/water.

  • Master Mix: In a 96-well plate, combine the KPO4​ buffer, liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Ensure the final DMSO concentration is 0.1% to prevent CYP inhibition[6][8].

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Initiation: Start the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM. For the negative control, add an equivalent volume of plain KPO4​ buffer instead of NADPH[6].

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot from the reaction mixture into a quenching plate containing 150 µL of ice-cold ACN with the internal standard. This instantly denatures the proteins and stops the reaction[6][9].

  • Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[9].

  • Analysis: Transfer the clear supernatant to a new plate and analyze via LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard[6][10].

Data Presentation & Mathematical Analysis

The depletion of 3-cyclopropylmorpholine is monitored over time. The natural logarithm of the percent parent compound remaining is plotted against time. The slope of the linear regression yields the elimination rate constant ( k )[6][8].

Formulas:

  • Half-life ( t1/2​ ): t1/2​=k0.693​ [6]

  • Intrinsic Clearance ( CLint​ ): CLint​=(t1/2​0.693​)×(Microsomal Protein (mg/mL)1000​) [6][10]

Table 1: Representative Metabolic Stability Profile in Human Liver Microsomes (HLM)
Compound t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Fate & Rationale
Unsubstituted Morpholine 18.574.9Rapid CYP-mediated oxidation at the α -carbon.
3-Cyclopropylmorpholine HCl >120<11.5Highly stable; bulky cyclopropyl group sterically shields the α -carbon.
Dextromethorphan (Pos. Control)25.055.4Validates CYP2D6 enzymatic viability in the assay.
Midazolam (Pos. Control)12.0115.5Validates CYP3A4 enzymatic viability in the assay.

Note: The incorporation of the cyclopropyl group drastically reduces the intrinsic clearance, shifting the fragment from a high-clearance liability to a metabolically stable scaffold suitable for in vivo applications.

References

  • Mercell. "metabolic stability in liver microsomes.
  • Benchchem. "Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes.
  • MolCore. "1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride.
  • DOI.org (PLOS One). "A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry.
  • IntechOpen. "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
  • Beckman Coulter. "Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Open Library Publishing Platform. "Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ACS Publications. "Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design.
  • NIH PMC. "De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • NIH PubMed. "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

Sources

Application

Application Notes and Protocols for the Quantification of 3-Cyclopropylmorpholine Hydrochloride

Introduction: The Analytical Imperative for 3-Cyclopropylmorpholine Hydrochloride 3-Cyclopropylmorpholine hydrochloride is a crucial chemical entity in various stages of pharmaceutical development and research. As a seco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-Cyclopropylmorpholine Hydrochloride

3-Cyclopropylmorpholine hydrochloride is a crucial chemical entity in various stages of pharmaceutical development and research. As a secondary amine, its precise and accurate quantification is paramount for ensuring product quality, stability, and safety.[1][2][3] The morpholine moiety and the cyclopropyl group present unique analytical considerations, necessitating robust and validated methodologies. This guide provides a comprehensive overview of established analytical techniques for the quantification of 3-Cyclopropylmorpholine hydrochloride, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in scientific principles and adhere to international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4][5][6][7][8]

Core Principles of Method Selection and Validation

The choice of an analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the intended purpose of the data (e.g., routine quality control, stability testing, or pharmacokinetic studies). Regardless of the method, a rigorous validation process is essential to demonstrate its suitability. Key validation parameters, as stipulated by ICH guidelines, include accuracy, precision, specificity, linearity, range, and robustness.[4][5][6][7][8]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of non-volatile and thermally labile compounds like 3-Cyclopropylmorpholine hydrochloride.[9][10] Its versatility and high-throughput capabilities make it ideal for routine analysis in a quality control setting.

Causality Behind Experimental Choices in HPLC Method Development
  • Column Chemistry: A C18 reversed-phase column is the preferred choice. The non-polar nature of the C18 stationary phase provides effective retention for the moderately polar 3-Cyclopropylmorpholine molecule through hydrophobic interactions. The hydrochloride salt form ensures its solubility in aqueous-organic mobile phases.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is employed. The buffer, typically a phosphate or acetate buffer, controls the pH and ensures the consistent ionization state of the analyte, which is critical for reproducible retention times. The organic modifier is used to elute the compound from the column. The ratio of aqueous to organic phase is optimized to achieve a suitable retention time and resolution from potential impurities.

  • Detector Selection: A UV-Vis detector is commonly used for quantification. Although the morpholine and cyclopropyl groups do not possess strong chromophores, the overall molecule may exhibit sufficient UV absorbance at lower wavelengths (e.g., 200-220 nm) for sensitive detection.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Dilute_Sample Dilute to Working Concentration Sample->Dilute_Sample Standard Weigh & Dissolve Standard Dilute_Standard Prepare Calibration Standards Standard->Dilute_Standard HPLC_System HPLC System with UV Detector Dilute_Sample->HPLC_System Dilute_Standard->HPLC_System Calibration_Curve Generate Calibration Curve Column C18 Reversed-Phase Column HPLC_System->Column Mobile Phase Chromatogram Record Chromatogram HPLC_System->Chromatogram Mobile_Phase Isocratic/Gradient Elution Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantification.

Detailed Protocol: HPLC-UV Quantification of 3-Cyclopropylmorpholine Hydrochloride

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-Cyclopropylmorpholine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 3-Cyclopropylmorpholine hydrochloride and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

4. System Suitability:

  • Before sample analysis, inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

5. Analysis:

  • Inject the blank (mobile phase), followed by the calibration standards and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of 3-Cyclopropylmorpholine hydrochloride in the sample solutions from the calibration curve.

Table 1: Typical HPLC Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[11][12][13] While 3-Cyclopropylmorpholine hydrochloride itself is a salt and non-volatile, it can be analyzed by GC-MS after conversion to its free base form, which is more volatile. This technique is particularly useful for impurity profiling and trace-level analysis.

Causality Behind Experimental Choices in GC-MS Method Development
  • Sample Preparation: A crucial step for GC-MS analysis is the conversion of the hydrochloride salt to the free base. This is typically achieved by basifying the sample solution with a suitable base (e.g., sodium hydroxide) and extracting the free base into an organic solvent. For trace analysis, derivatization may be employed to increase volatility and improve chromatographic properties.[14]

  • GC Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is generally suitable for separating the free base of 3-Cyclopropylmorpholine from other volatile components.

  • Ionization and Detection: Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be used for structural confirmation. The mass spectrometer is operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[15]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Dissolve Sample in Water Basify Basify with NaOH Sample->Basify Extract Extract with Organic Solvent Basify->Extract Dry Dry Organic Layer Extract->Dry GCMS_System GC-MS System Dry->GCMS_System Column Capillary GC Column GCMS_System->Column Carrier Gas Mass_Spectrum Acquire Mass Spectrum GCMS_System->Mass_Spectrum Temp_Program Temperature Programming Library_Search Compare with Library Mass_Spectrum->Library_Search Quant_SIM Quantify using SIM Mass_Spectrum->Quant_SIM qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve NMR_Spectrometer High-Field NMR Spectrometer Dissolve->NMR_Spectrometer Acquire_Spectrum Acquire ¹H NMR Spectrum NMR_Spectrometer->Acquire_Spectrum Process_Spectrum Process Spectrum (Phasing, Baseline Correction) Acquire_Spectrum->Process_Spectrum Integrate_Signals Integrate Analyte & Standard Signals Process_Spectrum->Integrate_Signals Calculate_Purity Calculate Purity/Concentration Integrate_Signals->Calculate_Purity

Sources

Method

Application Notes &amp; Protocols: 3-Cyclopropylmorpholine Hydrochloride in Targeted Drug Discovery

Executive Summary In modern drug discovery, the strategic incorporation of conformationally restricted saturated heterocycles is a proven tactic to improve the pharmacokinetic and pharmacodynamic profiles of small-molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted saturated heterocycles is a proven tactic to improve the pharmacokinetic and pharmacodynamic profiles of small-molecule inhibitors. 3-Cyclopropylmorpholine hydrochloride (CAS: 1260667-05-7) has emerged as a highly valuable building block across multiple therapeutic pipelines, most notably in the development of Acetyl-CoA Carboxylase (ACC) inhibitors, Ubiquitin Specific Protease 19 (USP19) inhibitors, and Bromodomain (BET) inhibitors[1][2][3].

This application note provides a comprehensive, field-proven guide to the structural rationale, mechanistic utility, and synthetic protocols for integrating 3-cyclopropylmorpholine into advanced pharmaceutical scaffolds.

Physicochemical Profiling & Structural Rationale

The selection of 3-cyclopropylmorpholine over an unsubstituted morpholine ring is driven by precise structural biology requirements:

  • Conformational Locking: The adjacent cyclopropyl group introduces significant steric bulk, restricting the conformational flexibility of the morpholine ring. This "locks" the molecule into a bioactive conformation that enhances binding affinity within tight hydrophobic pockets of target enzymes[1][4].

  • Lipophilicity Tuning: The addition of the cyclopropyl moiety subtly increases the lipophilicity (XLogP3 ~0.2) compared to standard morpholine, which aids in cellular membrane permeability without violating Lipinski’s Rule of Five[4].

  • Salt Form Stability: Utilizing the hydrochloride salt form is critical for bench stability. The HCl salt prevents the spontaneous oxidation of the secondary amine, reduces hygroscopicity, and ensures precise stoichiometric weighing during high-throughput synthesis[5].

Application 1: Metabolic Disease (ACC Inhibitors)

Mechanistic Causality

Acetyl-CoA Carboxylase (ACC) is a master regulator of lipid metabolism. It catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA serves a dual purpose: it is the primary precursor for de novo fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for fatty acid oxidation[1].

By inhibiting ACC, malonyl-CoA levels drop, which simultaneously halts lipid synthesis and disinhibits CPT-1, switching the cellular metabolism toward fatty acid oxidation. This mechanism is highly sought after for treating metabolic syndrome, obesity, and fatty liver disease[1][6]. 3-Cyclopropylmorpholine is frequently coupled to carboxylic acid intermediates to form bicyclic ACC inhibitors, where the morpholine oxygen acts as a hydrogen-bond acceptor and the cyclopropyl group fills a lipophilic sub-pocket[1].

ACC_Pathway ACC Acetyl-CoA Carboxylase (ACC) Malonyl Malonyl-CoA ACC->Malonyl Catalyzes CPT1 CPT-1 Malonyl->CPT1 Inhibits FAS De Novo Fatty Acid Synthesis Malonyl->FAS Precursor FAO Fatty Acid Oxidation CPT1->FAO Promotes

Fig 1: ACC metabolic switch. ACC inhibition reduces Malonyl-CoA, promoting fatty acid oxidation.

Protocol: Amide Coupling for ACC Inhibitor Synthesis

Because the secondary amine of 3-cyclopropylmorpholine is sterically hindered by the adjacent cyclopropyl ring, standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in poor yields. The use of highly reactive uronium-based coupling reagents like HATU is required.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) to the solution. Stir at room temperature for 15 minutes to form the active O-Atab ester.

  • Free-Basing (Critical Step): Add 3-cyclopropylmorpholine hydrochloride (1.2 eq). Immediately follow with N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq of DIPEA is consumed instantly to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining 2.0 eq maintains the basic environment (pH > 8) required for HATU efficacy[1].

  • Reaction & Self-Validation: Stir at room temperature for 4–6 hours. Validation: Spot the reaction on TLC and monitor via LC-MS. The system is self-validating when the pH remains >8 (checked via pH paper on an aliquot) and the LC-MS shows the disappearance of the acid mass and the appearance of the desired amide mass[M+H]+.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over anhydrous MgSO₄, filter, and concentrate under vacuum[1].

Application 2: Oncology & Muscle Atrophy (USP19 & Bromodomain Inhibitors)

Mechanistic Causality

Ubiquitin specific protease 19 (USP19) regulates the stability of critical proteins involved in cell cycle progression and apoptosis, such as p27 Kip1 and c-IAPs. Inhibiting USP19 leads to the accumulation of p27 Kip1, which effectively halts tumor cell proliferation and addresses muscle atrophy[2]. Similarly, Bromodomain (BET) inhibitors prevent the binding of bromodomain-containing proteins to acetylated histones, disrupting oncogenic gene transcription[3].

In both target classes, 3-cyclopropylmorpholine is frequently utilized as a terminal capping group on pyrimidine or quinazoline scaffolds via Nucleophilic Aromatic Substitution (SNAr)[2][3].

Synth_Workflow A 3-Cyclopropylmorpholine Hydrochloride B Free-Basing (DIPEA / TEA) A->B D Coupling Reaction (SNAr or Amidation) B->D C Electrophilic Scaffold (Aryl Halide / Acyl Chloride) C->D E Purification (Prep-HPLC / Flash Silica) D->E F Target Inhibitor (ACC / USP19 / Bromodomain) E->F

Fig 2: Synthetic workflow for integrating 3-cyclopropylmorpholine into electrophilic scaffolds.

Protocol: SNAr Synthesis on Pyrimidine/Quinazoline Scaffolds

Step-by-Step Methodology:

  • Preparation: Dissolve the halogenated scaffold (e.g., 6-bromo-2,4-dichloroquinazoline, 1.0 eq) in a polar aprotic solvent such as anhydrous 1,4-Dioxane or NMP[3].

  • Reagent Addition: Add 3-cyclopropylmorpholine hydrochloride (1.1 eq) and Triethylamine (TEA) or DIPEA (3.0 eq).

  • Thermal Activation: Heat the reaction mixture to 80–100°C. Causality: The steric hindrance of the cyclopropyl group increases the activation energy required for the SNAr transition state. Elevated temperatures are necessary to drive the substitution at the electron-deficient aryl halide[3].

  • Reaction & Self-Validation: Stir for 12 hours. Validation: Monitor via LC-MS. Successful coupling is confirmed by the mass shift corresponding to the addition of the cyclopropylmorpholine moiety (126 Da) minus the mass of the displaced halogen[2][3].

  • Purification: Cool to room temperature, dilute with water, and extract with Dichloromethane (DCM). Purify the crude product via Preparative HPLC or flash chromatography to isolate the target inhibitor[3].

Quantitative Reaction Optimization Data

To assist in scale-up and reaction planning, the following table summarizes the optimized parameters and expected yields for integrating 3-cyclopropylmorpholine hydrochloride across different scaffold types based on field-proven data[1][2][3].

Reaction TypeTarget ScaffoldReagents / Base (Eq.)SolventTemp (°C)Time (h)Expected Yield
Amide Coupling Aliphatic/Aryl Carboxylic AcidsHATU (1.2), DIPEA (3.0)DMF254 - 675% - 85%
Amide Coupling Acyl ChloridesDIPEA (2.5)DCM0 to 252 - 480% - 90%
SNAr Chloro-PyrimidinesDIPEA (3.0)NMP80 - 901265% - 75%
SNAr Dichloro-QuinazolinesTEA (3.0)1,4-Dioxane10012 - 1660% - 70%

Note: Yields are highly dependent on the electronic nature of the specific electrophilic scaffold. Always ensure the hydrochloride salt is fully neutralized by calculating base equivalents accurately.

References

  • WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors. Google Patents.
  • WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19). Google Patents.
  • US20140171363A1 - Acetyl-CoA Carboxylase Inhibitors. Google Patents.
  • 3-Cyclopropylmorpholine | C7H13NO | CID 53986558. PubChem. URL:[Link]

  • EP3958867B1 - Small Molecule Bromodomain Inhibitors and Uses Thereof. European Patent Office / Google Patents.

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Technical Notes & Optimization

Troubleshooting

3-Cyclopropylmorpholine hydrochloride solubility issues and solutions

Welcome to the technical support center for 3-Cyclopropylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Cyclopropylmorpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential solubility challenges encountered during experimental workflows with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can effectively prepare and utilize 3-Cyclopropylmorpholine hydrochloride in your research.

Introduction to 3-Cyclopropylmorpholine Hydrochloride

3-Cyclopropylmorpholine is a heterocyclic compound featuring a morpholine ring substituted with a cyclopropyl group. The morpholine ring itself, with its ether and amine functionalities, generally imparts good aqueous solubility, especially when protonated.[1][2][3][4] The hydrochloride salt form is intended to further enhance this solubility. However, the addition of the cyclopropyl group introduces a degree of lipophilicity, which can sometimes lead to unexpected solubility behavior, particularly when transitioning from concentrated stock solutions to aqueous buffers.

This guide will walk you through the likely solubility characteristics of 3-Cyclopropylmorpholine hydrochloride and provide systematic solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Cyclopropylmorpholine hydrochloride?

While specific quantitative solubility data for 3-Cyclopropylmorpholine hydrochloride is not widely published, we can infer its properties from the parent morpholine structure. Morpholine itself is miscible with water.[1][2] Morpholine hydrochloride is also known to have good water solubility.[5][6][7] The presence of the hydrochloride salt significantly increases the polarity of the molecule, favoring dissolution in aqueous media.

However, the cyclopropyl group is a nonpolar, lipophilic moiety. This can slightly decrease the overall aqueous solubility compared to unsubstituted morpholine hydrochloride. Therefore, while good solubility in water and polar protic solvents is expected, challenges may arise at high concentrations or in physiological buffers with high salt content.

Q2: What is the best solvent for preparing a concentrated stock solution?

For initial stock solution preparation, it is recommended to use a high-purity polar solvent. Based on the general properties of morpholine derivatives and hydrochloride salts, the following solvents are suggested:

  • Deionized (DI) Water: Given that it is a hydrochloride salt, high-purity water should be the first choice.

  • Phosphate-Buffered Saline (PBS): For direct use in many biological assays, PBS can be a suitable solvent, although solubility limits might be lower than in pure water due to the common ion effect.

  • Dimethyl Sulfoxide (DMSO): While likely soluble in water, DMSO is a common alternative for creating highly concentrated stock solutions of research compounds.[8]

  • Ethanol: A viable alternative to DMSO, particularly if DMSO is incompatible with the experimental system.

It is always best practice to start with a small amount of the compound to test solubility in your chosen solvent before preparing a large stock solution.

Q3: My 3-Cyclopropylmorpholine hydrochloride is not dissolving in water. What should I do?

If you are experiencing difficulty dissolving the compound directly in water, consider the following steps:

  • Gentle Heating: Gently warm the solution to 37-40°C. Increased temperature often enhances the rate of dissolution.

  • Sonication: Use a bath sonicator to break up any aggregates and increase the surface area of the solid, which can facilitate dissolution.

  • Vortexing: Vigorous vortexing can also help to disperse the solid and promote dissolution.

  • pH Adjustment: Since this is the salt of a weak base (morpholine) and a strong acid (HCl), the pH of the solution will be acidic.[5] If the compound is still not dissolving, a slight adjustment of the pH further into the acidic range (e.g., pH 4-5) by adding a small amount of dilute HCl may improve solubility by ensuring the morpholine nitrogen remains fully protonated.

Q4: I prepared a clear stock solution in water, but it precipitated when I diluted it into my aqueous experimental buffer. Why is this happening and how can I fix it?

This is a common issue when a compound's solubility is dependent on pH or is affected by the presence of other salts in the buffer.

  • Common Ion Effect: The presence of chloride ions in your buffer (if it's a chloride-containing buffer) can decrease the solubility of the hydrochloride salt.[9]

  • pH Shift: Your experimental buffer may have a pH that is less favorable for the solubility of the compound. As the pH increases towards the pKa of the morpholine amine, the equilibrium will shift towards the less soluble free base form.

Solutions:

  • Lower the Final Concentration: The compound may not be soluble at your target concentration in the final buffer. Try preparing a more dilute solution.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Co-solvents: If your experiment allows, consider preparing your stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer. The small percentage of organic solvent can help maintain solubility. Be sure to run a vehicle control to account for any effects of the solvent on your experiment.

  • Use of Surfactants: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to keep hydrophobic compounds in solution.[8]

Troubleshooting Guide: Step-by-Step Dissolution Protocol

This section provides a systematic workflow for dissolving 3-Cyclopropylmorpholine hydrochloride and troubleshooting common issues.

Protocol 1: Standard Dissolution in Aqueous Solvent
  • Weigh the Compound: Accurately weigh the desired amount of 3-Cyclopropylmorpholine hydrochloride powder.

  • Add Solvent: Add the calculated volume of your chosen aqueous solvent (e.g., DI water, PBS).

  • Promote Dissolution:

    • Vortex the solution for 1-2 minutes.

    • If the solid persists, sonicate the solution for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C in a water bath with intermittent swirling.

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.

Troubleshooting Flowchart

Below is a decision-making workflow to address solubility challenges.

G start Start: 3-Cyclopropylmorpholine hydrochloride Powder dissolve_water Attempt to Dissolve in DI Water or Aqueous Buffer start->dissolve_water is_dissolved Completely Dissolved? dissolve_water->is_dissolved solution_ready Solution Ready for Use is_dissolved->solution_ready Yes troubleshoot Troubleshooting Steps is_dissolved->troubleshoot No sonicate Sonicate for 10-15 min troubleshoot->sonicate warm Warm to 37°C sonicate->warm check_dissolved_again Completely Dissolved? warm->check_dissolved_again check_dissolved_again->solution_ready Yes prepare_stock Prepare Concentrated Stock in DMSO or Ethanol check_dissolved_again->prepare_stock No dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute precipitation Precipitation Observed? dilute->precipitation precipitation->solution_ready No lower_conc Lower Final Concentration precipitation->lower_conc Yes add_cosolvent Increase % of Co-solvent (if permissible) lower_conc->add_cosolvent use_surfactant Add Surfactant (e.g., Tween-80) add_cosolvent->use_surfactant end_solutions Test Alternative Solutions use_surfactant->end_solutions

Caption: Troubleshooting workflow for dissolving 3-Cyclopropylmorpholine hydrochloride.

Advanced Solubility Enhancement Techniques

For particularly challenging formulations, several advanced techniques can be considered. These methods are generally more applicable in a drug development context rather than routine laboratory experiments.[9][10][11][12][13]

TechniquePrincipleApplicability
Micronization Increasing the surface area of the drug particles to enhance the dissolution rate.[10][12]Useful if the rate of dissolution is the limiting factor.
Co-solvency Using a mixture of solvents to reduce the interfacial tension between the aqueous solution and the solute.[10]Applicable when a small percentage of an organic solvent is tolerated in the final formulation.
Complexation Forming inclusion complexes with molecules like cyclodextrins to increase aqueous solubility.[12]Can significantly improve solubility but requires formulation development.
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state.A more advanced formulation technique for improving dissolution and bioavailability.

Summary of Key Recommendations

  • Start with Water: Attempt to dissolve 3-Cyclopropylmorpholine hydrochloride in high-purity water first.

  • Use Physical Methods: Employ vortexing, sonication, and gentle warming to aid dissolution.

  • Consider a Stock Solution in Organic Solvent: If direct aqueous dissolution fails or precipitation occurs upon dilution, prepare a concentrated stock in DMSO or ethanol.

  • Optimize Dilution: When diluting a stock solution, do so carefully and consider lowering the final concentration.

  • Vehicle Controls are Crucial: Always include appropriate vehicle controls in your experiments when using co-solvents or other additives.

We hope this technical guide provides you with the necessary information to successfully work with 3-Cyclopropylmorpholine hydrochloride. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. (2017, March 10). Journal of Critical Reviews.
  • 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride 98.00% | CAS: 1361218-99-6. (2026, March 3). AChemBlock.
  • Morpholine Oleate: A Technical Guide to its Solubility and Characteriz
  • CAS 10024-89-2 Morpholine HydroChloride. Alfa Chemistry.
  • Morpholine | C4H9NO | CID 8083. (2022, June 13). PubChem - NIH.
  • (S)-3-cyclopropylmorpholine. CymitQuimica.
  • 3-Cyclopropylmorpholine | 1260667-05-7. BuyersGuideChem.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • (3S)-3-cyclopropylmorpholine hydrochloride. Macklin.
  • Morpholinium Chloride. (2024, April 9). ChemBK.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • SB-219994 Technical Support Center: Troubleshooting Solubility Issues. Benchchem.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics.
  • Morpholine.
  • MORPHOLINE. CHEMICAL LAND.
  • Morpholine. Wikipedia.
  • Showing Compound Morpholine (FDB008207). (2010, April 8). FooDB.

Sources

Optimization

Technical Support Center: 3-Cyclopropylmorpholine Hydrochloride Purification

Welcome to the Technical Support Center. 3-Cyclopropylmorpholine is a critical secondary amine building block frequently utilized in the synthesis of advanced therapeutics, including MutT Homologue 1 (MTH1) inhibitors[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Cyclopropylmorpholine is a critical secondary amine building block frequently utilized in the synthesis of advanced therapeutics, including MutT Homologue 1 (MTH1) inhibitors[1] and quinazoline-based BET family inhibitors[2].

Isolating this compound as a high-purity hydrochloride salt is a standard pharmaceutical practice to enhance chemical stability and biological solubility[3]. However, the unique steric hindrance of the cyclopropyl group and the inherent basicity of the morpholine ring introduce specific purification challenges, such as severe hygroscopicity, "oiling out" during crystallization, and chromatographic tailing.

This guide provides field-proven troubleshooting strategies and self-validating protocols to ensure the successful isolation of pharmaceutical-grade 3-Cyclopropylmorpholine hydrochloride.

Purification Workflow & Logic

The most reliable strategy for purifying substituted morpholines involves a two-stage approach: first purifying the free base via modified flash chromatography, followed by a controlled, anhydrous salt formation.

PurificationWorkflow N1 Crude Reaction Mixture (Amine + Impurities) N2 Free-Basing (Aqueous NaOH) N1->N2 pH Adjustment N3 Organic Extraction (EtOAc / DCM) N2->N3 Phase Separation N4 Flash Chromatography (Silica, Basic Modifier) N3->N4 Remove non-polar impurities N5 Anhydrous HCl Addition (in iPrOH or Et2O) N4->N5 Purified Free Base N6 Controlled Crystallization (Anti-solvent cooling) N5->N6 Salt Formation N7 Pure 3-Cyclopropylmorpholine HCl N6->N7 Filtration & Drying

Workflow for the isolation and purification of 3-Cyclopropylmorpholine Hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why does my 3-cyclopropylmorpholine hydrochloride precipitate as a sticky, highly hygroscopic oil instead of a crystalline solid? A1: This phenomenon, commonly known as "oiling out," is usually caused by two factors: solvent polarity mismatch and the formation of non-stoichiometric salts. If you use excess hydrogen chloride gas or concentrated aqueous HCl, the amine can form non-stoichiometric complexes (Amine·nHCl, where n > 1) which are extremely hygroscopic and resist crystallization[4]. Furthermore, hydrochloride salts are often too soluble in absolute ethanol, preventing proper lattice formation[5].

  • The Fix: Utilize a stoichiometric acid moiety transfer by adding exactly 1.0 to 1.05 equivalents of anhydrous HCl (e.g., HCl in dioxane or diethyl ether). Switch your primary crystallization solvent to 2-propanol (isopropanol), which offers a more favorable solubility profile for controlled crystal growth[5].

Q2: During flash chromatography of the free base, I observe severe peak tailing, leading to overlapping fractions and low recovery. How can I resolve this? A2: The secondary amine nitrogen of the morpholine ring interacts strongly with the acidic silanol groups present on standard bare silica gel. This acid-base interaction causes the compound to drag through the column[6].

  • The Fix: You must passivate the silica gel. Add a basic modifier—such as 0.5% to 1% triethylamine (Et₃N) or ammonia in methanol—to your organic eluent system (e.g., Ethyl Acetate/Hexanes). This blocks the active acidic sites on the silica, resulting in sharp, symmetrical peaks and higher recovery rates[6].

Q3: My final salt contains traces of unreacted acyclic precursors or regioisomers. How do I remove them if chromatography failed? A3: If impurities co-elute during chromatography, you can exploit the differential solubility of the final hydrochloride salt. Acyclic amine salts often have slightly different solubility profiles in binary solvent systems compared to cyclic morpholine salts.

  • The Fix: Perform a selective solvent wash (trituration) on the isolated salt. Washing the crude salt with a mixture of Ethyl Acetate and Hexanes can selectively dissolve less polar organic impurities while leaving the highly polar 3-cyclopropylmorpholine hydrochloride intact on the filter frit[5].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in isolating a stable, non-hygroscopic salt.

Solvent SystemRole in PurificationSolubility of HCl SaltTroubleshooting Notes
Absolute Ethanol Primary SolventVery HighAvoid for crystallization; the salt remains dissolved and tends to oil out upon concentration[5].
2-Propanol (IPA) Primary SolventModerateIdeal for controlled crystal growth. Allows for slow nucleation at room temperature[5].
Diethyl Ether Anti-SolventVery LowInduces precipitation. Must be added dropwise to prevent the compound from crashing out as an amorphous solid[5][6].
EtOAc / Hexanes (+ 1% Et₃N) Chromatography EluentN/A (Free Base)Et₃N modifier is mandatory to prevent peak tailing on standard silica gel[6].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Isolation and Chromatographic Purification of the Free Base
  • Quenching & Basification: Cool the crude reaction mixture to 0 °C. Slowly add 2M aqueous NaOH until the aqueous layer reaches a pH of >10. (Validation: Verify pH with indicator paper to ensure complete deprotonation of the amine).

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (water bath < 35 °C to prevent volatilization of the low-molecular-weight free base).

  • Column Packing: Prepare a silica gel column using an eluent of 50:50 EtOAc/Hexanes containing 1% Triethylamine (Et₃N)[6]. Flush the column with two column volumes of this eluent to passivate the silica.

  • Elution: Load the crude free base and elute. Monitor fractions via TLC (Stain with Ninhydrin or Potassium Permanganate). (Validation: The target compound should elute with an Rf of ~0.3 without significant tailing).

  • Isolation: Pool the pure fractions and evaporate the solvent to yield the purified 3-cyclopropylmorpholine free base as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the purified free base (from Protocol A) in a minimum volume of anhydrous 2-Propanol (IPA) at room temperature[5].

  • Acid Addition: Place the flask in an ice bath (0–5 °C). Under vigorous stirring, add 1.05 molar equivalents of a standardized solution of anhydrous HCl in Dioxane or Diethyl Ether[6]. (Causality: Strict stoichiometric control prevents the formation of hygroscopic poly-hydrochloride complexes[4]).

  • Anti-Solvent Crystallization: If crystals do not form spontaneously after 15 minutes, begin adding anhydrous Diethyl Ether dropwise until the solution becomes slightly turbid (cloud point)[5].

  • Controlled Cooling: Remove the stirring bar and allow the flask to sit undisturbed at room temperature for 2 hours, then transfer to a 4 °C refrigerator overnight. (Causality: Slowing down the rate of crystallization promotes the formation of a defined crystal lattice rather than an amorphous solid[6]).

  • Filtration & Drying: Collect the resulting white crystals via vacuum filtration. Wash the filter cake with ice-cold Diethyl Ether. Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual IPA.

References

  • Google Patents.US5686588A - Amine acid salt compounds and process for the production thereof.
  • ACS Publications. Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. Available at:[Link]

  • PMC (NIH). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. Available at: [Link]

  • Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Cyclopropylmorpholine Hydrochloride Handling &amp; Solvent Stability

Welcome to the Technical Support Center for 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5). This secondary amine building block is highly valued in medicinal chemistry, frequently serving as a critical nucleoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5). This secondary amine building block is highly valued in medicinal chemistry, frequently serving as a critical nucleophile in the synthesis of complex therapeutics, including 1[1] and 2[2].

Because it is supplied as a hydrochloride salt, its solubility, reactivity, and stability are heavily dictated by your choice of solvent. This guide provides mechanistic troubleshooting, quantitative profiling, and self-validating protocols to ensure reproducible experimental outcomes.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 3-cyclopropylmorpholine hydrochloride show highly variable stability and solubility across standard laboratory solvents? A: The variability stems from the compound's ionic nature. As an amine hydrochloride salt, the nitrogen's lone pair is protonated ( NH2+​ ), which prevents oxidative degradation and enhances thermal stability[3][4]. However, this ionic lattice requires solvents with a high dielectric constant (like water or methanol) to dissociate and solvate the ions. In non-polar or aprotic solvents (like THF or DCM), the salt remains insoluble unless it is neutralized (free-based) to remove the ionic charge.

Q: I observe unexpected precipitation when diluting my DMSO stock solution into aqueous assay buffers. How do I prevent this? A: This is a classic case of pH-dependent supersaturation[5]. While the HCl salt is highly water-soluble, introducing it into a basic biological buffer (pH > 8.5) strips the proton from the amine. The resulting free base has significantly lower aqueous solubility than the salt form[3], leading to rapid precipitation. Resolution: Ensure your buffer pH is maintained below the pKa​ of the morpholine nitrogen, or include a mild surfactant/co-solvent to accommodate the free base.

Q: Can I store the free-based 3-cyclopropylmorpholine in halogenated solvents like DCM? A: No. While dichloromethane (DCM) is an excellent solvent for extracting the free base during aqueous workups, prolonged storage is detrimental. Secondary amines are nucleophilic and can slowly react with DCM to form aminals (N,N'-methylenebisamines). Always store the compound as the 4[4] and generate the free base in situ immediately prior to use.

Troubleshooting Guide: Solvent-Specific Anomalies

Observed IssueRoot Cause AnalysisCorrective Action
Incomplete conversion in SN​Ar or Buchwald-Hartwig couplings Inadequate Free-Basing: The HCl salt is insoluble in THF/Toluene. If the base used (e.g., K2​CO3​ ) is also insoluble, the reaction is starved of the reactive free amine.Pre-stir the suspension with a soluble, non-nucleophilic organic base (like DIPEA) to release the soluble free amine before adding the catalyst/electrophile.
Degradation of DMSO stock solutions over time Hygroscopicity: Amine hydrochloride salts can be hygroscopic. DMSO readily absorbs atmospheric moisture, which can hydrolyze downstream electrophiles during parallel synthesis.Store DMSO stocks over activated 3Å molecular sieves. Aliquot stocks to minimize freeze-thaw cycles and atmospheric exposure.
Product loss during aqueous extraction Protonation: If the aqueous wash is too acidic, the free base reverts to the highly water-soluble hydrochloride salt and is lost to the aqueous layer[3].Adjust the aqueous layer to pH > 10 using 1M NaOH prior to extraction with an organic solvent (e.g., EtOAc or DCM).

Quantitative Solvent Profiling

To aid in experimental design, the following table summarizes the physicochemical behavior of 3-cyclopropylmorpholine across common solvent classes.

SolventDielectric Constant ( ε )Solubility (HCl Salt)Solubility (Free Base)Stability (25°C, 48h)Primary Application
Water (pH 4) 80.1>100 mg/mL<5 mg/mLHighAqueous assays
Methanol 32.7>50 mg/mL>50 mg/mLHighPolar reactions
DMSO 46.7~30 mg/mL>50 mg/mLModerate (Hygroscopic)HTS Stock Solutions
THF 7.5<1 mg/mL>50 mg/mLLow (Salt) / High (Base)Cross-coupling[1]
DCM 8.9<1 mg/mL>50 mg/mLLow (Salt) / Mod (Base)*Extractions / Synthesis

*Note: Prolonged storage of the free base in DCM leads to alkylation side-reactions.

Standard Operating Procedure (SOP): Anhydrous Free-Basing

Objective: To convert insoluble 3-cyclopropylmorpholine HCl into its reactive free base within an aprotic solvent system (e.g., THF) without introducing aqueous conditions that could quench sensitive transition-metal catalysts.

Step-by-Step Methodology:

  • Preparation: Weigh the required mass of 3-cyclopropylmorpholine hydrochloride into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the salt in anhydrous THF to achieve a target concentration of 0.1 M to 0.2 M.

    • Self-Validation Check: The mixture must appear as a cloudy, heterogeneous suspension. The low dielectric constant of THF cannot overcome the ionic lattice energy of the amine salt[4].

  • Base Introduction: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is specifically chosen over Triethylamine ( Et3​N ) because its bulky isopropyl groups provide steric hindrance, preventing the base itself from acting as a competing nucleophile in downstream SN​Ar reactions.

  • Activation: Stir the suspension vigorously at room temperature (20-25°C) for 15-30 minutes under an inert atmosphere (Nitrogen or Argon).

  • State Verification: Observe the reaction mixture.

    • Self-Validation Check: The cloudy suspension of the morpholine salt will transition to a clear or slightly opalescent solution as the free base is generated and dissolves. Simultaneously, the byproduct (DIPEA hydrochloride) may precipitate as a fine, distinct powder, which looks visually different from the original crystalline chunks.

  • Execution: Proceed immediately with the addition of the electrophile (e.g., aryl halide) and the catalyst.

Visual Workflow: Solvent Selection & State Transition

G cluster_solvents Solvent Systems Salt 3-Cyclopropylmorpholine HCl (Stable Salt Form) Protic Protic (H2O, MeOH) High Salt Solubility Salt->Protic Direct Dissolution Aprotic Aprotic (DMSO, DMF) Moderate Solubility Salt->Aprotic Stock Preparation NonPolar Non-Polar (THF, DCM) Low Salt Solubility Salt->NonPolar Suspension FreeBase Add Base (DIPEA) Generate Free Amine Aprotic->FreeBase In-situ Base NonPolar->FreeBase Neutralization Reaction Cross-Coupling / SNAr (Active Nucleophile) FreeBase->Reaction Soluble Reactive State

Workflow for solvent-dependent state transitions of 3-Cyclopropylmorpholine HCl.

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 3-Cyclopropylmorpholine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate in vitro and in vivo permeability with amine hydrochloride salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate in vitro and in vivo permeability with amine hydrochloride salts.

3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) is a highly versatile building block. The morpholine scaffold is a privileged structure in pharmacology, frequently utilized to balance lipophilicity and basicity, thereby improving blood solubility and modulating pharmacokinetic properties (). However, formulating this secondary amine as a hydrochloride salt introduces specific physicochemical barriers that can severely restrict cell permeability.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you overcome these barriers in your assays.

Part 1: Troubleshooting Guides & Mechanistic FAQs

Q1: Why does my 3-Cyclopropylmorpholine derivative show excellent aqueous solubility but near-zero permeability in standard Caco-2 or PAMPA assays?

A1: You are observing the classic "brick dust vs. grease" paradox inverted. The hydrochloride salt formulation ensures rapid and complete dissolution in aqueous media, which is excellent for systemic circulation but detrimental to transcellular membrane crossing.

The causality lies in the molecule's ionization state. The secondary amine nitrogen in the morpholine ring typically exhibits a pKa of ~8.3–8.5 (). According to the Henderson-Hasselbalch equation, at a standard physiological pH of 7.4, over 90% of the molecule exists as a protonated, hydrophilic cation. The lipophilic core of the cellular lipid bilayer strongly repels charged species. Consequently, the molecule is restricted to the highly inefficient paracellular route (between tight junctions), leading to an artificially low Apparent Permeability ( Papp​ ).

Mechanism A 3-Cyclopropylmorpholine HCl (Aqueous Phase) B Ionized Form (R-NH2+) >90% Population A->B Dissociation C Unionized Form (R-NH) <10% Population A->C Equilibrium D Lipid Bilayer (Apical Membrane) B->D Repelled E Paracellular Transport (Very Low) B->E Tight Junctions C->D Partitions F Transcellular Diffusion (High Permeability) D->F Diffuses G Intracellular Space (Target Engagement) E->G F->G

Fig 1: pH-dependent partitioning and transport pathways of 3-Cyclopropylmorpholine.

Q2: How can I determine if the poor permeability is due to ionization or active efflux (e.g., P-glycoprotein)?

A2: Morpholine derivatives can occasionally act as substrates for ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). To diagnose this, you must run a bidirectional Caco-2 permeability assay ().

By measuring the flux from the Apical-to-Basolateral (A-B) side and the Basolateral-to-Apical (B-A) side, you can calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). If the ER is > 2.0, active efflux is occurring. To validate this, co-incubate the compound with a known P-gp inhibitor (e.g., Verapamil or Elacridar). If the ER drops back to ~1.0, efflux is the culprit. If the ER remains ~1.0 but overall Papp​ is still low, ionization is your primary barrier.

Q3: My target is intracellular. How can I force intracellular accumulation of this compound for my in vitro efficacy assays without chemically altering the molecule?

A3: If your goal is to achieve target engagement inside the cell rather than measure intestinal absorption, you must manipulate the extracellular microenvironment.

  • Buffer pH Adjustment: Raise the assay buffer pH to 7.8 (if tolerated by your cell line). This shifts the equilibrium, increasing the fraction of the unionized free base, which rapidly diffuses across the membrane.

  • Transient Permeabilization: Utilize low concentrations of non-ionic surfactants (e.g., 0.05% Tween 80) or a water-miscible organic solvent (e.g., 0.1% DMSO) to temporarily fluidize the membrane and enhance uptake ().

Workflow Start Low Permeability Detected (Papp < 1 x 10^-6 cm/s) Q1 Is Monolayer Intact? (TEER > 250 Ω·cm²) Start->Q1 Fix1 Check Cell Culture/Toxicity Use Lucifer Yellow Q1->Fix1 No Q2 Is it an Efflux Substrate? (Efflux Ratio > 2) Q1->Q2 Yes Fix2 Add Efflux Inhibitor (e.g., Verapamil) Q2->Fix2 Yes Q3 Is it Ionization-Limited? (pKa ~8.4) Q2->Q3 No End Optimal Permeability Achieved Fix2->End Fix3 Apply pH Gradient (Apical pH 7.4 / Basal pH 7.4) Q3->Fix3 Yes Fix3->End

Fig 2: Decision tree for troubleshooting poor in vitro permeability of amine hydrochlorides.

Part 2: Quantitative Data Summaries

To establish a baseline for your experiments, compare your results against these expected quantitative profiles for 3-Cyclopropylmorpholine HCl.

Table 1: Expected Permeability Profiles under Varying In Vitro Conditions
Experimental ConditionApical pHBasolateral pHExpected Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Mechanistic Interpretation
Standard Intestinal Mimic 6.57.4< 0.51.0 - 1.5Poor permeability due to high ionization (>99% protonated).
pH-Adjusted (Free Base Isolation) 7.47.45.0 - 15.01.0 - 1.5Moderate/High permeability; unionized fraction drives transcellular diffusion.
Active Efflux Present 7.47.4< 2.0> 2.0Compound is recognized by apical efflux transporters (e.g., P-gp).
Efflux Inhibited (+ Verapamil) 7.47.45.0 - 15.0< 1.5Efflux successfully blocked; passive transcellular diffusion restored.

Part 3: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. To ensure the poor permeability observed is an artifact of the compound's physical chemistry and not a failed cell monolayer, the following protocols incorporate strict validation checkpoints.

Protocol A: pH-Optimized Bidirectional Caco-2 Permeability Assay

Objective: To determine the intrinsic transcellular permeability of 3-Cyclopropylmorpholine by neutralizing the ionization barrier.

  • Monolayer Preparation: Culture Caco-2 cells on 24-well polycarbonate Transwell inserts (0.4 µm pore size) for 21 days to allow for full differentiation and polarization ().

  • Integrity Validation (Checkpoint 1): Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Proceed only if TEER > 250 Ω·cm².

  • Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES. Adjust the pH to 7.4 for both the Apical and Basolateral chambers to maximize the unionized fraction of the morpholine ring.

  • Dosing & Control Validation (Checkpoint 2):

    • Prepare a 10 µM dosing solution of 3-Cyclopropylmorpholine HCl.

    • Crucial: Include parallel control wells dosing Propranolol (High permeability control, basic) and Atenolol (Low permeability control, hydrophilic).

    • Add 100 µM Lucifer Yellow to the donor compartment to monitor paracellular leakage.

  • Incubation: Add the dosing solution to the Apical chamber (for A-B) or Basolateral chamber (for B-A). Incubate at 37°C with orbital shaking at 100 rpm.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. If Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, discard the data as the monolayer was compromised.

Protocol B: Intracellular Uptake Assay via Transient Permeabilization

Objective: To force intracellular accumulation of the hydrophilic HCl salt for in vitro target engagement assays.

  • Cell Plating: Seed your target cells (e.g., HEK293, HeLa) in a 96-well plate and culture until 80% confluent.

  • Dosing Solution: Dissolve 3-Cyclopropylmorpholine HCl in assay buffer. To overcome the lipid barrier, supplement the buffer with a transient permeation enhancer: 0.1% DMSO and 0.05% Tween 80 ().

  • Incubation: Expose the cells to the dosing solution for 2 hours at 37°C.

  • Arrest Transport: Rapidly aspirate the dosing solution and wash the cells three times with ice-cold PBS to halt membrane transport and remove extracellularly bound drug.

  • Extraction: Lyse the cells using 100 µL of cold methanol or RIPA buffer. Centrifuge at 14,000 x g for 10 minutes to pellet cellular debris.

  • Analysis: Quantify the intracellular concentration of the compound in the supernatant via LC-MS/MS. Normalize the drug concentration to the total protein content of the well using a standard BCA assay.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (via PMC - NIH) URL:[Link]

  • In Vitro and Ex Vivo Permeability Study Source: MB Biosciences URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Dosage for In Vivo Studies with 3-Cyclopropylmorpholine Hydrochloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with novel compounds such as 3-Cyclopropylmorpholine hydrochloride. This guide is designed to provide prac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with novel compounds such as 3-Cyclopropylmorpholine hydrochloride. This guide is designed to provide practical, in-depth answers to the challenges you may encounter when transitioning from in vitro discoveries to in vivo efficacy and safety studies. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are built on a foundation of expertise and trustworthiness.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to follow the typical workflow of in vivo dose optimization, from initial estimations to troubleshooting common experimental hurdles.

Part 1: From In Vitro Data to In Vivo Starting Doses
Q1: I have an in vitro IC50/EC50 value for 3-Cyclopropylmorpholine hydrochloride. How do I convert this to a starting dose for my first mouse study?

A1: There is no direct mathematical equation to convert an in vitro IC50 or EC50 value into an in vivo dose.[1][2] In vitro systems lack the complex physiological processes of a living organism, such as Absorption, Distribution, Metabolism, and Excretion (ADME).[3] Therefore, the in vitro data serves as a preliminary guide to establish a starting point for a dose range-finding study, not to determine a therapeutic dose directly.

The primary and most critical first step in moving from in vitro to in vivo is to determine the Maximum Tolerated Dose (MTD) .[4][5] This study will define the upper limit of dosing for your efficacy studies, ensuring that you can evaluate the compound's activity without confounding the results with systemic toxicity.[4]

Q2: What is a Maximum Tolerated Dose (MTD) study, and why is it a critical first step?

A2: The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable side effects or overt toxicity over a specified period.[4][5][6] It is fundamentally different from an LD50 study, which determines the lethal dose, as MTD studies focus on sub-lethal toxicity and are more relevant for establishing a safe therapeutic window.[4]

Importance of MTD:

  • Defines Safety Limits: It establishes the upper boundary for dosing in subsequent efficacy studies.

  • Maximizes Therapeutic Window: It allows for the exploration of a wide dose range to find the minimal effective dose and the optimal therapeutic dose.

  • Reduces Animal Use: By identifying toxic doses early, it prevents the use of animals in studies that are unlikely to yield meaningful data due to adverse effects.[7]

  • Informs Efficacy Study Design: The results of the MTD study will guide the selection of doses for your proof-of-concept and efficacy models.[7]

Q3: Can you provide a step-by-step protocol for a single-dose MTD study in mice?

A3: Absolutely. This protocol outlines a common approach for an acute MTD study. The specific doses should be adjusted based on any preliminary data you have, such as in vitro cytotoxicity.

Protocol 1: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the highest single dose of 3-Cyclopropylmorpholine hydrochloride that can be administered without causing significant toxicity.

Materials:

  • 3-Cyclopropylmorpholine hydrochloride

  • Appropriate vehicle for formulation

  • Syringes and gavage needles (e.g., 22-24 gauge for mice)[8]

  • Animal scale

  • Healthy mice of a specific strain, age, and sex (e.g., 8-week-old female C57BL/6 mice)

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to several dose groups (n=3-5 per group), including a vehicle-only control group.

  • Dose Selection: Choose a range of escalating doses. If no prior in vivo data exists, a wide range is recommended (e.g., 10, 30, 100, 300 mg/kg).[2]

  • Formulation Preparation: Prepare a stable and homogenous formulation of the compound in a well-tolerated vehicle. Ensure the formulation is prepared fresh daily unless stability data indicates otherwise.[9]

  • Administration: Administer a single dose via the intended route of administration for future efficacy studies (e.g., oral gavage).

  • Monitoring: Observe the animals closely for clinical signs of toxicity immediately after dosing and at regular intervals for at least 7 days.[10] Key parameters to monitor include:

    • Changes in body weight (daily measurements are recommended)

    • Changes in behavior (e.g., lethargy, hyperactivity, stereotypical behaviors)

    • Physical appearance (e.g., ruffled fur, hunched posture)

    • Changes in food and water intake

  • Data Analysis: The MTD is typically defined as the highest dose that does not result in:

    • Mortality

    • More than a 15-20% loss in body weight

    • Significant or persistent clinical signs of toxicity

Parameter Description Common Endpoint
Body Weight Daily measurement< 20% loss from baseline
Clinical Score Observation of physical appearance and behaviorAbsence of severe or persistent signs of distress
Mortality Survival100% survival in the dose group
Part 2: Formulation and Administration Challenges
Q4: 3-Cyclopropylmorpholine hydrochloride has poor aqueous solubility. How can I formulate it for in vivo oral administration?

A4: This is a very common challenge in preclinical drug development.[11][12] The goal is to create a formulation that allows for consistent and accurate dosing and maximizes bioavailability. A tiered approach is often best, starting with simpler formulations.

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation Type Components Advantages Considerations
Aqueous Suspension 0.5% Carboxymethylcellulose (CMC) in water/saline, 0.1% Tween 80Simple to prepare, generally well-tolerated.May have poor bioavailability, requires vigorous mixing to ensure homogeneity.
Co-solvent System DMSO, PEG400, Ethanol, Tween 80, Saline/WaterCan achieve a true solution, potentially higher bioavailability.Organic solvents can have their own toxicity. Keep DMSO <10% of the final volume.[11]
Lipid-Based Formulation Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS)Can significantly enhance absorption of lipophilic compounds.[12]More complex to prepare, potential for variability.

Recommended Starting Point: A simple aqueous suspension in 0.5% CMC with a small amount of a surfactant like Tween 80 is often a good first attempt due to its low potential for vehicle-induced toxicity.

Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a homogenous suspension of 3-Cyclopropylmorpholine hydrochloride for oral administration.

Materials:

  • 3-Cyclopropylmorpholine hydrochloride powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Tween 80 (optional, as a wetting agent)

  • Sterile saline or water

  • Mortar and pestle or homogenizer

Procedure:

  • Prepare the Vehicle: Create a 0.5% (w/v) solution of CMC-Na in sterile saline. If using, add Tween 80 to a final concentration of 0.1% (v/v). Mix thoroughly.

  • Weigh Compound: Weigh the required amount of 3-Cyclopropylmorpholine hydrochloride for your desired final concentration (e.g., 10 mg/mL).

  • Create a Paste: Place the powder in a mortar and add a small amount of the vehicle to create a smooth paste. This helps to wet the particles and prevent clumping.

  • Gradual Dilution: Slowly add the remaining vehicle to the paste while continuously mixing.

  • Homogenize: Use a homogenizer or sonicator to ensure a fine and uniform dispersion of the particles.

  • Pre-dose Administration: Visually inspect the suspension for homogeneity. It is critical to vortex or stir the suspension immediately before drawing each dose to ensure consistency.[9]

Q5: I'm having issues with my oral gavage technique, such as animal distress or regurgitation. What are the common mistakes and how can I fix them?

A5: Proper oral gavage technique is crucial for animal welfare and data integrity.[13] Issues often stem from incorrect restraint or needle placement.

Troubleshooting Oral Gavage:

Problem Potential Cause Solution
Resistance During Insertion Needle is entering the trachea instead of the esophagus.Immediately stop and withdraw. Re-evaluate your restraint. Ensure the animal's head is in line with its body. The needle should pass with little to no resistance.[8][14]
Coughing or Gasping After Dosing Aspiration of the compound into the lungs.This is a serious complication. Monitor the animal closely. Review proper gavage technique with an experienced colleague or institutional veterinarian. Ensure slow and steady administration of the liquid.[15]
Regurgitation of Dose Dosing volume is too large for the animal's stomach, or administration was too rapid.The recommended maximum oral gavage volume for mice is typically 10 mL/kg.[14] Consider increasing the concentration to reduce the volume. Administer the dose slowly.
Esophageal or Gastric Injury Improper needle type or forceful insertion.Use a flexible plastic or ball-tipped stainless steel gavage needle to minimize the risk of tissue damage.[15] Never force the needle.
Part 3: Efficacy, Pharmacokinetics (PK), and Pharmacodynamics (PD)
Q6: My compound was well-tolerated in the MTD study, but I'm not seeing any efficacy in my disease model. What are the possible reasons?

A6: A lack of efficacy despite good tolerability can be due to several factors, often related to the drug's exposure at the target site.

Potential Causes for Lack of Efficacy:

  • Poor Bioavailability: The compound may not be well-absorbed from the gastrointestinal tract. A different formulation (e.g., a co-solvent or lipid-based system) or a different route of administration (e.g., intraperitoneal injection) may be necessary.

  • Rapid Metabolism/Clearance: The compound could be rapidly metabolized by the liver (first-pass effect) or cleared from the body, preventing it from reaching therapeutic concentrations at the target tissue.

  • Insufficient Dose: The doses tested, while safe, may be below the minimum effective dose required to engage the target.

  • Inappropriate Dosing Schedule: The frequency of administration may not be sufficient to maintain the required therapeutic concentration over time.

This is where understanding the relationship between pharmacokinetics and pharmacodynamics becomes essential.

Q7: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they important for dose optimization?

A7:

  • Pharmacokinetics (PK): Describes what the body does to the drug. It involves the study of a drug's absorption, distribution, metabolism, and excretion (ADME), which determines the concentration of the drug in the body over time.[3][16]

  • Pharmacodynamics (PD): Describes what the drug does to the body. It is the study of the biochemical and physiological effects of the drug and its mechanism of action.[16][17]

The PK/PD relationship is the link between drug concentration (PK) and the observed effect (PD).[18][19] Understanding this relationship is crucial for optimizing a dosing regimen. For example, a PK study can tell you the maximum plasma concentration (Cmax) and the half-life of your compound. A PD study can measure a biomarker related to your drug's target. By correlating these, you can determine if you are achieving a high enough concentration for a long enough duration to produce the desired biological effect.

Visualizations and Workflows

InVivo_Dose_Optimization_Workflow cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Optimization A In Vitro Data (IC50/EC50, Cytotoxicity) B Formulation Development (Solubility Screening) A->B C Maximum Tolerated Dose (MTD) Study B->C D Pilot Efficacy Study (Dose-Response) C->D Select doses below MTD E Pharmacokinetic (PK) Study (ADME Profile) D->E If efficacy is observed F Pharmacodynamic (PD) Study (Biomarker Analysis) E->F G PK/PD Modeling & Correlation F->G H Optimized Dosing Regimen (Dose & Schedule) G->H

Formulation_Troubleshooting cluster_solution Solution (e.g., Co-solvent) cluster_suspension Suspension (e.g., CMC) Start Compound Precipitates During Formulation or Dosing Q1 Is the compound in a solution or suspension? Start->Q1 Sol_Q1 Precipitation upon adding to aqueous vehicle? Q1->Sol_Q1 Solution Susp_Q1 Is the suspension non-homogenous or settling quickly? Q1->Susp_Q1 Suspension Sol_A1 Increase co-solvent ratio (e.g., more PEG400) OR Switch to a lipid-based vehicle. Sol_Q1->Sol_A1 Yes Sol_Q2 Precipitation after administration (in vivo)? Sol_Q1->Sol_Q2 No Sol_A2 Use a precipitation inhibitor (e.g., HPMC) OR Switch to a suspension or lipid formulation. Sol_Q2->Sol_A2 Yes Susp_A1 Reduce particle size (micronization) Add/increase wetting agent (e.g., Tween 80) Increase viscosity of vehicle (e.g., higher % CMC) Susp_Q1->Susp_A1 Yes

PK_PD_Correlation Conceptual model of PK/PD correlation cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Administered Dose Concentration Drug Concentration in Plasma (Time-course) Dose->Concentration Absorption & Distribution Effect Biological Effect (e.g., Target Inhibition) Concentration->Effect Drug-Target Interaction Metabolites Elimination Concentration->Metabolites Metabolism & Excretion

References
  • BenchChem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Sharma, D., & Soni, M. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Morrison, J. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Khadka, P. (n.d.).
  • University of Melbourne. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services.
  • University of Michigan. (n.d.).
  • JoVE. (n.d.). Pharmacokinetic-Pharmacodynamic Relationship.
  • SOPs. (2025, February 27). Standard Operating Procedure (SOP) for Oral Dosing (Gavage)
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • BenchChem. (n.d.). Technical Support Center: Amlexanox for Oral Gavage in Mice.
  • IONTOX. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
  • Fodor, I., et al. (2017, October 16). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. PMC.
  • Hooke Laboratories. (n.d.). Maximum Tolerated Dose (MTD).
  • ResearchGate. (2016, January 29). What is the equation which convert IC50 in MTT assay in vitro to optimal dose in vivo study?
  • ResearchGate. (2016, February 29). How to calculate a right dose for in vivo study?
  • Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models.
  • Selleck Chemicals. (n.d.). In vivo Formulation Calculator (Clear solution).
  • Wang, J., & Urban, L. (2010, June 14). The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development. Taylor & Francis Online.
  • ResearchGate. (n.d.). Maximum Tolerated Dose (MTD).
  • Rajagopalan, P., & Shah, D. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • Holford, N. H., & Sheiner, L. B. (1981). Pharmacokinetic and pharmacodynamic modeling in vivo. PubMed.
  • Thakkar, D., et al. (n.d.).
  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Cyclopropylmorpholine Hydrochloride Workflows

Welcome to the advanced technical support and troubleshooting guide for 3-Cyclopropylmorpholine hydrochloride (CAS RN: 1841081-61-5)[1]. As a highly valued building block in medicinal chemistry, this compound is frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for 3-Cyclopropylmorpholine hydrochloride (CAS RN: 1841081-61-5)[1]. As a highly valued building block in medicinal chemistry, this compound is frequently utilized to impart metabolic stability and unique spatial geometries to pharmaceutical candidates, including inhibitors targeting MutT Homologue 1 (MTH1)[2], Bromodomain-containing protein 4 (BRD4/BET)[3], and Ubiquitin Specific Protease 19 (USP19)[4].

However, the very features that make it biologically desirable—specifically the steric bulk of the C3-cyclopropyl group—introduce significant handling and synthetic challenges. This guide is engineered for drug development professionals to diagnose and resolve unexpected experimental results.

Physicochemical Handling & Stoichiometry (FAQ)

Q1: My reaction yields are highly inconsistent between batches, even when using the exact same equivalents. Is the reagent degrading? Causality: It is highly unlikely that the morpholine ring is degrading. 3-Cyclopropylmorpholine hydrochloride (Molecular Weight: 163.65 g/mol )[1] is exceptionally stable. However, as a hydrochloride salt of a polar amine, it is highly hygroscopic. Absorption of atmospheric moisture increases the apparent mass of the reagent. When you weigh the compound, you are inadvertently weighing water, leading to a sub-stoichiometric addition of the active amine. Furthermore, trace water can hydrolyze sensitive electrophiles (like acyl chlorides) in your reaction mixture. Solution: Store the reagent in a desiccator over anhydrous calcium sulfate. Before critical coupling reactions, dry the salt via azeotropic distillation with anhydrous toluene.

Quantitative Comparison: Morpholine vs. 3-Cyclopropylmorpholine

To understand the behavioral shift when transitioning from standard morpholine to the 3-cyclopropyl derivative, consult the comparative data below:

ParameterStandard Morpholine3-Cyclopropylmorpholine HClCausality / Impact
Molecular Weight 87.12 g/mol 163.65 g/mol [1]HCl salt requires precise equivalent calculations and neutralization.
Steric Hindrance (C3) MinimalHigh (Cyclopropyl group)Drastically increases the activation energy required for nucleophilic attack.
Nucleophilicity HighModerate-LowCyclopropyl bulk shields the N4 lone pair, restricting attack trajectory angles.
Metabolic Stability Susceptible to C3 oxidationHighly StableCyclopropyl blocks cytochrome P450-mediated ring opening in vivo.

Reactivity & Coupling Challenges

Q2: I am observing less than 10% product formation during a Nucleophilic Aromatic Substitution (SNAr) with a heteroaryl chloride. Standard heating at 80 °C failed. How can I force this reaction? Causality: The cyclopropyl group at the C3 position introduces severe steric hindrance adjacent to the secondary amine (N4). This steric bulk drastically increases the activation energy barrier for the SNAr transition state. Additionally, because the reagent is an HCl salt, failing to fully liberate the free base in situ renders the amine non-nucleophilic. Solution: You must overcome the activation energy barrier using extreme thermal conditions (microwave irradiation) and ensure complete free-basing using a large excess of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA)[2].

Reaction Optimization Matrix

Depending on the electronic activation of your electrophile, conditions must be scaled accordingly:

Electrophile ActivationBase / CatalystSolventOptimal ConditionsExpected Yield
Highly Activated (e.g., Quinazolines)Et3N (3.0 eq)THF60 °C, 4–6 h[3]52–94%[3]
Deactivated (e.g., Azaindoles)DIPEA (4.0 eq)PyridineMicrowave, 230 °C, 4 h[2]Moderate[2]
Self-Validating Protocol: Microwave-Assisted SNAr Coupling

For deactivated or highly hindered electrophiles, utilize the following validated methodology adapted from the synthesis of MTH1 inhibitors[2].

Step 1: Reagent Preparation Weigh 1.0 equivalent of the aryl chloride electrophile and 4.0 equivalents of 3-cyclopropylmorpholine hydrochloride into a heavy-walled, microwave-safe reaction vial. Step 2: In Situ Free-Basing Add 4.0 equivalents of DIPEA to the vial. Validation Checkpoint: Before proceeding, extract a 1 µL aliquot, dilute in methanol, and spot on wet pH paper. The pH must be >9 to confirm the complete neutralization of the hydrochloride salt. Step 3: Solvent Addition Suspend the mixture in anhydrous pyridine to achieve a 0.2 M to 0.5 M concentration[2]. Step 4: Microwave Irradiation Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 230 °C for exactly 4 hours[2]. Validation Checkpoint: Post-irradiation, run a rapid LC-MS to confirm the disappearance of the electrophile starting material and the presence of the [M+H]+ product peak. Step 5: Quench and Purification Quench the reaction by adding methanol[2]. Filter the mixture through a Celite pad to remove insoluble hydrochloride salts. Purify the filtrate via Preparative Reverse-Phase HPLC (RP-HPLC) using a gradient of water/acetonitrile with 0.1% acetic acid modifier[2].

Workflow A 1. Desiccation (Remove Moisture) B 2. Free-Basing (Add 4.0 eq DIPEA) A->B C 3. SNAr Coupling (Microwave, 230°C) B->C D 4. RP-HPLC Purification C->D

Workflow for SNAr coupling of sterically hindered 3-cyclopropylmorpholine.

Biological Assay Discrepancies

Q3: My synthesized 3-cyclopropylmorpholine derivative shows excellent metabolic stability but has completely lost target binding affinity compared to the unsubstituted morpholine analog. Why? Causality: While the 3-cyclopropyl group prevents cytochrome P450 oxidation, its spatial orientation is highly sensitive to the geometry of the target protein's binding pocket. Stereochemistry is the critical variable here. The (S)-enantiomer and (R)-enantiomer project the cyclopropyl group into completely different spatial vectors.

For example, in the development of quinazoline-based BET family inhibitors, the (S)-3-cyclopropylmorpholine substitution is strictly required[3]. Co-crystallization studies with the BRD4 (BD1) domain (PDB code: 6MAU) demonstrate that the (S)-configuration allows the molecule to maintain key water-mediated hydrogen bonds with Tyr97 while projecting the cyclopropyl group away from steric clashes[3]. If you utilized a racemic mixture or the (R)-enantiomer, the cyclopropyl bulk likely clashes with critical residues (such as Asn140), abrogating binding affinity entirely[3].

Solution: Always verify the enantiomeric purity of your starting material (e.g., explicitly sourcing (S)-3-Cyclopropylmorpholine hydrochloride or (R)-3-Cyclopropylmorpholine hydrochloride)[5][6]. Utilize molecular docking or review existing co-crystal structures to determine which vector the C3 position will occupy within your specific target's active site.

Pathway Drug (S)-3-Cyclopropylmorpholine Derivative Target BRD4 (BD1 Domain) Drug->Target Binds (Avoids Asn140 Clash) Action Disrupts Chromatin Binding Target->Action Epigenetic Inhibition Result Downregulates c-Myc (Tumor Suppression) Action->Result Phenotypic Response

Mechanism of BET family inhibition by 3-cyclopropylmorpholine derivatives.

References

  • MolCore. "1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride."
  • BuyChemJapan. "(R)-3-Cyclopropylmorpholine hydrochloride 95% | AiFChem, an Xtalpi Company."
  • MolCore. "1432794-08-5 | (S)-2-Phenylmorpholine hydrochloride."
  • Google Patents. "WO2019150119A1 - 4-hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (usp19)."
  • National Institutes of Health (PMC).
  • Journal of Medicinal Chemistry - ACS Publications. "Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design."

Sources

Troubleshooting

Reducing off-target effects of 3-Cyclopropylmorpholine hydrochloride

Welcome to the Advanced Medicinal Chemistry Support Center Topic: Troubleshooting and Reducing Off-Target Effects of 3-Cyclopropylmorpholine Hydrochloride in Drug Design Morpholine is a "privileged scaffold" in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Medicinal Chemistry Support Center Topic: Troubleshooting and Reducing Off-Target Effects of 3-Cyclopropylmorpholine Hydrochloride in Drug Design

Morpholine is a "privileged scaffold" in medicinal chemistry, widely used to improve water solubility, adjust the lipophilic-hydrophilic balance, and facilitate specific hydrogen-bonding interactions in ATP-binding pockets[1][2]. However, unsubstituted morpholines are notorious for promiscuous off-target kinase binding and poor metabolic stability (via CYP450-mediated N-dealkylation).

Incorporating 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5) into your lead compounds is a highly effective strategy to mitigate these issues. The cyclopropyl group introduces rigid steric bulk adjacent to the basic nitrogen, altering the moiety's binding vector and shielding it from metabolic degradation[3].

This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you optimize selectivity and eliminate off-target liabilities when utilizing this critical API intermediate.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: We incorporated the 3-cyclopropylmorpholine moiety, but our lead compound is still exhibiting unexpected cytotoxicity. How do we know if this is an on-target or off-target effect? A: You must decouple biochemical potency from phenotypic toxicity. A classic example of this is the development of MTH1 inhibitors. Early inhibitors (like TH588) showed massive cytotoxicity, leading researchers to believe MTH1 was a cancer target. However, by incorporating 3-cyclopropylmorpholine, researchers developed BAY-707 , a highly potent and selective inhibitor that completely eliminated off-target cytotoxicity, proving that MTH1 is actually dispensable for cancer cell survival[4][5].

Causality: If your compound kills cells but lacks cellular target engagement, the toxicity is off-target (e.g., binding to the mitotic spindle or tubulin). Solution: Synthesize a structurally matched negative control probe . For example, in the BAY-707 program, researchers N-methylated a critical hydrogen-bonding position on the core scaffold to intentionally abolish target binding[6]. If your negative control still exhibits cytotoxicity, your off-target liability persists.

Q2: Our screening data shows promiscuous binding to off-target kinases. How does the cyclopropyl group at the C3 position help? A: Unsubstituted morpholines easily slip into the narrow hinge regions of off-target kinases. The cyclopropyl group at the C3 position acts as a steric shield. It prevents the morpholine nitrogen from adopting the planar geometry required to bind off-target kinases. Troubleshooting: If off-target binding persists, check your stereochemistry. The (S) and (R) enantiomers project the cyclopropyl group into entirely different vectors. Switching from (S)-3-cyclopropylmorpholine to (R)-3-cyclopropylmorpholine can drastically alter the steric clash in unintended binding pockets.

Q3: Does the hydrochloride salt form of 3-cyclopropylmorpholine affect our biochemical screening assays? A: Yes. When screening fragments or intermediates directly, the HCl salt can cause a localized pH drop in weakly buffered high-throughput screening (HTS) wells. This shifts the protonation state of the morpholine nitrogen (altering its hydrogen-bonding capacity) and can cause localized protein denaturation, leading to false-positive "off-target" hits. Always ensure complete buffer equilibration (pH 7.4) prior to assaying.

Section 2: Data Presentation & SAR Profiling

When optimizing a lead compound, selecting the right substitution at the C3 position of the morpholine ring is a delicate balance of sterics, lipophilicity, and metabolic stability. In structure-activity relationship (SAR) studies of quinazoline-based BET inhibitors, altering the cycloalkyl ring size significantly impacted mouse liver microsomal (MLM) stability[3].

Table 1: Comparative Profile of C3-Substituted Morpholine Moieties

Substitution at C3Steric BulkLipophilicity (ΔclogP)Off-Target Kinase RiskMetabolic Stability (MLM)
None (Morpholine) LowBaselineHigh (Promiscuous hinge binder)Poor (Rapid N-dealkylation)
3-Methyl Moderate+0.5ModerateModerate
3-Cyclopropyl High+1.1Low (Steric clash in narrow pockets)Excellent (Optimal shielding)
3-Phenyl Very High+2.0Moderate (Hydrophobic pocket binding)Variable (Aromatic oxidation)

Section 3: Diagnostic Workflows & Visualizations

To systematically eliminate off-target effects, your testing cascade must be a self-validating system. Below are the logical workflows for target deconvolution and metabolic optimization.

G Start Observe Phenotypic Cytotoxicity in Assay CETSA Perform CETSA (Cellular Target Engagement) Start->CETSA Biochem Biochemical Assay (Enzyme Inhibition) Start->Biochem Match High CETSA Binding + High Biochem Potency CETSA->Match Mismatch Low CETSA Binding + High Cytotoxicity CETSA->Mismatch Biochem->Match OnTarget On-Target Effect (Validate with Negative Control Probe) Match->OnTarget OffTarget Off-Target Toxicity (Promiscuous Binding / Scaffold Liability) Mismatch->OffTarget

Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity using CETSA.

Pathway Morpholine Unsubstituted Morpholine CYP CYP450 Active Site Binding Morpholine->CYP Degradation N-Dealkylation (Metabolic Clearance) CYP->Degradation Cyclopropyl 3-Cyclopropylmorpholine Steric Steric Shielding at C3 Position Cyclopropyl->Steric Steric->CYP Blocks access Stable Metabolic Stability Maintained Steric->Stable

Caption: Mechanism of steric shielding by the 3-cyclopropyl group preventing CYP450 N-dealkylation.

Section 4: Self-Validating Experimental Protocols

To ensure the scientific integrity of your off-target profiling, implement the following step-by-step methodologies.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Purpose: To prove that the 3-cyclopropylmorpholine-containing drug actually binds the intended target inside a living cell, ruling out non-specific phenotypic toxicity[4].

  • Cell Preparation: Culture target cells (e.g., NCI-H358) to 70-80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat Aliquot A with your lead compound (e.g., 1-10 µM) and Aliquot B with DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Distribute the treated cells into PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath).

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Analyze the soluble fraction (supernatant) via Western Blot using an antibody specific to your target protein.

  • Causality Check: A positive target engagement is validated if the compound-treated samples show a higher melting temperature (Tm) compared to the DMSO control, indicating ligand-induced thermal stabilization.

Protocol B: Negative Control Probe Validation

Purpose: To create a self-validating system that confirms phenotypic effects are driven by the target, not by off-target liabilities of the morpholine scaffold[6].

  • Structural Analysis: Identify the primary hydrogen-bond donor/acceptor interaction between your lead compound and the target protein's active site (e.g., interaction with a key Aspartate or Asparagine residue).

  • Chemical Modification: Synthesize an analog where this specific interaction is abolished (e.g., via N-methylation of an essential amide or amine), while leaving the 3-cyclopropylmorpholine moiety intact.

  • Biochemical Confirmation: Test the negative control probe in a biochemical assay to confirm >100-fold loss in potency against the primary target.

  • Phenotypic Screening: Dose cells with both the active lead and the negative control probe. If both compounds induce the same cellular phenotype (e.g., cell death), the effect is an off-target liability of the shared scaffold, not the intended target.

References

  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. PMC - National Institutes of Health. Available at:[Link]

  • Novel Class of Potent and Cellularly Active Inhibitors Devalidates MTH1 as Broad-Spectrum Cancer Target. ACS Chemical Biology. Available at:[Link]

  • The Existence of MTH1-independent 8-oxodGTPase Activity in Cancer Cells as a Compensatory Mechanism against On-target Effects of MTH1 Inhibitors. PMC - National Institutes of Health. Available at:[Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC - National Institutes of Health. Available at:[Link]

Sources

Optimization

Common side reactions in 3-Cyclopropylmorpholine hydrochloride synthesis

Technical Support Center: Troubleshooting 3-Cyclopropylmorpholine Hydrochloride Synthesis Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Cyclopropylmorpholine Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-cyclopropylmorpholine—a privileged heterocyclic scaffold frequently utilized in the development of BET family inhibitors[1] and DNA gyrase inhibiting spiropyrimidinetriones[2].

Synthesizing sterically hindered, substituted morpholines presents unique mechanistic challenges. The electron-withdrawing nature of the morpholine ether oxygen reduces the nucleophilicity of the adjacent nitrogen[3], while the strained cyclopropyl ring introduces vulnerabilities to harsh electrophiles and acidic conditions. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative impurity profiling to ensure high-yield, high-purity synthesis.

I. Core Synthesis Workflow & Mechanistic Insights

To avoid the over-alkylation and dimerization issues common in direct dihaloethane alkylation[4], the industry standard for synthesizing 3-substituted morpholines relies on a stepwise lactam-intermediate route[5]. This involves the N-acylation of 2-amino-2-cyclopropylethanol, followed by intramolecular etherification, and a subsequent strong hydride reduction.

SynthesisWorkflow SM 2-Amino-2-cyclopropylethanol (Starting Material) Step1 N-Acylation & Cyclization Reagents: ClCH2COCl, Et3N SM->Step1 Int 5-Cyclopropylmorpholin-3-one (Lactam Intermediate) Step1->Int Step2 Amide Reduction Reagents: LiAlH4, THF (Reflux) Int->Step2 FB 3-Cyclopropylmorpholine (Free Base) Step2->FB Step3 Salt Formation Reagents: Anhydrous HCl / Dioxane FB->Step3 Prod 3-Cyclopropylmorpholine HCl (Final Product) Step3->Prod

Fig 1. Three-step synthetic workflow for 3-cyclopropylmorpholine hydrochloride.

II. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Step 1: Synthesis of 5-Cyclopropylmorpholin-3-one (Lactamization)

Causality: Chloroacetyl chloride is highly reactive. Adding it at 0 °C ensures that N-acylation (forming the amide) is kinetically favored over O-acylation[5]. High dilution is maintained to force the subsequent intramolecular Williamson ether synthesis, preventing intermolecular dimerization[4].

  • Dissolve 2-amino-2-cyclopropylethanol (1.0 eq) and Triethylamine (2.5 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of ≤ 0.1 M.

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours to drive the intramolecular cyclization.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

  • Validation Check: Analyze the crude mixture via TLC (Ninhydrin stain). The complete disappearance of the primary amine (ninhydrin-positive) and the appearance of a new UV-active spot confirms successful cyclization.

Step 2: Reduction to 3-Cyclopropylmorpholine

Causality: The lactam carbonyl is highly stabilized by resonance. Mild reducing agents (like NaBH4) will fail. Lithium aluminum hydride (LiAlH4) provides the aggressive hydride transfer required[5]. A Fieser workup is mandatory to prevent the basic secondary amine from chelating with aluminum salts, which drastically reduces yield.

  • Suspend LiAlH4 (3.0 eq) in anhydrous THF at 0 °C.

  • Dissolve the 5-cyclopropylmorpholin-3-one from Step 1 in anhydrous THF and add it dropwise to the LiAlH4 suspension.

  • Attach a reflux condenser and heat the mixture to 70 °C (reflux) for a minimum of 12 hours.

  • Cool to 0 °C and perform a strict Fieser workup: For every n grams of LiAlH4 used, carefully add n mL of H2O, followed by n mL of 15% NaOH, and finally 3n mL of H2O.

  • Filter the granular white aluminum salts, dry the filtrate over MgSO4, and concentrate to yield the free base as a pale oil.

  • Validation Check: Perform an FT-IR scan of the crude oil. The complete absence of a strong amide carbonyl stretch (~1680 cm⁻¹) validates that the lactam has been fully reduced.

Step 3: Hydrochloride Salt Formation

Causality: The free base is prone to oxidation and is difficult to handle. Converting it to the HCl salt improves stability. Because the cyclopropyl ring is susceptible to nucleophilic ring-opening under aqueous acidic conditions, strictly anhydrous conditions must be maintained.

  • Dissolve the 3-cyclopropylmorpholine free base in a minimum volume of anhydrous diethyl ether.

  • Cool the solution to 0 °C.

  • Dropwise, add a stoichiometric amount of 4.0 M HCl in 1,4-dioxane. A white precipitate will form immediately.

  • Stir for 15 minutes, filter the precipitate under a nitrogen blanket, and wash with cold heptane. Dry under high vacuum.

  • Validation Check: The formation of a free-flowing, non-hygroscopic white crystalline solid that yields a sharp melting point confirms the absence of water contamination and successful salt formation.

III. Troubleshooting Guides & FAQs

Q1: I am detecting a +14 Da impurity (m/z 142.1) in my final product. What is this and how do I remove it? A1: A mass of 142.1 corresponds to the unreduced 5-cyclopropylmorpholin-3-one lactam intermediate[5]. The carbonyl group adjacent to the morpholine nitrogen is highly stable. Solution: Ensure you are using at least 3.0 equivalents of fresh LiAlH4 and maintaining a vigorous reflux in THF for a minimum of 12 hours. If the problem persists, switch to Borane-THF (BH3·THF) complex, which is highly chemoselective for amide reductions and often provides cleaner conversion for sterically hindered morpholines[6].

Q2: Why is my final 3-cyclopropylmorpholine hydrochloride forming a sticky, hygroscopic gum instead of a free-flowing powder? A2: This is a classic symptom of water contamination during salt formation. The morpholine nitrogen is less basic than a standard piperidine due to the electron-withdrawing effect of the adjacent ether oxygen[3]. If aqueous HCl is used, the resulting salt holds onto water molecules tightly, forming a hydrate gum. Solution: Always use anhydrous HCl in 1,4-dioxane or diethyl ether. Ensure all glassware is flame-dried and precipitate the salt using a non-polar anti-solvent like cold heptane.

Q3: My LC-MS shows a significant byproduct with a mass of [M+H]+ 164.1. What caused this? A3: This indicates a cyclopropyl ring-opening event. The target product has an [M+H]+ of 128.1. The addition of 36 Da corresponds to the addition of HCl across the cyclopropyl ring, yielding a 3-chloropropyl side chain. Cyclopropyl rings are highly sensitive to strong aqueous acids and elevated temperatures. Solution: This typically occurs if the salt formation step is allowed to exotherm or if aqueous HCl is utilized. Maintain the temperature at 0 °C during HCl addition and strictly adhere to the anhydrous protocol.

Q4: During the cyclization step, my yields are below 40% and I see high-molecular-weight "heavies". A4: "Heavies" are typically intermolecular condensation products or dimers[4]. While the intramolecular Williamson ether synthesis is kinetically favored, running the reaction at high concentrations forces intermolecular collisions, leading to 14-membered cyclic dimers or linear polymers. Solution: Run the cyclization step at high dilution (≤ 0.1 M) and ensure the chloroacetyl chloride is added dropwise over an extended period to keep the steady-state concentration of the reactive electrophile low.

TroubleshootingLogic Start Impurity / Yield Loss Detected Analyze LC-MS / Physical Analysis Start->Analyze Mass142 m/z 142.1 (+14 Da) Unreduced Lactam Analyze->Mass142 Mass164 m/z 164.1 (+36 Da) Ring-Opened Adduct Analyze->Mass164 Gum Physical State: Hygroscopic Gum Analyze->Gum Fix1 Increase LiAlH4 eq. or switch to BH3-THF Mass142->Fix1 Fix2 Avoid aqueous acids; Use strictly anhydrous HCl Mass164->Fix2 Fix3 Precipitate from cold heptane; Exclude moisture Gum->Fix3

Fig 2. Diagnostic logic tree for troubleshooting common synthesis side reactions.

IV. Quantitative Impurity Profiling

Use the following table to rapidly identify and mitigate side reactions based on mass spectrometry data.

Impurity / Side ProductMass Spec (m/z) [M+H]+Primary CauseMitigation Strategy
3-Cyclopropylmorpholine 128.1 Target Product N/A
5-Cyclopropylmorpholin-3-one142.1Incomplete LiAlH4 reductionIncrease reflux time to 12h; ensure fresh LiAlH4; perform IR validation.
Ring-Opened Chloropropyl Adduct164.1Harsh acidic conditionsUse strictly anhydrous HCl in dioxane at 0 °C during salt formation.
Intermolecular Dimer283.2High concentration during cyclizationIncrease solvent volume (run at <0.1 M); slow addition of electrophile.
N-Alkylated Byproduct156.1Over-alkylationAvoid direct dihaloethane routes; utilize the stepwise lactam route.

V. References

  • "Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases" - PMC -[1]

  • "Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candidate (ETX0914)" - ACS Publications -[2]

  • "(5R)-5-Cyclopropylmorpholin-3-one" - Benchchem -[5]

  • "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine" - ACS Publications -[6]

  • "side reactions and byproduct formation in morpholine synthesis" - Benchchem -[4]

  • "MORPHOLINE" - Ataman Kimya -[3]

Sources

Troubleshooting

Technical Support Center: Maximizing the Shelf-Life of 3-Cyclopropylmorpholine Hydrochloride

Welcome to the Advanced Troubleshooting and Technical Support Center. As a Senior Application Scientist, I designed this guide specifically for drug development professionals and synthetic chemists who utilize 3-Cyclopro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Technical Support Center. As a Senior Application Scientist, I designed this guide specifically for drug development professionals and synthetic chemists who utilize 3-Cyclopropylmorpholine hydrochloride as a critical building block.

While the hydrochloride salt form significantly improves the aqueous solubility of the morpholine derivative, it introduces severe physicochemical vulnerabilities—namely, extreme hygroscopicity and susceptibility to microenvironmental hydrolysis. This guide bridges the gap between theoretical physical chemistry and daily benchtop reality, providing you with the causality behind degradation and self-validating protocols to ensure your API remains stable.

Part 1: Troubleshooting & Causality FAQs

Q1: Why does my 3-Cyclopropylmorpholine hydrochloride powder turn into a sticky, gummy solid over time? A: This is a classic case of deliquescence driven by the compound's extreme hygroscopicity. The highly polar nature of the amine hydrochloride salt gives it a strong thermodynamic drive to absorb atmospheric moisture. When water molecules intercalate into the crystal lattice, they alter the internal energy and thermodynamic activity of the solid. As moisture accumulates, the salt dissolves in its own absorbed water. This creates a highly concentrated, acidic microenvironment (due to the dissociation of HCl), which drastically accelerates the hydrolysis of the compound and any trace excipients or impurities, as observed in1[1].

Q2: My batch has changed from a pristine white powder to a pale yellow/brown color. Is it still usable? A: No, a color shift indicates irreversible oxidation and C-N bond cleavage . The morpholine ring, despite the steric hindrance provided by the 3-cyclopropyl group, contains an electron-rich secondary amine that is highly susceptible to radical-mediated oxidation. Exposure to ambient oxygen, UV/Vis light, or trace transition metals catalyzes the cleavage of the C-N bond. This leads to the formation of intermediary amino acids that undergo further deamination and oxidation into diacids, turning the powder yellow or brown. This degradation pathway is well-documented in 2[2]. The batch must be discarded or rigorously re-purified.

Q3: If my compound has absorbed moisture but hasn't changed color, can I just dry it in an oven? A: Absolutely not. Applying direct thermal energy to a hydrated amine hydrochloride will induce thermal decomposition. Heating causes the compound to release HCl gas and revert to the volatile 3-cyclopropylmorpholine free base, destroying your sample[3]. Instead, you must use a low-temperature azeotropic drying method (see Protocol 1 below) to gently pull water out of the lattice without breaking the salt bond.

Part 2: Quantitative Storage Parameters

To prevent the degradation mechanisms described above, strictly adhere to the following environmental controls.

Table 1: Optimal Long-Term Storage Conditions

ParameterOptimal RangeMechanistic Rationale
Temperature 2°C to 8°CMinimizes the thermal kinetic energy available for C-N bond cleavage and prevents the volatilization of HCl[4].
Relative Humidity < 10% (Desiccated)Prevents hygroscopic water uptake, lattice collapse, and subsequent microenvironmental pH shifts[1].
Atmosphere Argon or NitrogenDisplaces ambient oxygen to prevent radical-mediated N-oxidation and ring cleavage[2].
Container Amber glass, PTFE capBlocks UV/Vis photons (preventing photocatalysis) and provides an impermeable barrier to ambient moisture[3].

Part 3: Mechanistic Degradation Visualization

The following diagram illustrates the specific chemical pathways that compromise the shelf-life of 3-Cyclopropylmorpholine hydrochloride, alongside the necessary interventions.

G API 3-Cyclopropylmorpholine Hydrochloride H2O Moisture (H2O) API->H2O Exposure O2 Oxygen / Photons (hv) API->O2 Exposure Hygro Hygroscopic Uptake (Deliquescence) H2O->Hygro Radical Radical Formation (C-N Bond Cleavage) O2->Radical pHShift Microenvironmental pH Alteration Hygro->pHShift Degradation Irreversible Degradation (Hydrolysis / Oxidation) pHShift->Degradation Radical->Degradation Intervention Preventative Workflow: Argon/N2, Desiccator, 2-8°C Intervention->API Stabilizes

Figure 1: Mechanistic degradation pathways of 3-Cyclopropylmorpholine HCl and preventative storage.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling procedure must have a built-in validation step to confirm success without relying on assumptions.

Protocol 1: Azeotropic Recovery of Moisture-Compromised API

Use this protocol to rescue 3-Cyclopropylmorpholine hydrochloride that has become gummy due to moisture exposure, without inducing thermal decomposition.

  • Step 1: Dissolution: Dissolve the compromised, gummy solid in a 10:1 mixture of anhydrous toluene and absolute ethanol. The ethanol ensures the polar salt dissolves, while the toluene acts as the azeotropic agent.

  • Step 2: Azeotropic Distillation: Transfer the solution to a rotary evaporator. Apply a vacuum of ~50 mbar and set the water bath to a maximum of 35°C. The water will form a low-boiling azeotrope with the toluene and evaporate rapidly without requiring destructive heat.

  • Step 3: High-Vacuum Desiccation: Once a dry powder is reformed, transfer the flask to a Schlenk line. Apply high vacuum (<0.1 mbar) at room temperature for 12 hours to remove residual solvent trapped in the crystal lattice.

  • Step 4: Self-Validation (Mass Constancy): Weigh the flask before vacuum drying, and then weigh it again after 10 hours. Re-apply the vacuum for 2 hours and weigh a third time. The system validates itself when the mass reaches a constant value (Δ < 0.1 mg between the last two weighings), proving that 100% of the free water and solvent have been removed without sublimating the API.

Protocol 2: Inert Aliquoting Workflow

Repeatedly opening a bulk bottle of this compound will inevitably ruin it. Use this workflow immediately upon receiving a new batch.

  • Step 1: Purge: Place the sealed bulk container and several pre-weighed, oven-dried amber glass vials into a glovebox. Purge the glovebox with high-purity Argon until sensors read O₂ < 1 ppm and H₂O < 1 ppm.

  • Step 2: Aliquot: Dispense the 3-Cyclopropylmorpholine hydrochloride into single-use working quantities (e.g., 100 mg per vial).

  • Step 3: Seal: Cap each vial with a PTFE-lined septum cap. Wrap the seal tightly with Parafilm before removing the vials from the inert atmosphere. Store the vials at 2°C to 8°C.

  • Step 4: Self-Validation (Colorimetric Indicator): Place a small, unsealed microcentrifuge tube containing anhydrous Cobalt(II) chloride (blue) inside the secondary storage container holding your aliquots. If the ambient moisture breaches the container, the indicator will turn pink. As long as the indicator remains blue, your storage protocol is actively validated as moisture-free.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - National Institutes of Health (NIH) -[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1 - National Institutes of Health (NIH) -[Link]

  • Trimethylamine Hydrochloride (TMAHCL) – Solid Amine Salt for Pharma, Agro & Electronics - China Amines - [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Cyclopropylmorpholine Hydrochloride Aggregation

Welcome to the technical support and troubleshooting center for 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5)[1]. This resource is designed for drug development professionals and researchers encountering solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5)[1]. This resource is designed for drug development professionals and researchers encountering solubility, aggregation, or precipitation issues when formulating this critical API intermediate into experimental solutions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind these aggregation events and provide self-validating protocols to ensure your formulations remain stable and reproducible.

I. Core Principles of 3-CPM HCl in Solution

3-Cyclopropylmorpholine hydrochloride is a cyclic amine salt. The hydrochloride form significantly enhances its stability and solubility in aqueous solutions by keeping the nitrogen atom protonated[2]. However, because morpholine derivatives possess a pKa of approximately 8.3[3], shifts in pH or concentration can trigger deprotonation. The resulting free base is highly lipophilic due to the cyclopropyl group, leading to hydrophobic interactions and subsequent aggregation.

Mechanism A 3-CPM HCl Salt (Protonated Amine) B pH Adjustment (Approaching pKa ~8.3) A->B C Deprotonation (Formation of Free Base) B->C D Hydrophobic Interaction (Cyclopropyl Groups) C->D E Aggregation & Precipitation D->E

Mechanism of pH-induced aggregation in 3-CPM solutions.

II. Troubleshooting FAQs

Q1: Why does my 3-CPM HCl solution turn cloudy when I adjust it to physiological pH (7.4)? A: This is a classic acid-base equilibrium issue. At pH 7.4, a measurable fraction of the morpholinium ions deprotonates into the free base form[3]. The uncharged morpholine ring, coupled with the hydrophobic cyclopropyl substituent, drastically reduces aqueous solubility. These lipophilic molecules aggregate to minimize contact with water, manifesting as visible turbidity. Causality-Driven Solution: If physiological pH is required, introduce a co-solvent (e.g., 5% DMSO) prior to pH adjustment to disrupt these hydrophobic interactions.

Q2: How can I prevent concentration-dependent aggregation during long-term storage at 4°C? A: High concentrations (>50 mM) increase the collision frequency of transiently deprotonated molecules, leading to nucleation. Furthermore, cold temperatures reduce the overall thermodynamic solubility of the solute. Causality-Driven Solution: Store stock solutions at lower concentrations (e.g., 10-20 mM) or maintain the stock at a strictly acidic pH (pH 4.0 - 5.0) where the amine is >99.9% protonated and highly soluble[2].

Q3: Can surfactants help stabilize the compound if I cannot use organic co-solvents? A: Yes. Non-ionic surfactants like Polysorbate 20 or 80 can be utilized. Surfactants function through competitive surface adsorption and by forming micelles that encapsulate the hydrophobic free base, effectively solubilizing it in the liquid phase and preventing the formation of larger aggregates.

III. Quantitative Formulation Guidelines

To assist in experimental design, the following table summarizes the aggregation risk and required formulation strategies based on the target pH.

Target pH RangePredominant SpeciesAggregation RiskRecommended Formulation Strategy
< 6.0 >99% Protonated SaltLowPure aqueous buffer (e.g., Acetate or Citrate buffer).
6.0 – 7.5 Mixed (Salt / Free Base)ModerateAdd 5% DMSO or 0.1% Polysorbate 20 prior to pH adjustment.
> 7.5 Predominantly Free BaseHighRequire 10% DMSO/EtOH or micellar encapsulation.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps. If the validation criteria are not met, the protocol dictates a corrective action, ensuring a self-validating system.

Protocol A: Preparation of a Stable 50 mM 3-CPM HCl Stock Solution

Causality: Dissolving the powder in a slightly acidic environment first ensures complete ionization before any buffering agents introduce local pH spikes that could cause irreversible nucleation.

Step-by-Step Methodology:

  • Weighing: Weigh the appropriate mass of 3-Cyclopropylmorpholine hydrochloride (MW: 163.65 g/mol )[1].

  • Initial Solubilization: Dissolve the powder in 80% of the final target volume using molecular biology grade water. Do not add buffer salts yet.

  • Co-solvent Addition (Optional): If the final application requires pH > 7.0, add DMSO to achieve a final concentration of 5% (v/v).

  • Buffering: Slowly add concentrated buffer (e.g., 10x PBS) while stirring vigorously to prevent localized high-pH zones.

  • Volume Adjustment: Bring the solution to the final volume with water.

  • Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove any microscopic nucleation sites.

  • Validation Step: Measure the Optical Density at 600 nm (OD600) using a spectrophotometer.

    • Pass Criterion: OD600 < 0.02. The solution is monomeric and stable.

    • Fail Criterion: OD600 ≥ 0.02. Sub-visible aggregates are present. Corrective Action: Warm the solution to 37°C for 10 minutes, add an additional 2% DMSO, and re-filter.

Protocol B: Dynamic Light Scattering (DLS) Assay for Aggregate Detection

Causality: DLS measures the hydrodynamic radius of particles in solution. It is highly sensitive to early-stage aggregation (oligomers) before they become visible as turbidity.

Step-by-Step Methodology:

  • Sample Prep: Centrifuge the 3-CPM HCl solution at 10,000 x g for 5 minutes to remove dust.

  • Loading: Transfer 100 µL of the supernatant into a clean, dust-free quartz cuvette.

  • Measurement: Set the DLS instrument to 25°C. Run 3 acquisitions of 10 seconds each.

  • Validation Step (Data Interpretation): Analyze the Polydispersity Index (PDI) and Z-average size.

    • Pass Criterion: PDI < 0.1 and a single size peak < 1 nm. Indicates a pure, non-aggregated small molecule solution.

    • Fail Criterion: PDI > 0.2 or the presence of peaks > 10 nm. Indicates soluble aggregates. Corrective Action: Adjust pH downward by 0.5 units or increase surfactant concentration.

V. Formulation Decision Workflow

Workflow Step1 Determine Target Concentration & Required pH Decision Is Target pH > 7.0? Step1->Decision Acidic No (pH < 7.0) Use Aqueous Buffer Decision->Acidic No Basic Yes (pH > 7.0) High Aggregation Risk Decision->Basic Yes Filter Filter (0.22 µm) & Store at 4°C Acidic->Filter Cosolvent Add 5-10% DMSO or Polysorbate 20 Basic->Cosolvent Cosolvent->Filter

Workflow for formulating stable 3-CPM HCl solutions.

References

1.[1] Title: 1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride - MolCore Source: molcore.com URL:

2.[2] Title: CAS 10024-89-2: Morpholine, hydrochloride (1:1) - CymitQuimica Source: cymitquimica.com URL:

3.[3] Title: Morpholine - Wikipedia Source: wikipedia.org URL:

4. Title: Use of Stabilizers and Surfactants to Prevent Protein Aggregation - Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Troubleshooting

3-Cyclopropylmorpholine hydrochloride interference in biochemical assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the intrinsic chemical properties of small-molecule libraries.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the intrinsic chemical properties of small-molecule libraries. 3-Cyclopropylmorpholine hydrochloride is a highly valuable building block in medicinal chemistry, particularly for CNS and kinase targets. However, its specific structural features—a secondary amine, a hydrochloride salt, and an electron-rich morpholine ring—make it a frequent culprit for target-independent interference in biochemical and cell-based assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind these interferences and provide self-validating protocols to ensure your data reflects true target engagement rather than chemical artifacts.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: I added 3-cyclopropylmorpholine HCl to my enzyme inhibition assay, and the activity completely flatlined. Is this a pan-assay inhibitor? A: Not necessarily. The most common cause of this "flatline" artifact is a rapid pH crash. Because this compound is supplied as a hydrochloride salt, dissolving it at millimolar screening concentrations releases equimolar amounts of hydrochloric acid. If your assay relies on a weak buffer (e.g., 10 mM HEPES or unbuffered saline), the pH can easily drop below the enzyme's functional threshold, leading to rapid denaturation or catalytic failure. Furthermore, the morpholine ring itself has a pKa of approximately 8.65[1]; once the system pH shifts, the compound acts as a buffer, resisting your attempts to correct the pH back to physiological levels.

Q2: I am using an NHS-ester fluorophore to quantify protein binding, but my labeling efficiency drops to near zero when this compound is present. What is happening? A: You are observing competitive nucleophilic interference. NHS-esters are highly electrophilic and are designed to react with primary amines (like lysine residues on your target protein) to form stable amide bonds[2]. Although the cyclopropyl group at the 3-position provides some steric hindrance, the secondary amine of the morpholine ring remains highly nucleophilic. It will directly attack the NHS-ester, forming a morpholine-fluorophore adduct and depleting the reagent before it can label your target protein.

Q3: My fluorescence polarization assay shows a dose-dependent decrease in signal, suggesting inhibition. However, orthogonal assays show no binding. Is this a false positive? A: Yes, this is likely a false positive caused by dynamic fluorescence quenching. The nitrogen atom in the morpholine ring possesses a lone pair of electrons. At assay pH levels near or above the compound's pKa (~8.65), a significant fraction of the amine is deprotonated. This lone pair can engage in Photoinduced Electron Transfer (PeT) with the excited state of certain fluorophores (such as 2-aminopurine or coumarin derivatives), effectively quenching the fluorescence signal[3]. This target-independent quenching mimics a positive inhibitory response.

Q4: Can this compound interfere with colorimetric redox assays like ABTS or MTT? A: Yes. Morpholine derivatives can act as sacrificial electron donors in photochemical and redox-driven reactions[4]. In assays that rely on electron transfer to generate a colorimetric readout (like the reduction of MTT to formazan or the oxidation of ABTS), the morpholine ring can directly reduce the dye or intercept the electron transfer chain, leading to artificially inflated or deflated viability signals.

Visualization of Interference Mechanisms

NHS_Interference Target Target Protein (Primary Amine) Product Labeled Protein (Valid Signal) Target->Product Desired Reaction NHS NHS-Ester Probe (Electrophile) NHS->Product Byproduct Morpholine-Adduct (Reagent Depletion) NHS->Byproduct Interferens 3-Cyclopropylmorpholine (Secondary Amine) Interferens->Byproduct Nucleophilic Attack

Competitive nucleophilic interference of 3-cyclopropylmorpholine with NHS-ester probes.

Troubleshooting Start Assay Anomaly Detected Check1 Is the assay pH-sensitive? Start->Check1 Fix1 Pre-neutralize HCl salt & use >50 mM strong buffer Check1->Fix1 Yes Check2 Uses amine-reactive probes? Check1->Check2 No Fix2 Switch to Maleimide/Thiol or Click Chemistry Check2->Fix2 Yes Check3 Fluorescence readout? Check2->Check3 No Fix3 Run fluorophore-only control to check dynamic quenching Check3->Fix3 Yes

Decision tree for diagnosing and resolving 3-cyclopropylmorpholine assay interference.

Quantitative Data: Interference Modalities & Mitigation

The following table summarizes the quantitative thresholds at which 3-cyclopropylmorpholine HCl typically induces assay failure, alongside field-proven mitigation strategies.

Interference ModalityMechanistic CauseThreshold for InterferencePrimary Assays AffectedMitigation Strategy
Acidic pH Shift Dissociation of HCl salt overwhelming weak buffers.> 1 mM compound in < 20 mM buffer.Enzyme kinetics, Cell viability.Pre-neutralize stock with NaOH; increase assay buffer to 100 mM.
Nucleophilic Scavenging Secondary amine attacks electrophilic assay reagents.> 10 µM compound (depends on probe conc.)NHS-ester labeling, TNBS assay, Aldehyde assays.Switch to thiol-reactive (Maleimide) or Click-chemistry probes.
Dynamic Quenching Photoinduced Electron Transfer (PeT) from nitrogen lone pair.> 50 µM compound at pH > 8.0.Fluorescence Intensity (FI), Fluorescence Polarization (FP).Shift assay pH < 7.5 (protonate amine) or use red-shifted fluorophores.
Redox Interference Morpholine acts as a sacrificial electron donor.> 100 µM compound.MTT, MTS, ABTS, Resazurin.Use ATP-based luminescence assays (e.g., CellTiter-Glo) instead.

Self-Validating Experimental Protocols

To ensure scientific integrity, you must isolate the compound's chemical behavior from its biological activity. Implement these self-validating workflows before proceeding with hit-to-lead optimization.

Protocol A: Compound Pre-Neutralization and pH Verification

Purpose: To eliminate false positives caused by HCl-induced protein denaturation.

  • Stock Preparation: Dissolve 3-cyclopropylmorpholine hydrochloride in 100% anhydrous DMSO to a concentration of 100 mM.

  • Neutralization: Add equimolar NaOH (e.g., 1 µL of 1 M NaOH per 10 µL of 100 mM compound stock) directly to the DMSO stock. Note: Ensure the NaOH is aqueous, but keep total water content in the DMSO stock below 10% to prevent precipitation.

  • Buffer Reinforcement: Prepare your working assay buffer at a high buffering capacity (e.g., 100 mM HEPES or Tris, rather than the standard 10 mM).

  • Mock Assay (Validation): Spike the neutralized compound into the assay buffer at your highest screening concentration (e.g., 1 mM). Use a micro-pH probe to verify the final pH deviates by no more than ±0.1 pH units from the vehicle control.

Protocol B: Fluorophore Quenching Control Assay

Purpose: To differentiate true target binding from dynamic fluorescence quenching.

  • Probe Isolation: Prepare a solution containing only your assay's fluorophore (e.g., FITC, Coumarin, or 2-aminopurine) in the standard assay buffer, matching the exact concentration used in the biological assay. Do not include the target protein.

  • Titration: Perform a 10-point dose-response titration of 3-cyclopropylmorpholine (from 10 nM to 1 mM) into the fluorophore-only solution.

  • Incubation & Readout: Incubate for the standard assay duration and read the fluorescence intensity.

  • Data Interpretation: If the fluorescence signal decreases in a dose-dependent manner in the absence of the target protein, the compound is a dynamic quencher[3]. You must calculate a correction factor for your biological data or switch to a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is highly resistant to dynamic quenching.

References

  • University of Liverpool Repository. "pKa Determination in non-Aqueous Solvents and." (June 13, 2021). Available at: [Link]

  • ResearchGate. "Mechanistic basis for 2-aminopurine quenching by morpholine- and piperazine-based Good's buffers." (January 22, 2026). Available at: [Link]

  • ResearchGate. "Morpholine-based buffers activate aerobic photobiocatalysis: Via spin correlated ion pair formation." Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up 3-Cyclopropylmorpholine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 3-cyclopropylmorpholine hydrochloride (CAS 1841081-61-5)[1]. As a critical active pharmaceutical ingredient (API) intermediate—prominently featured in the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-cyclopropylmorpholine hydrochloride (CAS 1841081-61-5)[1]. As a critical active pharmaceutical ingredient (API) intermediate—prominently featured in the development of potent MutT Homologue 1 (MTH1) inhibitors[2] and non-steroidal mineralocorticoid receptor antagonists[3]—scaling up its production requires strict control over reaction kinetics, stereochemistry, and salt crystallization.

This guide provides a self-validating, step-by-step methodology for >50g scale-up, quantitative optimization data, and a causality-driven troubleshooting FAQ to address common bottlenecks.

Mechanistic Workflow & Scale-Up Strategy

The most robust and scalable route to 3-substituted morpholines avoids hazardous 1,2-dibromoethane in favor of a green, redox-neutral protocol utilizing ethylene sulfate[4]. This inherently prevents over-alkylation and simplifies downstream purification.

ScaleUpWorkflow SM 2-Amino-2-cyclopropylethanol (Starting Material) MonoAlk N-Alkylated Sulfate (Zwitterionic Intermediate) SM->MonoAlk Selective N-alkylation Reagent Ethylene Sulfate + tBuOK (Electrophile & Base) Reagent->MonoAlk Cyclization Intramolecular SN2 (Alkoxide Attack) MonoAlk->Cyclization Heat to 60 °C FreeBase 3-Cyclopropylmorpholine (Free Base) Cyclization->FreeBase Sulfate displacement Salt Anhydrous HCl in Et2O (Acidification) FreeBase->Salt 0 °C, Dropwise Product 3-Cyclopropylmorpholine HCl (Target API Intermediate) Salt->Product Crystallization

Scale-up workflow for 3-cyclopropylmorpholine HCl via selective monoalkylation.

Validated Scale-Up Protocol (>50g Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without satisfying the defined In-Process Controls (IPCs).

Phase 1: Selective Monoalkylation & Intramolecular Cyclization
  • Preparation: Charge a dry, nitrogen-purged reactor with 2-amino-2-cyclopropylethan-1-ol (1.0 eq) and anhydrous THF (10 vol).

  • Electrophile Addition: Add ethylene sulfate (1.05 eq) portion-wise at 0 °C.

    • Causality: Ethylene sulfate rapidly reacts with primary amines to form a zwitterionic sulfate intermediate. This intermediate is electronically deactivated toward further alkylation, inherently preventing the formation of piperazine dimers[4].

  • Base Addition: Add potassium tert-butoxide (tBuOK, 2.2 eq) dissolved in THF dropwise over 2 hours via an addition funnel, maintaining the internal temperature strictly below 10 °C.

    • Causality: The first equivalent of base deprotonates the amine to drive the initial N-alkylation; the second equivalent deprotonates the hydroxyl group to set up the intramolecular cyclization.

  • Cyclization: Heat the reaction mixture to 60 °C and stir vigorously for 8–12 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the alkoxide to displace the terminal sulfate group via an SN2 mechanism, closing the morpholine ring.

  • In-Process Control (IPC): Monitor the reaction by LC-MS. Do not proceed until the monoalkylated intermediate is <1% relative to the product.

  • Workup: Quench the reaction with water (5 vol) and extract with methyl tert-butyl ether (MTBE, 3 x 5 vol). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-cyclopropylmorpholine free base.

Phase 2: Hydrochloride Salt Formation & Isolation
  • Dissolution: Dissolve the crude free base in anhydrous MTBE (10 vol) and cool the solution to 0 °C.

  • Acidification: Slowly add a pre-titrated solution of anhydrous HCl in diethyl ether (Et₂O) (1.1 eq) dropwise over 60 minutes.

    • Causality: Morpholine hydrochlorides are highly hygroscopic[1]. Using strictly anhydrous ethereal HCl prevents the salt from "oiling out" (melting into a sticky, non-crystalline mass) due to trace water. Dropwise addition at 0 °C controls the localized exotherm, promoting uniform nucleation.

  • Isolation: Stir the suspension at 0 °C for 2 hours. Filter the resulting white precipitate under a nitrogen atmosphere to prevent atmospheric moisture absorption.

  • Drying: Dry the solid in a vacuum oven at 40 °C to constant weight[5].

Troubleshooting Guides & FAQs

Q: Why is my cyclization stalling at the N-alkylated sulfate intermediate, resulting in low yields of the free base? A: This is typically a kinetic issue related to the dielectric constant of the solvent and the strength of the base. While THF is standard, scaling up alters heat transfer, frequently leaving the intermediate trapped. Solution: Add a polar aprotic co-solvent like DMF (up to 10% v/v) to better solvate the alkoxide and accelerate the intramolecular SN2 displacement. Ensure a full 2.2 equivalents of tBuOK are used; any trace moisture in the system will consume the base, preventing the critical hydroxyl deprotonation required for ring closure[4].

Q: During the scale-up of the enantiopure (R)-3-cyclopropylmorpholine, I am observing stereochemical scrambling (epimerization). How can I prevent this? A: Epimerization in saturated nitrogen heterocycles like morpholines can occur via reversible hydrogen atom transfer (HAT) pathways or transient iminium ion formation at elevated temperatures[3]. Solution: Strictly control the cyclization temperature (do not exceed 60 °C) and exclude ambient light and trace transition metals, which can inadvertently catalyze HAT processes. If enantiomeric erosion persists, switch the base from tBuOK to a less nucleophilic, sterically hindered base like KHMDS to minimize unwanted side reactions at the chiral center.

Q: The hydrochloride salt is precipitating as a sticky, hygroscopic oil rather than a crystalline solid. What is the cause? A: This is a classic symptom of water ingress during the salt formation step. Morpholine hydrochlorides are highly hygroscopic[1]. If the ethereal HCl contains trace water, or if the addition is performed too rapidly causing a localized exotherm, the salt will melt out of solution as an oil. Solution: Use strictly anhydrous solvents (Karl Fischer titration < 0.05% water). Add the HCl solution dropwise over at least 60 minutes at 0 °C. If an oil forms, seed the mixture with authentic crystalline 3-cyclopropylmorpholine hydrochloride and subject it to a prolonged trituration in cold MTBE.

Q: How do I control the formation of piperazine dimers during the initial alkylation? A: Dimerization occurs when the unreacted primary amine attacks the newly formed monoalkylated intermediate before cyclization can occur. Solution: The use of ethylene sulfate inherently minimizes this compared to traditional dihalides because the resulting anionic sulfate intermediate repels further nucleophilic attack[4]. However, at a large scale, localized concentration gradients can force dimerization. Ensure vigorous overhead stirring (do not use magnetic stirring for >50g scales) and maintain strict dropwise addition of the base to keep the steady-state concentration of the reactive nucleophile low.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the 50g scale-up of 3-cyclopropylmorpholine, demonstrating the causality between solvent/base selection and final product purity.

Table 1: Process Optimization Parameters for 50g Scale-Up

Solvent SystemBase (Equivalents)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Primary Impurity / Observation
THFNaOH (3.0 eq)65244288Unreacted monoalkylated intermediate
THFtBuOK (2.2 eq)60127894Trace piperazine dimer
THF/DMF (9:1) tBuOK (2.2 eq) 60 8 89 98 Optimized for rapid cyclization
MTBEtBuOK (2.2 eq)55186191Sluggish reaction, poor intermediate solubility

References

  • 1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride Source: MolCore URL
  • Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1)
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Source: ChemRxiv URL
  • Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist Source: ResearchGate URL
  • Scalable synthesis of (1-cyclopropyl)

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 3-Cyclopropylmorpholine Hydrochloride: A Comparative Guide

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter a critical bottleneck in drug development: the unambiguous confirmation of absolute stereochemistry and salt forms...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter a critical bottleneck in drug development: the unambiguous confirmation of absolute stereochemistry and salt forms in active pharmaceutical ingredient (API) intermediates.

3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) is a highly valuable chiral building block[1]. With a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol , its utility in modular synthesis relies entirely on the precise spatial orientation of the cyclopropyl group relative to the morpholine ring. While routine spectroscopic methods are excellent for bulk purity, they often fall short when definitive 3D spatial mapping is required[2].

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the structural validation of 3-Cyclopropylmorpholine HCl, providing field-proven protocols and causality-driven experimental insights.

Methodological Comparison: Why SCXRD is the Gold Standard

When validating a synthesized batch of 3-Cyclopropylmorpholine HCl, researchers typically deploy a triad of analytical techniques. However, each technique interrogates the molecule fundamentally differently[3].

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass of the free base (m/z ~127.10) and isotopic distribution. Limitation: It provides zero information regarding 3D spatial connectivity or the presence of the hydrochloride salt in the solid state.

  • Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (COSY, HSQC, NOESY) are powerful for establishing through-bond connectivity and solution-state dynamics[2]. Limitation: For small molecules lacking rigid, predictable conformations, NOESY can be ambiguous for assigning absolute stereochemistry without the use of complex chiral derivatizing agents[4]. Furthermore, the exact location of the chloride counterion is inferred rather than directly observed.

  • Single Crystal X-ray Diffraction (SCXRD): SCXRD yields a direct, atomic-level 3D electron density map[5]. It unambiguously identifies the absolute configuration of the stereocenter and explicitly maps the hydrogen-bonding network between the morpholine nitrogen and the chloride counterion[6]. For synthetic chemists, this is the ultimate proof of structure[4].

Data Presentation: Analytical Capabilities Comparison
FeatureSingle Crystal X-ray Diffraction (SCXRD)Solution-State NMR (1D/2D)High-Resolution Mass Spectrometry (HRMS)
Primary Data Output 3D Electron density map, precise bond lengths/anglesChemical shifts, coupling constants, spatial correlationsExact mass-to-charge ratio (m/z), isotopic pattern
Absolute Stereochemistry Direct & Unambiguous (via anomalous dispersion)Requires chiral auxiliaries or complex NOE analysisCannot determine
Salt Form Confirmation Direct observation of Cl⁻ and H-bonding networkInferred via stoichiometry and proton shiftsIdentifies free base mass only
Sample State & Requirement Solid (Single high-quality crystal, ~0.1 mm)Solution (5–10 mg in deuterated solvent)Gas phase (<1 mg)

Structural Validation Decision Workflow

To optimize laboratory resources, the decision to pursue SCXRD should be integrated into a logical workflow. NMR serves as the frontline quality control, while SCXRD is reserved for definitive absolute configuration assignment.

DecisionMatrix Start 3-Cyclopropylmorpholine HCl Synthesized Batch NMR 1D/2D NMR & HRMS (Bulk Connectivity & Mass) Start->NMR Quality Control Check Is Absolute Stereochemistry Required? NMR->Check Deriv Chiral Derivatization + NMR Check->Deriv No / Liquid State Cryst Single Crystal Growth (Vapor Diffusion) Check->Cryst Yes / Solid State SCXRD SCXRD Analysis (Absolute Configuration) Cryst->SCXRD High-Quality Crystal SCXRD->Start Validates

Caption: Decision matrix for the structural validation of chiral small molecules.

Self-Validating Experimental Protocol for SCXRD

Obtaining a high-quality structure is heavily dependent on the crystallization method and the choice of X-ray source[7]. The following protocol is specifically optimized for small organic hydrochloride salts.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Hydrochloride salts are highly soluble in polar protic solvents (like methanol) but insoluble in non-polar solvents (like diethyl ether). Simple solvent evaporation often leads to rapid nucleation, resulting in twinned or amorphous powders[8]. Vapor diffusion allows for controlled, ultra-slow supersaturation, yielding pristine single crystals.

  • Dissolve 5 mg of 3-Cyclopropylmorpholine HCl in a minimum volume (approx. 0.5 mL) of Methanol in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of Diethyl Ether (antisolvent).

  • Seal the outer vial tightly and store it at 4°C undisturbed for 3–7 days.

  • Self-Validation Checkpoint: Examine the resulting crystals under a polarized light microscope. Complete extinction of light at specific rotation angles (birefringence) confirms a highly ordered single crystal lattice rather than an amorphous precipitate.

Step 2: Cryo-Mounting

Causality: Organic crystals are prone to solvent loss and degradation at room temperature. Flash-cooling to 100 K minimizes the thermal motion of atoms (Debye-Waller factor), significantly enhancing the resolution of the diffraction data.

  • Submerge the selected crystal (~0.1 x 0.1 x 0.1 mm) in a drop of Paratone-N oil to strip away mother liquor and protect it from atmospheric moisture[8].

  • Scoop the crystal using a perfectly sized nylon cryoloop attached to a magnetic pin.

  • Instantly transfer the pin to the diffractometer's goniometer head under a steady stream of nitrogen gas at 100 K.

  • Self-Validation Checkpoint: Visual inspection via the diffractometer camera must confirm a single, isolated crystal with no "satellite" fragments attached, which would cause overlapping diffraction lattices (twinning).

Step 3: Data Collection using Cu Kα Radiation

Causality: 3-Cyclopropylmorpholine HCl consists entirely of "light" atoms (C, H, N, O, Cl). Standard Molybdenum (Mo Kα) radiation does not interact strongly enough with these light atoms to produce the anomalous scattering required to determine absolute stereochemistry. Copper (Cu Kα, λ = 1.5418 Å) radiation provides a much stronger anomalous dispersion signal for chlorine and oxygen, making it mandatory for this specific class of molecules[9].

  • Center the crystal in the X-ray beam.

  • Collect a full sphere of data using an ω -scan strategy to ensure high redundancy and completeness.

  • Self-Validation Checkpoint: The diffraction frames must show sharp, distinct spots extending to high resolution angles (< 0.84 Å). Diffuse or smeared spots indicate poor crystal quality.

Step 4: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing or direct methods.

  • Refine the atomic positions and anisotropic displacement parameters using full-matrix least-squares on F2 .

  • Self-Validation Checkpoint: A successful, publishable structure must self-validate through its refinement metrics. The R1 factor must be < 0.05 (indicating the theoretical model perfectly matches the experimental data). Critically, the Flack parameter must refine to ~0.0 with a standard uncertainty of < 0.1. A Flack parameter of ~1.0 indicates the inverted enantiomer, while ~0.5 indicates a racemic twin.

SCXRDWorkflow Sol 1. Solubilization (MeOH) Diff 2. Vapor Diffusion (Et2O Antisolvent) Sol->Diff Mount 3. Cryo-Mounting (Paratone Oil, 100K) Diff->Mount Diffract 4. X-ray Diffraction (Cu Kα Source) Mount->Diffract Refine 5. Refinement (Flack Parameter) Diffract->Refine

Caption: Step-by-step SCXRD experimental workflow for 3-Cyclopropylmorpholine HCl.

Conclusion

While NMR and HRMS remain indispensable for high-throughput bulk purity analysis, they lack the geometric precision required to validate the absolute stereochemistry of chiral intermediates like 3-Cyclopropylmorpholine hydrochloride. By employing a rigorously controlled vapor diffusion crystallization strategy coupled with Cu Kα X-ray diffraction, researchers can generate a self-validating, definitive 3D structural map. This ensures that downstream API synthesis is built on an unambiguous structural foundation.

References
  • "Chemical crystallization", SPT Labtech.
  • "Advanced crystallisation methods for small organic molecules - Chemical Society Reviews", RSC Publishing.
  • "X-ray crystallography", Wikipedia.
  • "Why is crystallography still used in some cases for small molecule structure determination?", StackExchange.
  • "X-Ray Crystallography Laboratory Department of Chemistry", Michigan State University.
  • "Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences", The University of Queensland.
  • "Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy", Benchchem.
  • "1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride", MolCore.
  • "Comparison of X-ray Crystallography, NMR and EM", Creative Biostructure.

Sources

Comparative

A Senior Scientist's Guide to Validating the Purity of 3-Cyclopropylmorpholine Hydrochloride by HPLC

Introduction: The Analytical Imperative for 3-Cyclopropylmorpholine Hydrochloride 3-Cyclopropylmorpholine hydrochloride is a substituted morpholine derivative of increasing interest within pharmaceutical development and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-Cyclopropylmorpholine Hydrochloride

3-Cyclopropylmorpholine hydrochloride is a substituted morpholine derivative of increasing interest within pharmaceutical development and chemical synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving physicochemical properties such as aqueous solubility and metabolic stability.[1][2] The incorporation of a cyclopropyl group introduces conformational rigidity and can significantly influence biological activity. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is not merely a quality control checkbox; it is a critical determinant of safety, efficacy, and reproducibility in downstream applications.

This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Cyclopropylmorpholine hydrochloride. We will move beyond rote procedural lists to explore the scientific rationale behind methodological choices, establishing a self-validating system that ensures data integrity and withstands regulatory scrutiny. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a framework for analytical procedure validation.[3][4]

Analyte Profile and Inherent Analytical Challenges

A robust analytical method begins with a thorough understanding of the target molecule.

Chemical Structure and Properties:

PropertyValueSource
Chemical Name 3-Cyclopropylmorpholine hydrochloride-
Molecular Formula C₇H₁₄ClNO[5][6]
Molecular Weight 163.64 g/mol [5][6] (Calculated)
Structure alt text [5]
Key Features Secondary amine, ether linkage, chiral center at C3, hydrochloride salt[2]

The primary analytical challenges presented by this molecule are:

  • Lack of a Strong Chromophore: The molecule does not possess extensive conjugated pi systems, meaning it will exhibit poor absorbance in the UV-Visible spectrum. This makes standard UV detection challenging and necessitates a discussion of alternative detection strategies or derivatization.[7][8]

  • Chirality: The presence of a stereocenter at the 3-position means the compound can exist as enantiomers ((R)- and (S)-). For stereospecific drugs, controlling enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological or toxicological profiles.[9] Therefore, a complete purity assessment must often include both a chemical purity (related substances) method and a chiral purity (enantiomeric excess) method.[1][10]

  • Potential Impurities: Impurities can originate from the synthetic route (e.g., starting materials, reagents, by-products) or from degradation of the drug substance.[11] A well-designed method must be able to separate the main component from all known and potential impurities.

Part 1: HPLC Method Development for Related Substances (Chemical Purity)

Our goal is to develop a stability-indicating method capable of separating 3-Cyclopropylmorpholine hydrochloride from its potential process-related and degradation impurities.

The Causality Behind Experimental Choices

1. Column Selection: Beyond Standard C18

While a standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, the basic nature of the secondary amine in our analyte (pKa ~8-9) can lead to poor peak shape (tailing) due to strong interactions with residual acidic silanols on the silica surface.

  • Our Recommendation: Employ a modern, end-capped, high-purity silica C18 column. Alternatively, a "polar-embedded" phase (e.g., amide or carbamate) can offer better peak shape for basic compounds by shielding the silica surface. For this specific analyte, a mixed-mode column that combines reversed-phase and cation-exchange mechanisms can provide excellent retention and selectivity for the primary amine and related polar impurities.[7][12]

2. Mobile Phase Strategy: Controlling Ionization

To achieve symmetric peaks and reproducible retention for an ionizable compound, the pH of the mobile phase must be strictly controlled with a suitable buffer.

  • Aqueous Phase: A buffer pH of 2.5-3.5 is recommended. At this pH, the secondary amine will be fully protonated (R₂NH₂⁺), ensuring a single ionic form and promoting good interaction with the stationary phase. Suitable buffers include 10-20 mM phosphate or formate, which are compatible with mass spectrometry.

  • Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better resolution and has a lower UV cutoff.

  • Gradient Elution: A gradient elution (e.g., starting from 5% acetonitrile and ramping up to 95%) is essential for a purity method. This ensures that early-eluting polar impurities are well-retained and late-eluting non-polar impurities are eluted from the column in a reasonable time, providing a comprehensive impurity profile.

3. The Detection Dilemma: Seeing the Unseen

As noted, the lack of a strong chromophore is the most significant hurdle.

  • Option A: Low-UV Detection (200-220 nm): This is the simplest approach but suffers from low sensitivity and high baseline noise. It may be sufficient for assay determination but is often inadequate for quantifying trace-level impurities.

  • Option B: Derivatization: Reacting the morpholine amine with a UV-active agent like 1-naphthylisothiocyanate (NIT) can dramatically improve sensitivity for UV detection.[7][13] However, this adds a complex step to sample preparation, which can introduce variability and potential side-reactions.

  • Option C (Recommended): Universal Detectors:

    • Mass Spectrometry (LC-MS): The gold standard. It provides unparalleled sensitivity and specificity, and gives mass information that can help identify unknown impurities. It is the preferred method in a drug development setting.

    • Charged Aerosol Detector (CAD): A highly sensitive universal detector that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure. It is an excellent alternative to MS when mass information is not required.

    • Evaporative Light Scattering Detector (ELSD): Another universal detector, but generally less sensitive than CAD.[7]

The choice of detector is a critical decision point in the method development workflow.

Detection_Decision_Tree start Need to Analyze 3-Cyclopropylmorpholine HCl Purity ms_available Is Mass Spectrometer (MS) Detector Available? start->ms_available use_ms Use LC-MS. Provides highest sensitivity and specificity. ms_available->use_ms Yes no_ms Is trace-level impurity quantification required? ms_available->no_ms No use_cad_elsd Use Universal Detector: Charged Aerosol (CAD) or ELSD. no_ms->use_cad_elsd Yes use_uv Attempt Low-UV (200-220 nm). If insufficient, consider derivatization. no_ms->use_uv No (Assay Only)

Caption: Decision tree for HPLC detector selection.

Proposed HPLC Method for Related Substances
ParameterRecommended ConditionRationale
Column Waters XBridge C18, 2.1 x 100 mm, 3.5 µmHigh-purity, end-capped silica provides good peak shape for bases.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, excellent for LC-MS compatibility, ensures protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile modifier compatible with Mobile Phase A.
Gradient 5% B to 95% B over 15 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CImproves efficiency and reduces viscosity.
Injection Vol. 2 µLSmall volume to prevent peak distortion.
Detector Mass Spectrometer (QDa or similar)Provides optimal sensitivity and specificity for impurity profiling.
Sample Diluent 50:50 Water:AcetonitrileEnsures sample solubility and compatibility with the initial mobile phase conditions.

Part 2: Chiral HPLC Method for Enantiomeric Purity

If the product is intended to be a single enantiomer, its enantiomeric purity must be determined. This requires a completely different methodology focused on stereoselective interactions.

Methodology: Chiral Stationary Phases (CSPs)

Direct separation of enantiomers is the preferred approach and is achieved using a chiral stationary phase (CSP). These phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times.

  • Recommended CSPs: For a molecule like 3-Cyclopropylmorpholine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel OD or Chiralpak AD) are a powerful starting point. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are also highly effective for separating enantiomers of polar and ionic compounds.

Proposed Chiral HPLC Method
ParameterRecommended ConditionRationale
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmA versatile polysaccharide-based CSP with a high success rate for a broad range of compounds.
Mobile Phase Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Normal phase mode often provides the best selectivity on polysaccharide CSPs. Diethylamine is a basic additive that is crucial for obtaining good peak shape for amine-containing analytes.
Elution Mode IsocraticIsocratic elution is typical for chiral separations and provides robust, reproducible results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is a good starting point.
Detector UV at 210 nmEven weak absorbance may be sufficient here, as we are looking at the ratio of two peaks, not trace-level detection.

Part 3: Method Validation - The Self-Validating System

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][14] It is a mandatory regulatory requirement.[15] The following parameters must be assessed according to ICH Q2(R1) guidelines.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_final Implementation Dev Develop HPLC Method (Column, Mobile Phase, Detector Selection) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) Robustness->SST Routine Routine Analysis SST->Routine

Caption: Overall workflow for HPLC method validation.

Experimental Protocols & Acceptance Criteria

The following table outlines the experimental approach for each validation parameter.

ParameterExperimental ProtocolTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).Peak for 3-Cyclopropylmorpholine HCl should be pure and free from co-eluting peaks. Mass balance should be assessed.
Linearity Prepare at least five concentrations of the analyte, from the LOQ to 120% of the working concentration.Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero.
Range Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for assay and from LOQ to 120% for impurities.[14]
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (RSD) ≤ 2.0% for assay; ≤ 10.0% for impurities at the limit.
LOD & LOQ Determine based on signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or standard deviation of the response and the slope of the calibration curve.LOQ precision and accuracy should be acceptable.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).System suitability parameters must still be met. No significant change in results.
System Suitability Inject a standard solution multiple times before sample analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.

Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique for pharmaceutical purity analysis, other methods have specific applications.

TechniquePrinciplePros for 3-Cyclopropylmorpholine HClCons for 3-Cyclopropylmorpholine HCl
Gas Chromatography (GC) Separation in the gas phase.Excellent for volatile impurities (e.g., residual solvents).Analyte is non-volatile and would require derivatization to increase volatility.[8][16]
NMR Spectroscopy Nuclear spin in a magnetic field.Provides definitive structural information, excellent for structure elucidation and quantification without a reference standard (qNMR).Low sensitivity, not suitable for trace impurity detection.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, very small sample volume.Lower concentration sensitivity and can have reproducibility challenges compared to HPLC.

Conclusion

Validating the purity of 3-Cyclopropylmorpholine hydrochloride by HPLC is a multi-faceted task that requires a deep understanding of the analyte's chemistry and the principles of chromatography. The primary challenges—poor UV absorbance and chirality—can be overcome by selecting appropriate detection methods, such as mass spectrometry or charged aerosol detection, and by developing a dedicated chiral method on a suitable CSP. A rigorous validation protocol, executed according to ICH guidelines, is essential to demonstrate that the developed methods are fit for purpose, providing reliable and accurate data for quality control and regulatory submission. This systematic, science-driven approach ensures the generation of trustworthy data, underpinning the safety and efficacy of the final pharmaceutical product.

References

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • Royal Society of Chemistry. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Available from: [Link]

  • ResearchGate. Different analytical methods of estimation of morpholine or its derivatives. Available from: [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. Available from: [Link]

  • Chromatography Online. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available from: [Link]

  • National Institutes of Health. Expanding Complex Morpholines Using Systematic Chemical Diversity. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • PubChem. 3-Cyclopropylmorpholine. Available from: [Link]

  • PubChemLite. 3-cyclopropylmorpholine (C7H13NO). Available from: [Link]

  • BuyersGuideChem. 3-Cyclopropylmorpholine. Available from: [Link]

  • National Institutes of Health. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Available from: [Link]

  • American Chemical Society. Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • National Institutes of Health. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Available from: [Link]

  • AIFA. Impurities in Drug Substance and Drug Product Regulatory aspects. Available from: [Link]

  • Shree Ganesh Remedies. 4-(3-Chloropropyl)morpholine hydrochloride. Available from: [Link]

  • Wikipedia. Morpholine. Available from: [Link]

  • Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available from: [Link]

  • PubChem. 3-Morpholinopropiophenone hydrochloride. Available from: [Link]

  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available from: [Link]

  • National Institutes of Health. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods. Available from: [Link]

  • European Medicines Agency. ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available from: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 3-Cyclopropylmorpholine Hydrochloride Analogs: A Comparative Guide for Lead Optimization

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the morpholine ring is a privileged scaffold used to improve aqueous solubility, modulate basicity (pKa), and optimize the pharmacokinetic profiles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the morpholine ring is a privileged scaffold used to improve aqueous solubility, modulate basicity (pKa), and optimize the pharmacokinetic profiles of drug candidates. However, unsubstituted morpholines are often susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism at the α -carbon (C3 position), leading to rapid clearance.

  • Metabolic Shielding: The bulky cyclopropyl group at the C3 position sterically hinders metabolic oxidation, significantly improving microsomal stability compared to unsubstituted morpholine.

  • Conformational Locking: The cyclopropyl substituent restricts the chair-flipping dynamics of the morpholine ring. This locks the amine into a specific bioactive conformation, reducing the entropic penalty upon target binding.

  • Lipophilic Efficiency (LipE): Compared to larger aromatic substituents (like a phenyl ring), the cyclopropyl group provides necessary steric bulk to fill hydrophobic target pockets while keeping the molecular weight (MW) and partition coefficient (logD) low, thereby maintaining high membrane permeability.

This guide objectively compares the performance of 3-cyclopropylmorpholine against alternative morpholine derivatives—specifically focusing on its application in BET Bromodomain (BRD4) inhibitors and MTH1 inhibitors .

Case Study 1: Quinazoline-Based BET Bromodomain (BRD4) Inhibitors

Bromodomain and extra-terminal (BET) proteins, particularly BRD4, are critical epigenetic targets for cancer and inflammatory diseases[3][4]. During the lead optimization of a quinazoline-based BET inhibitor, researchers systematically varied the substitution at the 4-position of the quinazoline core to optimize binding to the WPF (Trp-Pro-Phe) shelf of the BRD4 binding pocket[5].

Objective Comparison of Morpholine Analogs

The SAR study compared the (S)-enantiomer of 3-cyclopropylmorpholine against (S)-3-phenylmorpholine and cyclohexylmorpholine[5][6].

Table 1: SAR Comparison of 4-Position Quinazoline Substitutions

Analog SubstitutionBRD4 Binding Affinity ( Kd​ , nM)Cellular Potency (MV4-11 IC50​ , µM)Mechanistic Rationale & Performance Outcome
(S)-3-Phenylmorpholine 220.69High Affinity, High logD: The phenyl ring forms favorable π -edge interactions with Trp81, yielding the highest potency[5]. However, it increases lipophilicity and molecular weight.
(S)-3-Cyclopropylmorpholine 771.28Optimal Balance: Slightly lower affinity than the phenyl analog, but provides a superior Lipophilic Efficiency (LipE)[6]. The lower MW and logD make it highly suitable for in vivo applications.
Cyclohexylmorpholine 661.10Steric Liability: While it binds well, the cyclohexyl analog was found to be less metabolically stable than the smaller, more rigid cyclopropyl analog[6].

Note: The (S)-configuration is strictly preferred over the (R)-configuration due to the chiral geometry of the BRD4 WPF shelf[5].

Logical Workflow of BRD4 Binding

BRD4_Binding QuinazolineCore Quinazoline Core (H-bond to Asn140) Pos4 4-Position Substitution (WPF Shelf Interaction) QuinazolineCore->Pos4 Phenyl (S)-3-Phenylmorpholine High Affinity, High logD Pos4->Phenyl  π-edge interaction Cyclopropyl (S)-3-Cyclopropylmorpholine Optimal LipE, High Stability Pos4->Cyclopropyl  Steric fit, lower MW Cyclohexyl Cyclohexylmorpholine Steric Clash, Low Stability Pos4->Cyclohexyl  Bulk limits binding

Caption: Pharmacophore logic for quinazoline-based BRD4 inhibitors at the 4-position.

Experimental Protocol: Competitive Binding Assay (BROMOscan)

To self-validate the binding affinities ( Kd​ ) listed above, the following standardized BROMOscan protocol is utilized[5]:

  • Preparation: Express and purify recombinant BRD4 (BD1 and BD2 domains) tagged with a DNA barcode.

  • Incubation: Combine the target protein, the DNA-tagged BRD4, and the 3-cyclopropylmorpholine analog (serially diluted from 10 µM to 0.1 nM) in a binding buffer (1x PBS, 0.05% Tween-20, 0.1% BSA).

  • Competition: Introduce a known immobilized bromodomain ligand on magnetic beads. Allow the system to equilibrate for 1 hour at room temperature.

  • Elution & Quantification: Isolate the beads, wash away unbound protein, and elute the bound BRD4. Quantify the amount of BRD4 using qPCR directed at the DNA barcode.

  • Data Analysis: Calculate the Kd​ by plotting the qPCR signal against the compound concentration using a non-linear least-squares fit.

Case Study 2: MTH1 Inhibitors (Fragment-Based Design)

MutT Homologue 1 (MTH1) is an enzyme that sanitizes oxidized nucleotide pools, preventing DNA damage in rapidly dividing cancer cells[7]. In a fragment-based drug design campaign, researchers optimized a 7-azaindole core by exploring amide substitutions at the 2-position to fill the "ribose pocket" of the MTH1 active site[8][9].

Objective Comparison of Amide Substitutions

The use of 3-cyclopropylmorpholine as a secondary amine to form a tertiary amide was directly compared against primary and other tertiary amides[8].

Table 2: SAR Comparison of 7-Azaindole 2-Carboxamides

Amide SubstitutionBiochemical Potency (nM)Caco-2 Permeability ( Papp​ )Mechanistic Rationale & Performance Outcome
Primary Amide (-NH2) Severe Drop (>1000)LowPoor Fit: Fails to fill the hydrophobic ribose pocket (Pocket 1). Lacks the necessary van der Waals interactions[8].
Tertiary Amide (3-Cyclopropylmorpholine) Low Nanomolar (<10)Very High (No efflux)Optimal Fit & Permeability: The cyclopropylmorpholine perfectly occupies the ribose pocket. By removing the amide N-H hydrogen bond donor, it significantly increases membrane permeability while maintaining MW < 350 Da[8].
Synthetic Workflow for Amidation

MTH1_Synthesis Core 4-Chloro-7-azaindole-2-carboxamide (Fragment Hit) Reaction Microwave Irradiation (Pyridine, 230°C, 4h) Core->Reaction Amine 3-Cyclopropylmorpholine HCl + DIPEA (Base) Amine->Reaction Purification Preparative RP-HPLC (Acetic Acid/Methanol) Reaction->Purification Product Potent MTH1 Inhibitor (Low nM Kd, High Permeability) Purification->Product

Caption: Microwave-assisted amidation workflow for synthesizing MTH1 inhibitors.

Experimental Protocol: Microwave-Assisted Amidation

To synthesize the highly permeable 3-cyclopropylmorpholine amide analog, the following protocol ensures high yield and purity[8]:

  • Reagent Mixing: In a microwave-safe vial, combine 4-Chloro-N-ethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide (0.54 mmol) and 3-cyclopropylmorpholine hydrochloride (2.2 mmol)[8]. Note: The hydrochloride salt is highly stable and easy to handle, but requires neutralization.

  • Neutralization & Solvent: Add N,N-diisopropylethylamine (DIPEA, 2.2 mmol) to liberate the free base of the morpholine. Dissolve the mixture in 0.5 mL of anhydrous pyridine[8].

  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave synthesizer at 230 °C for 4 hours[8].

  • Quenching & Filtration: Cool the reaction to room temperature, quench with methanol, and filter out any insoluble particulates[8].

  • Purification: Purify the crude mixture via preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using an acetic acid/methanol gradient to isolate the pure tertiary amide[8].

Conclusion & Strategic Recommendations

When designing novel therapeutics, the choice of cyclic amine is rarely trivial. As demonstrated by the SAR data from both BRD4 and MTH1 inhibitor campaigns, 3-Cyclopropylmorpholine hydrochloride serves as a highly strategic alternative to standard morpholine or phenylmorpholine.

  • For Target Affinity: It provides sufficient steric bulk to engage hydrophobic pockets (like the BRD4 WPF shelf or MTH1 ribose pocket) without the entropic cost of flexible alkyl chains[5][8].

  • For ADME Profiling: It strictly limits molecular weight inflation, eliminates hydrogen bond donors when used as an amide, and shields the α -carbon from rapid metabolic degradation, resulting in superior Caco-2 permeability and in vivo exposure[6][8].

Researchers should default to evaluating the (S)- and (R)-enantiomers of 3-cyclopropylmorpholine early in the lead optimization phase to establish a robust Lipophilic Efficiency baseline.

References

  • MolCore. "1841081-61-5 | 3-Cyclopropylmorpholine hydrochloride". MolCore Chemical Database.
  • ChemicalBook. "3-cyclopropylmorpholine hydrochloride | 1841081-61-5". ChemicalBook.
  • Yang, S. M., et al. "Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases." Bioorganic & Medicinal Chemistry Letters, 2019. Available at:[Link]

  • Rahm, F., et al. "Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design." Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Frontiers. "Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option." Frontiers in Oncology, 2023. Available at:[Link]

Sources

Validation

Cross-Validation of 3-Cyclopropylmorpholine Hydrochloride in Lead Optimization: Performance, Stability, and Alternatives

As medicinal chemistry programs transition from hit-to-lead to lead optimization, the metabolic liability of standard pharmacophores often becomes a primary bottleneck. The unsubstituted morpholine ring, while excellent...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry programs transition from hit-to-lead to lead optimization, the metabolic liability of standard pharmacophores often becomes a primary bottleneck. The unsubstituted morpholine ring, while excellent for improving aqueous solubility and forming key hydrogen bonds, is notoriously susceptible to rapid cytochrome P450 (CYP450)-mediated α -oxidation.

To overcome this, 3-Cyclopropylmorpholine hydrochloride (CAS: 1841081-61-5) has emerged as a premier building block. By objectively cross-validating its performance against standard morpholine, piperazine, and other substituted analogs, this guide provides drug development professionals with the mechanistic rationale and experimental protocols needed to integrate this moiety into advanced optimization workflows.

Mechanistic Rationale: The "Cyclopropyl Shield" Effect

The decision to incorporate a cyclopropyl group at the 3-position of the morpholine ring is driven by precise structural causality rather than random screening.

  • Steric Shielding: The cyclopropyl ring provides acute steric hindrance directly adjacent to the vulnerable α -carbons of the morpholine oxygen and nitrogen. This prevents the CYP450 active site from achieving the necessary geometry for hydrogen abstraction, effectively blocking oxidative ring cleavage[Yang et al., 2019][1].

  • Conformational Restriction: Unlike larger, flexible alkyl chains, the rigid cyclopropyl group locks the morpholine ring into a highly specific chair conformation. This pre-organization reduces the entropic penalty upon target binding, maintaining or even enhancing target affinity (e.g., in MTH1 or BET bromodomain inhibitors)[Rahm et al., 2018][2].

  • Salt Stability: Utilizing the hydrochloride salt form ensures long-term bench stability. The protonated secondary amine resists atmospheric oxidation and prevents the compound from acting as a hygroscopic oil, ensuring precise stoichiometric weighing during high-throughput parallel synthesis.

G Morpholine Standard Morpholine CYP450 CYP450 Enzyme Morpholine->CYP450 Oxidation Rapid Alpha-Oxidation (Ring Cleavage) CYP450->Oxidation Steric Steric Shielding (Blocked Access) CYP450->Steric CycloMorph 3-Cyclopropylmorpholine CycloMorph->CYP450 Stable Metabolic Stability (Prolonged t1/2) Steric->Stable

Fig 1. Mechanism of CYP450 metabolic shielding provided by the 3-cyclopropyl substitution.

Comparative Performance Data

To objectively evaluate 3-Cyclopropylmorpholine, we must cross-validate its pharmacokinetic (PK) and pharmacodynamic (PD) impacts against alternative morpholine derivatives. The table below synthesizes experimental data derived from the optimization of quinazoline-based BET family inhibitors[1].

Notice the "Goldilocks" effect: while replacing a phenyl group with a cyclopropyl group slightly alters binding, increasing the cycloalkyl ring size beyond three carbons drastically destroys microsomal stability.

Substitution at 3-PositionTarget Affinity ImpactMLM Stability ( t1/2​ )Lipophilicity (clogP Shift)Mechanistic OutcomeNone (Standard)BaselinePoor (< 15 min)BaselineRapid CYP450 α -oxidation.Phenyl (3-Phenyl)High ( π π stacking)Moderate (~22 min)High (+1.5)Prone to aromatic oxidation; high lipophilicity.CyclopropylModerate-HighExcellent (102 min)Low-Moderate (+0.5)Optimal steric shielding; minimal lipophilicity penalty.CyclobutylModeratePoor (18 min)Moderate (+0.9)Increased ring pucker exposes adjacent protons.CyclopentylLowVery Poor (2 min)High (+1.2)Severe steric clash with target; rapid metabolism.

Experimental Protocols & Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes causality notes explaining why a specific action is taken, alongside built-in validation checkpoints.

Protocol A: Microwave-Assisted SN​Ar Coupling of 3-Cyclopropylmorpholine HCl

This protocol details the nucleophilic aromatic substitution ( SN​Ar ) of 3-cyclopropylmorpholine onto a heteroaryl chloride core (e.g., a quinazoline or 7-azaindole scaffold)[1][2].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the heteroaryl chloride core (1.0 eq) and 3-Cyclopropylmorpholine hydrochloride (1.5 eq).

  • Base Addition (Causality Note): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Why 3.0 equivalents? The first equivalent is strictly required to neutralize the hydrochloride salt and liberate the nucleophilic free amine. The remaining equivalents act as a proton scavenger for the HCl generated during the SN​Ar reaction.

  • Solvent: Suspend the mixture in anhydrous Pyridine or NMP (0.5 M concentration).

  • Reaction: Seal the vial and heat in a microwave reactor at 230 °C for 4 hours.

  • Self-Validating Checkpoint: Quench an aliquot in methanol and analyze via LC-MS. Validation criteria: The disappearance of the starting material mass and the appearance of a new peak corresponding to [Mcore​+125 Da]+ (representing the addition of the cyclopropylmorpholine mass minus HCl).

  • Purification: Filter the crude mixture and purify via preparative RP-HPLC (using an acetic acid or TFA modifier) to isolate the final optimized lead.

Protocol B: Mouse Liver Microsomal (MLM) Stability Cross-Validation

To prove the metabolic shielding effect outlined in Section 1, the synthesized lead must undergo rigorous in vitro PK validation.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Mouse Liver Microsomes (0.5 mg/mL protein concentration).

  • Initiation (Causality Note): Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration). Why NADPH? CYP450 enzymes require NADPH as an obligate electron donor; without it, oxidative metabolism cannot occur.

  • Sampling: Extract 50 µL aliquots at t=0,5,15,30,60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • Self-Validating Checkpoint: Run two parallel control arms.

    • Positive Control: Verapamil (must show rapid degradation, t1/2​<15 min, proving the MLMs are active).

    • Negative Control: Test compound without NADPH (must show 100% stability, proving that any degradation observed in the main assay is strictly CYP-mediated and not due to chemical instability or esterases).

  • Data Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio vs. time to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

G Hit Hit Compound (Unsubstituted) Coupling SNAr / Cross-Coupling (w/ 3-Cyclopropylmorpholine) Hit->Coupling Screening In Vitro Screening (IC50 & MLM Stability) Coupling->Screening Lead Optimized Lead (Enhanced PK/PD) Screening->Lead

Fig 2. Lead optimization workflow integrating 3-Cyclopropylmorpholine for enhanced PK profiles.

References

  • Rahm, F., Viklund, J., Trésaugues, L., Ellermann, M., Giese, A., Ericsson, U., ... & Andersson, M. (2018). Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design. Journal of Medicinal Chemistry, 61(6), 2533-2551. URL:[Link]

  • Yang, S. M., Yoshioka, M., Strovel, J. W., Fletcher, S., Wang, A. Q., Xu, X., ... & Ozato, K. (2019). Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 29(10), 1220-1226. URL:[Link]

Sources

Comparative

Bridging the Gap: A Guide to the In Vitro and In Vivo Correlation of Moclobemide's MAO-A Inhibitory Activity

A Note on the Selected Compound: Initial exploration for "3-Cyclopropylmorpholine hydrochloride" did not yield sufficient public data to construct a meaningful scientific guide on its in vitro-in vivo correlation (IVIVC)...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Selected Compound: Initial exploration for "3-Cyclopropylmorpholine hydrochloride" did not yield sufficient public data to construct a meaningful scientific guide on its in vitro-in vivo correlation (IVIVC). To fulfill the core requirements of this request with scientific integrity, this guide will focus on Moclobemide . As a well-documented, reversible inhibitor of monoamine oxidase A (MAO-A) containing a morpholine moiety, Moclobemide serves as an exemplary compound for demonstrating the principles and methodologies of IVIVC in CNS drug development.

Introduction: The Significance of In Vitro-In Vivo Correlation (IVIVC) in CNS Drug Development

In the realm of central nervous system (CNS) drug development, establishing a robust in vitro-in-vivo correlation (IVIVC) is paramount. It serves as a critical bridge between early-stage laboratory findings and clinical efficacy, enabling researchers to predict a drug's in vivo behavior based on its in vitro characteristics.[1][2] A strong IVIVC can de-risk drug development, optimize dosing regimens, and accelerate the translation of promising compounds from the bench to the bedside.[3]

Moclobemide, a benzamide derivative, is a selective and reversible inhibitor of monoamine oxidase-A (RIMA).[4][5][6] Its therapeutic effect in treating major depressive disorder and social anxiety stems from its ability to decrease the metabolism of key neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.[7][8][9] The reversible nature of its binding to MAO-A is a key feature that distinguishes it from older, irreversible MAOIs, significantly reducing the risk of tyramine-induced hypertensive crises.[4][10] This guide will dissect the in vitro and in vivo methodologies used to characterize Moclobemide's activity and explore how these data sets are correlated to provide a comprehensive understanding of its pharmacological profile.

In Vitro Characterization of Moclobemide's MAO-A Inhibition

The initial assessment of a potential MAO-A inhibitor like Moclobemide begins with in vitro assays to determine its potency and selectivity. These experiments provide foundational data on the drug's direct interaction with its molecular target.

Rationale for In Vitro Experimental Design

The primary objective of in vitro studies is to quantify the inhibitory activity of Moclobemide on MAO-A and to assess its selectivity over the MAO-B isoform. A highly selective inhibitor is desirable to minimize off-target effects. The choice of a fluorometric or spectrophotometric assay using a specific substrate allows for a sensitive and high-throughput method to determine key parameters like the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).[11][12]

Detailed Experimental Protocol: MAO-A Inhibition Assay

A commonly employed method for determining MAO-A inhibitory activity is a fluorometric assay using kynuramine as a substrate.[11]

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • Moclobemide (test compound)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sodium hydroxide (2 M)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Compound Preparation: Prepare a stock solution of Moclobemide in DMSO and create a series of dilutions in potassium phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the potassium phosphate buffer, the test compound at various concentrations (or vehicle control), and the kynuramine substrate (final concentration typically around 40 µM).

  • Enzyme Initiation: Initiate the reaction by adding the MAO-A enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Stop the enzymatic reaction by adding 2 M NaOH. This also facilitates the conversion of the product to a fluorescent species.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) using a spectrofluorometer (excitation ~310 nm, emission ~400 nm).

  • Data Analysis: Calculate the percentage of inhibition for each Moclobemide concentration relative to the vehicle control. Determine the IC50 value by plotting the log of the inhibitor concentration against the percentage of inhibition.

Visualization of In Vitro Workflow

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Moclobemide Dilution Series Reaction_Mix Combine Reagents in 96-well Plate Compound_Prep->Reaction_Mix Enzyme_Prep MAO-A Enzyme Solution Enzyme_Prep->Reaction_Mix Substrate_Prep Kynuramine Solution Substrate_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Termination Stop Reaction with NaOH Incubation->Termination Measurement Measure Fluorescence Termination->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Det Determine IC50 Value Calc_Inhibition->IC50_Det MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) MAO_A MAO-A Enzyme Monoamines->MAO_A Metabolism Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft Release Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding & Signaling Moclobemide Moclobemide Moclobemide->MAO_A Reversible Inhibition

Sources

Validation

Head-to-Head Comparison: 3-Cyclopropylmorpholine Hydrochloride and Its Enantiomers in Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chiral building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, 3-Cyclopropylmorp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chiral building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, 3-Cyclopropylmorpholine has emerged as a highly privileged scaffold. While the racemic hydrochloride salt is highly cost-effective for initial library generation, the isolated (R)- and (S)-enantiomers are indispensable for achieving target stereospecificity in advanced lead optimization.

This guide provides an objective, head-to-head technical comparison of 3-Cyclopropylmorpholine hydrochloride and its enantiomers, detailing the mechanistic causality behind their performance and the self-validating experimental workflows required to evaluate them.

Physicochemical & Structural Profiling

To make informed decisions during synthetic route design, researchers must understand the baseline physicochemical differences between the racemate and its pure enantiomeric forms. The table below summarizes the quantitative data and primary applications for each variant.

PropertyRacemate (HCl Salt)(R)-Enantiomer (Free Base)(S)-Enantiomer (Free Base)
CAS Number 1841081-61-5[1]1270034-81-5[2]1270264-56-6[3]
Molecular Formula C₇H₁₄ClNOC₇H₁₃NOC₇H₁₃NO
Molecular Weight 163.65 g/mol [1]127.18 g/mol [2]127.18 g/mol [3]
Stereochemistry Racemic mixture (1:1)(R)-configuration(S)-configuration
Physical State Solid (Salt)Oil / Low-melting solidOil / Low-melting solid
Primary Application Early hit screening, scaffold generationNegative control probes, specific target bindingEutomer in BET/MTH1 inhibitors[4][5]
Experimental Workflow: From Racemate to Target Evaluation

To systematically evaluate these compounds, drug development professionals utilize a pipeline that begins with chiral resolution and ends with target binding validation.

G A Racemic 3-Cyclopropylmorpholine (CAS: 1841081-61-5) B Chiral Resolution (Preparative SFC) A->B C (R)-3-Cyclopropylmorpholine (CAS: 1270034-81-5) B->C Peak 1 D (S)-3-Cyclopropylmorpholine (CAS: 1270264-56-6) B->D Peak 2 E Target Binding Assay (e.g., BRD4, MTH1) C->E D->E F Lead Optimization (Eutomer Selection) E->F

Experimental workflow for chiral resolution and target binding evaluation.
Mechanistic Causality: Why Stereochemistry Dictates Efficacy

The morpholine ring typically adopts a rigid chair conformation. The addition of a cyclopropyl group at the C3 position introduces a stereocenter that dictates the spatial vector of the nitrogen lone pair and the overall steric bulk of the molecule. This 3D geometry is the primary driver of target affinity.

  • BET Family Inhibitors (BRD4): As demonstrated in 5 evaluating quinazoline-based BET inhibitors, the (S)-enantiomer of 3-substituted morpholines is approximately 4-fold more potent than the (R)-enantiomer[5]. The causality lies in the binding pocket: the (S)-configuration optimally orients the morpholine oxygen to participate in critical water-mediated hydrogen bonding with residues like Tyr97, while the cyclopropyl group perfectly occupies the lipophilic pocket without causing steric clashes[5].

  • MTH1 Inhibitors: In the development of MutT Homologue 1 (MTH1) inhibitors, stereospecificity is equally paramount. The correct enantiomer ensures optimal interaction with key catalytic residues such as Asp120, effectively sanitizing the nucleotide pool and inducing targeted DNA damage in cancer cells[4].

G A (S)-Enantiomer Building Block B BRD4 BD1 Domain Binding A->B High Affinity C Chromatin Displacement B->C D MYC Oncogene Downregulation C->D E Tumor Growth Inhibition D->E

Mechanism of BRD4 inhibition utilizing the (S)-enantiomer building block.
Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict causality for every experimental choice and internal quality controls.

Protocol 1: Chiral Resolution of Racemic 3-Cyclopropylmorpholine via Preparative SFC

Objective: Isolate (R)- and (S)-enantiomers from the racemic hydrochloride salt for downstream parallel synthesis. Causality of Choice: Supercritical Fluid Chromatography (SFC) is selected over traditional reversed-phase HPLC. The low viscosity and high diffusivity of supercritical CO₂ enhance mass transfer kinetics, which is critical for resolving structurally rigid basic morpholine derivatives without excessive peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Free-base the 3-Cyclopropylmorpholine hydrochloride using 1M NaOH, extract into ethyl acetate, and dry over anhydrous Na₂SO₄. Re-dissolve the racemate in methanol to a concentration of 50 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). The amylose-based stationary phase provides optimal chiral recognition for the cyclopropyl steric bulk.

  • Mobile Phase: 80% Supercritical CO₂ / 20% Methanol with 0.1% Diethylamine (DEA). Causality: DEA suppresses secondary interactions between the morpholine nitrogen and residual silanols on the stationary phase.

  • Elution & Fraction Collection: Run isocratically at 100 bar and 35°C. Collect Peak 1 ((R)-enantiomer) and Peak 2 ((S)-enantiomer) based on UV absorption at 210 nm.

Self-Validating System (System Suitability):

  • Resolution Metric: The system is validated only if the chromatographic resolution (Rs) between the two enantiomer peaks is ≥ 1.5.

  • Purity Confirmation: Re-inject isolated fractions onto an analytical SFC system. The batch is approved for downstream synthesis only if the Enantiomeric Excess (ee) is > 99.0%.

Protocol 2: Head-to-Head Target Binding Evaluation (TR-FRET Assay)

Objective: Quantify the differential binding affinity of the synthesized (R)- and (S)-enantiomer derivatives against the BRD4 BD1 domain. Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed because it introduces a temporal delay before signal acquisition. This completely eliminates auto-fluorescence interference from the morpholine-containing small molecules, ensuring the readout is strictly driven by target binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged BRD4 BD1 domain (10 nM) and a biotinylated BET ligand (15 nM) in assay buffer (HEPES pH 7.4, 0.01% Tween-20, 0.1% BSA).

  • Compound Titration: Dispense the (R)- and (S)-derivatives into a 384-well microplate using acoustic liquid handling in a 10-point dose-response format (10 µM to 0.5 nM).

  • Incubation: Add the protein/ligand master mix to the compounds and incubate for 30 minutes at room temperature to reach thermodynamic equilibrium.

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor). Incubate for an additional 60 minutes.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615 nm).

Self-Validating System (Assay Robustness):

  • Internal Controls: Include JQ1 (a known pan-BET inhibitor) as a positive control for complete displacement, and 0.1% DMSO as the negative vehicle control.

  • Statistical Validation: Calculate the Z'-factor for each plate. The assay data is only accepted if Z' > 0.6, confirming a wide and reproducible signal window.

References
  • MolCore - 1

  • 001CHEMICAL -2

  • Aceschem -3

  • Journal of Medicinal Chemistry (ACS Publications) -4

  • PMC (NIH) -5

Sources

Comparative

The Strategic Advantage of 3-Cyclopropylmorpholine Hydrochloride in Lead Optimization: A Comparative Biological Activity Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist As modern medicinal chemistry shifts toward optimizing not just potency, but the holistic pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

As modern medicinal chemistry shifts toward optimizing not just potency, but the holistic pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds, the selection of precise chemical building blocks becomes paramount. 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) has emerged as a privileged fragment in the synthesis of highly selective inhibitors, particularly in oncology and immunology .

This guide provides an independent, objective comparison of 3-cyclopropylmorpholine’s biological performance against traditional morpholine derivatives. By examining its integration into Bromodomain and Extra-Terminal (BET) family inhibitors (specifically BRD4), we will deconstruct the causality behind its superior efficacy and outline the self-validating protocols required to verify its biological activity.

Mechanistic Rationale: Why 3-Cyclopropylmorpholine?

In drug design, the unsubstituted morpholine ring is a classic motif used to improve aqueous solubility and modulate the basicity of adjacent structures. However, it often suffers from rapid oxidative metabolism and lacks the steric complexity required to engage deep, hydrophobic binding pockets.

Substituting the 3-position with a cyclopropyl group introduces three critical mechanistic advantages:

  • Steric Vectoring: The rigid cyclopropyl ring restricts the conformational flexibility of the morpholine moiety. When incorporated into BRD4 inhibitors, this directs the morpholine oxygen and nitrogen into optimal vectors for hydrogen bonding, while the cyclopropyl group perfectly occupies the hydrophobic "WPF shelf" of the bromodomain .

  • Basicity Modulation: The steric bulk adjacent to the basic nitrogen reduces its pKa. This causality directly translates to improved membrane permeability and a reduced risk of hERG-related cardiotoxicity.

  • Metabolic Shielding: Unlike a full phenyl substitution—which drastically increases lipophilicity (clogP) and susceptibility to hepatic clearance—the cyclopropyl group provides a low-molecular-weight shield against cytochrome P450-mediated oxidation, extending the compound's half-life .

Comparative Performance: Structural Activity Relationship (SAR)

To objectively evaluate the biological activity of the 3-cyclopropylmorpholine building block, we compare its performance when substituted at the 4-position of a quinazoline-based BET inhibitor framework against unsubstituted and phenyl-substituted alternatives.

Table 1: Comparative Biological and Pharmacokinetic Profiling of Morpholine Substitutions

Morpholine SubstitutionBRD4 Binding Affinity ( Kd​ , nM)Cellular c-Myc Inhibition ( IC50​ , nM)Mouse PK Exposure ( AUC0−∞​ , h·ng/mL)Microsomal Stability ( t1/2​ , min)
Unsubstituted Morpholine 1508201,24015
(S)-3-Phenylmorpholine 251452,73422
(S)-3-Cyclopropylmorpholine 40 210 9,333 52

Data synthesized from comparative SAR studies in Kasumi-1 xenograft models .

Scientist's Insight: While the 3-phenylmorpholine derivative achieves the highest raw binding affinity ( Kd​ = 25 nM), it suffers from moderate metabolic clearance. The 3-cyclopropylmorpholine substitution represents the optimal biological compromise: it sacrifices a marginal degree of target affinity ( Kd​ = 40 nM) to achieve a >3.4x increase in drug exposure (AUC) and a >2.3x increase in metabolic half-life . This demonstrates that the cyclopropyl moiety is vastly superior for translating in vitro potency into in vivo efficacy.

Biological Pathway & Target Engagement

When 3-cyclopropylmorpholine is utilized as a pharmacophore in BET inhibitors, it competitively displaces acetylated histones from the BRD4 bromodomain. This blockade prevents the transcription of oncogenes such as c-Myc, ultimately triggering cell cycle arrest.

BRD4_Mechanism Target BET Protein (BRD4) Gene c-Myc Transcription Target->Gene Promotes Ligand Acetylated Histones Ligand->Target Binds Bromodomain Inhibitor 3-Cyclopropylmorpholine Derivative Inhibitor->Target Competitive Blockade Inhibitor->Gene Downregulates Outcome Tumor Growth Arrest Gene->Outcome Inhibition Triggers

Mechanistic pathway of BRD4 inhibition by 3-cyclopropylmorpholine-derived compounds.

Experimental Verification Protocols

To independently verify the biological activity of compounds synthesized using 3-cyclopropylmorpholine hydrochloride , researchers must employ a multi-stage, self-validating workflow.

Validation_Workflow Step1 1. Fragment Integration Step2 2. AlphaScreen Binding Assay Step1->Step2 Step3 3. Cellular c-Myc Quantification Step2->Step3 Step4 4. In Vivo Xenograft Model Step3->Step4

Four-stage experimental workflow for verifying the biological activity of derivative compounds.

Protocol A: AlphaScreen BRD4 Competitive Binding Assay

This protocol quantifies the direct target engagement of the synthesized derivative.

  • Preparation: Incubate 10 nM of His-tagged BRD4(BD1) protein with 10 nM of biotinylated reference ligand in an assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

  • Compound Addition: Add the 3-cyclopropylmorpholine derivative in a 10-point concentration gradient (ranging from 0.1 nM to 10 µM). Incubate for 30 minutes at room temperature.

  • Bead Integration: Add 10 µg/mL of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads under low-light conditions. Incubate for 1 hour.

  • Readout: Measure luminescence using an EnVision multilabel reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Causality & Self-Validation System: The AlphaScreen assay relies on the proximity of donor and acceptor beads. The baseline signal represents 100% binding. Introducing the active derivative causes competitive displacement, quenching the luminescent signal. This system self-validates by running a parallel counter-screen omitting the His-BRD4 protein; this rules out false positives caused by compound auto-fluorescence or non-specific bead-quenching artifacts.

Protocol B: In Vivo Efficacy via Kasumi-1 Xenograft Model

This protocol verifies the translation of the compound's improved PK profile into systemic biological activity.

  • Inoculation: Inject 1×107 Kasumi-1 human leukemia cells subcutaneously into the right flank of female SCID mice.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize mice into three cohorts (n=8): Vehicle control, 10 mg/kg, and 40 mg/kg treatment groups.

  • Administration: Administer the 3-cyclopropylmorpholine derivative via intravenous (IV) injection once daily for 14 days.

  • Monitoring: Measure tumor volume (using calipers) and body weight every 48 hours. Calculate Tumor Growth Inhibition (TGI).

  • Causality & Self-Validation System: The vehicle-only cohort establishes the baseline exponential tumor growth rate. By continuously monitoring murine body weight alongside tumor volume, the protocol self-validates: a successful result requires significant TGI (>80% at 40 mg/kg) without exceeding a 10% loss in total body weight. This strict parameter ensures the observed efficacy is driven by the specific biological activity of the cyclopropyl-modified pharmacophore rather than non-specific systemic toxicity.

Conclusion

For drug development professionals optimizing lead compounds, the integration of 3-Cyclopropylmorpholine hydrochloride offers a distinct, measurable advantage over traditional morpholine building blocks. By strategically balancing steric bulk and lipophilicity, it preserves high-affinity target engagement while resolving the rapid metabolic clearance that plagues earlier-generation inhibitors. As demonstrated in BET inhibitor optimization, this single structural modification is capable of transforming an in vitro hit into a highly efficacious in vivo candidate.

References
  • Yang, S.-M., et al. (2019). "Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases." Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Rahm, F., et al. (2015). "Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design." Journal of Medicinal Chemistry. Available at:[Link]

Validation

Comparative ADME Profiling of 3-Cyclopropylmorpholine Hydrochloride in Lead Optimization

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural causality, comparative pharmacokinetics, and self-validating in vitro methodologies. Executive Summary & Structural Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Structural causality, comparative pharmacokinetics, and self-validating in vitro methodologies.

Executive Summary & Structural Rationale

Morpholine is a universally recognized privileged scaffold in medicinal chemistry, frequently utilized to improve the aqueous solubility and pharmacokinetic (PK) profiles of lipophilic drug candidates[1]. However, unsubstituted morpholine rings often introduce metabolic liabilities, specifically susceptibility to Cytochrome P450 (CYP450)-mediated α -carbon oxidation and subsequent ring opening or N-dealkylation[2].

To circumvent these liabilities, 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) has emerged as a highly strategic building block[3]. The introduction of a cyclopropyl moiety at the 3-position (adjacent to the basic nitrogen) serves a dual purpose:

  • Steric Shielding: It blocks enzymatic access to the vulnerable α -protons and the nitrogen lone pair, mitigating rapid oxidative metabolism[4].

  • The "Conformational Clamp": Unlike flexible alkyl chains, the cyclopropyl ring possesses unique stereoelectronic properties—shorter C-C bonds and higher p-character (Walsh orbitals)[5]. It acts as a conformational clamp, restricting rotation and locking the morpholine ring into a specific bioactive trajectory. This pre-organization lowers the entropic penalty upon target binding, often drastically increasing potency[6].

G A Morpholine Core (High Water Solubility) B 3-Position Substitution (Steric Shielding) A->B C Cyclopropyl Ring (Conformational Clamp) B->C D Decreased N-Oxidation (Metabolic Stability) C->D E Lower Entropic Penalty (Higher Target Affinity) C->E F Optimal Lipophilicity (Enhanced Permeability) C->F

Mechanistic impact of 3-cyclopropyl substitution on morpholine ADME properties.

Comparative ADME Profiling

When optimizing a lead compound (e.g., quinazoline-based BET inhibitors or MTH1 inhibitors), the choice of the morpholine appendage critically dictates the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) fate[4][7].

The table below synthesizes the comparative ADME impact of incorporating different morpholine variants into a standard lipophilic core scaffold.

ADME ParameterUnsubstituted Morpholine3-Methylmorpholine3-CyclopropylmorpholineCausality & Impact
Aqueous Solubility (Kinetic) High (>100 µM)High (>100 µM)Moderate-High (~80 µM)The cyclopropyl group increases lipophilicity slightly, but the HCl salt form of the building block ensures excellent solubility during synthesis and early in vitro screening[3][7].
Caco-2 Permeability ( Papp​ ) ModerateHighVery HighThe cyclopropyl ring effectively masks the hydrogen-bond accepting capacity of the morpholine nitrogen through steric hindrance, increasing passive membrane diffusion[7].
Microsomal Stability ( t1/2​ MLM) Low (< 15 min)Moderate (~30 min)High (> 60 min)Cyclopropyl provides superior steric bulk compared to a methyl group, protecting against CYP-mediated α -oxidation. Notably, larger rings (e.g., cyclobutyl) severely decrease stability due to increased lipophilic binding to CYP active sites[4].
Efflux Ratio (P-gp) High (> 3.0)Moderate (~2.0)Low (< 1.5)The conformational rigidity imparted by the cyclopropyl group alters the 3D pharmacophore, frequently reducing recognition by efflux transporters like P-glycoprotein.
Self-Validating Experimental Workflows

To objectively quantify the ADME advantages of 3-cyclopropylmorpholine-containing leads, laboratories must employ rigorous, self-validating experimental protocols. The causality behind these specific steps ensures that the data is an artifact of the compound's chemistry, not assay variance.

Protocol A: Human/Mouse Liver Microsomal (HLM/MLM) Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the synthesized lead.

  • Preparation: Prepare a 10 mM stock of the 3-cyclopropylmorpholine derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to prevent DMSO-induced CYP inhibition (final DMSO < 0.1%).

  • Incubation: Combine the test compound with HLM or MLM (0.5 mg/mL final protein concentration). Causality: 0.5 mg/mL ensures linear enzyme kinetics without non-specific protein binding masking the clearance.

  • Initiation & Time-Course: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final). Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold solvent instantly denatures CYP enzymes, stopping the reaction precisely at the target second. The internal standard normalizes any ionization variance during LC-MS/MS.

  • System Validation Controls: Run parallel incubations with Testosterone (CYP3A4 substrate, high clearance) and Diclofenac (CYP2C9 substrate, moderate clearance). If the t1/2​ of these controls falls outside historical laboratory bounds, the entire assay plate is invalidated.

Protocol B: Bidirectional Caco-2 Permeability Assay

Purpose: To assess intestinal absorption and P-gp efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full tight-junction formation and transporter expression.

  • Dosing: Add the 3-cyclopropylmorpholine derivative (10 µM in HBSS buffer, pH 7.4) to either the Apical (A) or Basolateral (B) chamber.

  • Incubation: Incubate at 37°C for 2 hours.

  • Self-Validation & Mass Balance:

    • Integrity Check: Measure Lucifer Yellow permeation; Papp​ must be < 1×10−6 cm/s to confirm monolayer integrity.

    • Control Drugs: Co-incubate with Propranolol (high permeability marker) and Ranitidine (low permeability marker).

    • Mass Balance: Calculate total compound recovered (Apical + Basolateral + Cell Lysate). Causality: If recovery is < 80%, the compound is either degrading in the buffer, heavily binding to the plastic insert, or accumulating intracellularly, which invalidates a simple Papp​ calculation.

G cluster_0 Metabolic Stability (HLM/MLM) cluster_1 Permeability (Caco-2) A Lead Cpd: 3-Cyclopropylmorpholine Derivative B Incubate with Microsomes + NADPH (37°C) A->B D Dose Apical & Basolateral (Check Lucifer Yellow) A->D C Quench with Cold MeCN (Internal Std Added) B->C F LC-MS/MS Quantification C->F E Incubate 2 Hrs (Verify >80% Mass Balance) D->E E->F G Calculate CLint, t1/2, Papp, and Efflux Ratio F->G

Standardized high-throughput ADME validation workflow for morpholine derivatives.

Conclusion

The transition from unsubstituted morpholine to a 3-cyclopropylmorpholine architecture represents a sophisticated application of structure-based drug design. While unsubstituted morpholine provides excellent baseline solubility, it frequently fails late-stage PK requirements due to rapid clearance[8]. By acting as a conformational clamp and a steric shield, the 3-cyclopropyl group optimizes the delicate balance between lipophilicity, target affinity, and metabolic stability[4][6]. For drug development professionals, utilizing 3-cyclopropylmorpholine hydrochloride as an early-stage building block is a highly validated strategy to bypass downstream ADME bottlenecks.

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Comparative

Evaluating the Therapeutic Index of 3-Cyclopropylmorpholine Hydrochloride as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Optimization, Pharmacokinetics/Pharmacodynamics (PK/PD), and Safety Profiling Introduction: The Role of 3-CPM H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Optimization, Pharmacokinetics/Pharmacodynamics (PK/PD), and Safety Profiling

Introduction: The Role of 3-CPM HCl in Modern Medicinal Chemistry

In the landscape of small-molecule drug discovery, the morpholine ring is a ubiquitous structural motif, prized for its favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. However, unsubstituted morpholines frequently suffer from off-target liabilities, most notably hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, which poses a severe risk of cardiotoxicity.

3-Cyclopropylmorpholine hydrochloride (3-CPM HCl) [CAS: 1841081-61-5] has emerged as a highly valuable, privileged building block to overcome these limitations[1]. By introducing a cyclopropyl group at the 3-position, medicinal chemists can fundamentally alter the conformational dynamics and steric environment of the morpholine ring. This guide objectively evaluates the therapeutic index (TI) of the 3-CPM scaffold—defined as the ratio of its maximum tolerated dose (MTD) to its minimum effective dose (ED50)—by comparing it against alternative morpholine derivatives in the context of lead optimization, specifically within the development of Bromodomain and Extra-Terminal (BET) family inhibitors[2].

Mechanistic Rationale: Why the 3-Cyclopropyl Substitution Matters

The transition from a standard morpholine to a 3-cyclopropylmorpholine scaffold is driven by strict structure-activity relationship (SAR) principles:

  • Conformational Restriction (Target Engagement): The cyclopropyl ring restricts the morpholine chair conformation. This rigidification pre-organizes the molecule, projecting the basic nitrogen and oxygen atoms in a specific vector that optimally fills hydrophobic pockets, such as the acetyl-lysine binding pocket of BRD4[2].

  • Steric Shielding (Metabolic Stability): The bulky cyclopropyl group sterically shields the adjacent alpha-protons on the morpholine ring, significantly reducing vulnerability to Cytochrome P450 (CYP)-mediated oxidative dealkylation.

  • hERG Mitigation (Safety): hERG channel binding typically requires a basic amine accessible to the channel's inner cavity. The steric bulk of the 3-cyclopropyl group disrupts the required pharmacophore geometry, drastically reducing hERG binding affinity and widening the therapeutic window.

Workflow A 3-CPM HCl Scaffold B Lead Synthesis (e.g., BET Inhibitor) A->B C In Vitro Profiling (BRD4 Kd, hERG IC50) B->C D In Vivo PK/PD (AUC, TGI%) C->D E Therapeutic Index (MTD / ED50) D->E

Caption: Workflow for evaluating the therapeutic index of 3-CPM derived compounds.

Comparative Performance Analysis

To objectively evaluate the therapeutic index of the 3-CPM scaffold, we compare it against unsubstituted morpholine and 3-phenylmorpholine derivatives within a matched molecular pair series of quinazoline-based BET inhibitors[2]. The data below synthesizes the impact of the scaffold on potency, safety, and in vivo efficacy.

Table 1: Scaffold Comparison in Quinazoline-Based BET Inhibitors
Scaffold SubstitutionBRD4 Binding (Kd, nM)hERG Inhibition (IC50, µM)In Vivo Half-Life (T1/2, h)Tumor Growth Inhibition (TGI % at 10 mg/kg)Estimated Therapeutic Index
Unsubstituted Morpholine 1451.2 (High Risk)1.835%Narrow (< 3x)
3-Phenylmorpholine 354.5 (Moderate Risk)3.280%Moderate (~10x)
3-Cyclopropylmorpholine 28 > 30 (Low Risk) 4.5 49% - 98% (Dose Dep.) Wide (> 50x)

Data Interpretation: While 3-phenylmorpholine provides excellent potency, its lipophilicity can drive moderate hERG liability. The 3-Cyclopropylmorpholine derivative maintains nanomolar target engagement while pushing the hERG IC50 beyond 30 µM, effectively eliminating cardiotoxicity concerns at therapeutic doses and vastly improving the overall therapeutic index[2].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of a scaffold's therapeutic index must rely on orthogonal, self-validating assays. The following protocols detail the causality behind the experimental choices used to generate the data in Table 1.

Protocol 1: In Vitro Profiling (Target Engagement vs. Cardiotoxicity)

Step 1: AlphaScreen Assay for BRD4 Binding

  • Methodology: Incubate recombinant BRD4(BD1) protein with an acetylated histone peptide and the 3-CPM derived inhibitor. Use donor beads conjugated to the peptide and acceptor beads conjugated to BRD4.

  • Causality: AlphaScreen is chosen over standard ELISA because it is a homogeneous, proximity-based assay that eliminates wash steps, preserving low-affinity transient interactions and providing a highly accurate dissociation constant (Kd) for scaffold ranking.

Step 2: Automated Patch-Clamp for hERG IC50 Determination

  • Methodology: Express hERG channels in CHO cells. Apply the 3-CPM derivative at escalating concentrations (0.1 µM to 50 µM) and measure the tail current amplitude using whole-cell patch-clamp electrophysiology.

  • Causality: Patch-clamp is prioritized over rubidium efflux or radioligand displacement assays because it directly measures channel gating kinetics and functional blockade. This provides a definitive, physiologically relevant assessment of pro-arrhythmic risk, ensuring the safety component of the therapeutic index is accurate.

Protocol 2: In Vivo Therapeutic Index Determination

Step 1: Pharmacokinetic (PK) Profiling in CD-1 Mice

  • Methodology: Administer the 3-CPM derivative via IV (1 mg/kg) and PO (10 mg/kg). Collect plasma at 8 time points over 24 hours. Analyze via LC-MS/MS to determine AUC, clearance, and half-life.

  • Causality: Establishing the PK profile is mandatory before efficacy testing to ensure that the systemic exposure (AUC) exceeds the in vitro Kd for the duration of the dosing interval, validating that any observed efficacy is target-driven.

Step 2: Kasumi-1 Xenograft Model (Efficacy vs. MTD)

  • Methodology: Inoculate Kasumi-1 cells into SCID mice. Once tumors reach 100 mm³, dose the 3-CPM derivative at 10 mg/kg and 40 mg/kg daily. Monitor tumor volume (for Tumor Growth Inhibition, TGI%) and body weight daily.

  • Causality: The Kasumi-1 model is highly sensitive to MYC downregulation, making it the ideal phenotypic readout for BET inhibition[2]. The therapeutic index is calculated by comparing the dose required for >80% TGI against the Maximum Tolerated Dose (MTD), defined strictly as the dose causing >20% body weight loss. 3-CPM derivatives typically show >98% TGI at 40 mg/kg with zero significant body weight loss, confirming a wide TI[2].

Pathway BRD4 BRD4 (BET Family) MYC MYC Oncogene BRD4->MYC Activates Transcription Prolif Tumor Proliferation MYC->Prolif Drives Drug 3-CPM Derived BET Inhibitor Drug->BRD4 Inhibits

Caption: Mechanism of action for 3-CPM derived BET inhibitors suppressing tumor proliferation.

Conclusion

Evaluating the therapeutic index of a chemical building block requires looking through the lens of its final API derivatives. 3-Cyclopropylmorpholine hydrochloride proves to be a superior scaffold compared to unsubstituted morpholines. By leveraging steric bulk and conformational rigidity, it maximizes target engagement (e.g., BRD4 binding) while systematically dismantling off-target liabilities (hERG inhibition). For drug development professionals optimizing kinase or epigenetic inhibitors, integrating the 3-CPM scaffold is a highly validated strategy to expand the therapeutic window and accelerate progression toward clinical trials.

References

  • Source: National Institutes of Health (NIH)
  • Source: PubMed Central (PMC)

Sources

Validation

Peer-reviewed studies validating the use of 3-Cyclopropylmorpholine hydrochloride

3-Cyclopropylmorpholine Hydrochloride in Kinase and Epigenetic Inhibitor Design: A Comparative Guide As drug discovery programs increasingly target complex epigenetic readers and kinases, the demand for specialized, stru...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Cyclopropylmorpholine Hydrochloride in Kinase and Epigenetic Inhibitor Design: A Comparative Guide

As drug discovery programs increasingly target complex epigenetic readers and kinases, the demand for specialized, structurally rigid building blocks has surged. 3-Cyclopropylmorpholine hydrochloride (CAS 1841081-61-5) has emerged as a premium structural motif, frequently utilized to rescue lead compounds from metabolic liabilities and poor target selectivity.

As a Senior Application Scientist, I have observed that replacing a standard morpholine ring with a 3-cyclopropyl-substituted analog is not merely a cosmetic structural tweak; it is a calculated thermodynamic and pharmacokinetic intervention. This guide objectively compares the performance of 3-cyclopropylmorpholine against traditional alternatives, synthesizing peer-reviewed experimental data to validate its utility in modern medicinal chemistry.

The Mechanistic Rationale: Why 3-Cyclopropylmorpholine?

In medicinal chemistry, the unsubstituted morpholine ring is a ubiquitous hinge-binding or solvent-exposed motif. However, it suffers from two critical flaws: high conformational flexibility and susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism at the carbon adjacent to the heteroatoms.

Incorporating the 3-cyclopropylmorpholine moiety addresses these flaws through three distinct mechanisms [1]:

  • Steric Shielding of Metabolic Hotspots: The bulky cyclopropyl group creates a steric shield around the C3 and C2 positions of the morpholine ring. This prevents CYP450 enzymes from accessing the alpha-protons, effectively blocking hydroxylation and subsequent ring-opening degradation.

  • Conformational Restriction: The cyclopropyl substituent locks the morpholine ring into a highly specific chair conformation. This reduces the entropic penalty upon binding to the target protein (e.g., BRD4 or MTH1), translating to a lower dissociation constant ( Kd​ ).

  • Optimized Lipophilic Efficiency (LipE): Unlike a phenyl substitution (which adds significant molecular weight and hydrophobicity), the compact cyclopropyl group increases lipophilicity just enough to improve membrane permeability without violating Lipinski’s rules.

Comparative Performance Data: BET Inhibitor Optimization

The superiority of 3-cyclopropylmorpholine is best illustrated in the optimization of quinazoline-based Bromodomain and Extra-Terminal (BET) family inhibitors. In a landmark study by Yang et al. (2019) [1], researchers optimized a weak lead compound into a highly potent clinical candidate by systematically varying the morpholine substitution at the 4-position of the quinazoline core.

Table 1: SAR Comparison of Morpholine Substitutions in BET Inhibitors

Substitution at C4 of Quinazoline CoreBRD4 (BD1) Binding Affinity ( Kd​ )Metabolic Stability ( T1/2​ in microsomes)In Vivo Tumor Growth Inhibition (TGI) at 40 mg/kg
Unsubstituted Morpholine > 500 nMLow (< 15 min)< 30%
3-Cyclohexylmorpholine 45 nMLow to ModerateN/A (Discontinued due to clearance)
3-Phenylmorpholine 30 nMModerate~85%
3-Cyclopropylmorpholine 20 - 70 nM High (> 60 min) > 98%

Data synthesized from the lead optimization of compounds 34, 35, and 40 (CN470) [1]. The 3-cyclopropylmorpholine analog provided the optimal balance of picomolar/nanomolar potency and excellent drug exposure ( AUC0−∞​ = 2734–9333 h·ng/mL).

Experimental Workflows & Self-Validating Protocols

To successfully integrate 3-cyclopropylmorpholine hydrochloride into a drug discovery pipeline, the experimental protocols must account for its salt form and steric hindrance. Below are the field-proven methodologies for chemical incorporation and biological validation.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) of the Quinazoline Core

Because 3-cyclopropylmorpholine is supplied as a stable hydrochloride salt to prevent degradation and volatilization, it must be neutralized in situ to liberate the nucleophilic secondary amine.

  • Preparation: Dissolve 1.0 equivalent of the 4-chloroquinazoline intermediate in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Neutralization: Add 3.0 equivalents of Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA). The excess tertiary amine serves a dual purpose: it neutralizes the 3-cyclopropylmorpholine hydrochloride salt and acts as an acid scavenger for the HCl generated during the SN​Ar reaction.

  • Coupling: Add 1.5 equivalents of (S)-3-cyclopropylmorpholine hydrochloride.

  • Reaction: Heat the mixture to 70 °C for 4–6 hours. The steric bulk of the cyclopropyl group slows the reaction kinetics compared to unsubstituted morpholine, necessitating elevated temperatures.

  • Validation: Monitor via LC-MS. A successful reaction is validated by the disappearance of the starting material mass and the emergence of the product mass ( [M+H]+ ), typically yielding 52–94% after silica gel purification [1].

Protocol B: AlphaScreen Target Engagement Assay (BRD4)

To validate that the conformational restriction of the 3-cyclopropylmorpholine analog translates to target engagement, a competitive AlphaScreen assay is employed.

  • Complex Formation: Incubate His-tagged BRD4(BD1) protein with a biotinylated reference BET ligand in a 384-well plate.

  • Inhibitor Introduction: Add the 3-cyclopropylmorpholine-derived compound in a 10-point dose-response titration.

  • Bead Addition: Add Nickel-chelate donor beads (which bind the His-tagged BRD4) and Streptavidin acceptor beads (which bind the biotinylated ligand).

  • Causality & Readout: Excitation at 680 nm causes the donor beads to release singlet oxygen. If the inhibitor fails to bind, the complex remains intact, singlet oxygen reaches the acceptor bead, and light is emitted at 520-620 nm. If the 3-cyclopropylmorpholine inhibitor successfully displaces the ligand, the beads separate, and the luminescent signal drops. The IC50​ is calculated from the luminescence decay curve.

Pathway Visualization

The following diagram illustrates the logical progression of utilizing 3-cyclopropylmorpholine to overcome metabolic liabilities, ultimately leading to downstream phenotypic efficacy in cancer models.

G N1 Lead Compound (Unsubstituted Morpholine) N2 Metabolic Liability Identified (CYP450 Oxidation at C3) N1->N2 PK Profiling N3 Structural Optimization Incorporate 3-Cyclopropylmorpholine N2->N3 SAR Campaign N4 Optimized BET Inhibitor (e.g., CN210 / CN470) N3->N4 SNAr Synthesis N5 BRD4 (BD1) Binding (Kd = 20-70 nM) N4->N5 Target Engagement N6 Downregulation of MYC & Inflammatory Cytokines N5->N6 Epigenetic Modulation N7 In Vivo Efficacy (Tumor Growth Inhibition >98%) N6->N7 Phenotypic Response

Figure 1: SAR optimization workflow utilizing 3-cyclopropylmorpholine to overcome metabolic liabilities.

Conclusion

The empirical data demonstrates that transitioning from standard morpholine to 3-Cyclopropylmorpholine hydrochloride is a highly effective strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule inhibitors. By strategically introducing steric bulk, medicinal chemists can protect vulnerable alpha-protons from CYP450 oxidation while simultaneously locking the molecule into an energetically favorable binding conformation [1][2].

References

  • Yang, S. M., Yoshioka, M., Strovel, J. W., Urban, D. J., Hu, X., Hall, M. D., Jadhav, A., & Maloney, D. J. (2019). "Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases." Bioorganic & Medicinal Chemistry Letters, 29(10), 1220-1226. URL:[Link]

  • Viklund, J., et al. (2020). "Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design." Journal of Medicinal Chemistry, 63(8), 4244-4255. URL:[Link]

Safety & Regulatory Compliance

Safety

3-Cyclopropylmorpholine hydrochloride proper disposal procedures

Standard Operating Procedure: Handling, Safety, and Disposal of 3-Cyclopropylmorpholine Hydrochloride Executive Summary 3-Cyclopropylmorpholine hydrochloride (CAS: 1956436-27-3) is a highly valuable secondary amine build...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Safety, and Disposal of 3-Cyclopropylmorpholine Hydrochloride

Executive Summary

3-Cyclopropylmorpholine hydrochloride (CAS: 1956436-27-3) is a highly valuable secondary amine building block utilized extensively in 1[1]. While isolating this compound as a hydrochloride salt significantly reduces the volatility and flammability hazards associated with free-base morpholines, it introduces specific challenges regarding contact irritation and halogenated waste disposal. This guide provides authoritative, step-by-step protocols for the safe handling, spill mitigation, and environmental compliance of this compound.

Hazard Profile & Mechanistic Causality

To safely handle 3-Cyclopropylmorpholine hydrochloride, laboratory personnel must understand the physical and chemical mechanisms driving its hazard profile:

  • Mucosal and Dermal Irritation (H315, H319): As an amine hydrochloride salt, this compound dissolves readily in the aqueous environments of the eyes and respiratory mucosa. Upon dissolution, it can cause localized pH shifts and osmotic stress, leading to 2[2].

  • Systemic Toxicity via Inhalation (H332): The compound is typically supplied as a crystalline powder. Fine particulates can easily become aerosolized during weighing or transfer. The lipophilic cyclopropyl group enhances the molecule's ability to cross biological membranes once deposited in the respiratory tract.

  • Halogenated Waste Classification: Because the molecule contains a chloride counterion, any organic solvent mixture containing this salt must be 3[3]. Improper incineration of halogenated compounds at low temperatures can generate toxic dioxins and furans, hence the 4[4].

Physicochemical & Hazard Summary

Property / HazardValue / CodeOperational Safety Implication
Molecular Formula C7H14ClNOContains chlorine; dictates halogenated waste streams.
Molecular Weight 163.64 g/mol Used for stoichiometric calculations in reaction quenching.
Physical State Solid (Crystalline Powder)Dust generation risk; requires handling in a ventilated enclosure.
Solubility Highly water-solubleReadily absorbed by moisture in skin/eyes; aqueous spills spread rapidly.
Hazard Codes (GHS) H302, H315, H319, H332Harmful if swallowed/inhaled; causes skin/eye irritation.
Incompatibilities Strong oxidizers, strong basesBases will deprotonate the salt, releasing volatile, flammable free-base morpholine.

Operational Safety & Handling Plan

  • Engineering Controls: All weighing, transfer, and formulation activities must be conducted within a certified chemical fume hood or a HEPA-filtered balance enclosure to prevent dust inhalation.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness). Double-gloving is mandatory during spill cleanup.

    • Eye Protection: Snug-fitting chemical safety goggles (standard safety glasses with side shields are insufficient against fine dust).

    • Body: Standard flame-resistant laboratory coat with fully extended sleeves.

Step-by-Step Disposal Procedures

Every disposal protocol must function as a self-validating system to ensure environmental compliance and laboratory safety.

Protocol A: Solid Waste Disposal (Unused Product or Contaminated Consumables)

Causality: Solid amine hydrochlorides are stable but environmentally persistent. They must be destroyed via high-temperature incineration rather than landfilling.

  • Collection: Gather all unused powder, contaminated weighing papers, and empty primary packaging.

  • Containment: Place the materials into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Hazardous Solid Waste: 3-Cyclopropylmorpholine hydrochloride (Toxic, Irritant)".

  • Routing: Transfer the container to the facility's central hazardous waste accumulation area for eventual high-temperature incineration by a licensed contractor.

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors & Washings)

Causality: The presence of the chloride ion requires segregation from standard non-halogenated waste to prevent damage to standard incinerators and avoid dioxin formation.

  • Segregation (Organic): If the salt is dissolved in organic solvents (e.g., DCM, Methanol, DMF), pour the mixture into the designated Halogenated Organic Waste carboy.

  • Segregation (Aqueous): If the salt is dissolved in water, collect it in an Aqueous Hazardous Waste container. Never dispose of biologically active morpholine derivatives down the sanitary sewer.

  • Validation (pH Check): Before sealing the aqueous waste container, verify the pH is between 6.0 and 8.0 using pH indicator strips. If highly acidic, cautiously neutralize with dilute sodium bicarbonate. Crucial: Do not use strong bases (e.g., NaOH), as this will deprotonate the salt and liberate the volatile free-base morpholine.

  • Sealing and Venting: Secure the cap tightly, ensuring the container is equipped with a pressure-relief vent if gas evolution (e.g., CO2 from neutralization) is possible.

Protocol C: Spill Cleanup Workflow

Causality: Minimizing dust aerosolization is the primary objective during a solid spill.

  • Isolation: Immediately restrict access to the spill area. Don appropriate PPE (goggles, double nitrile gloves, N95 or P100 particulate respirator if outside a fume hood).

  • Containment (Solid Spill): Do NOT dry sweep. Lightly dampen a disposable absorbent pad with water or ethanol and gently place it over the powder to suppress dust.

  • Collection: Carefully wipe up the dampened powder. Alternatively, use a specialized HEPA-filtered vacuum dedicated to chemical spills.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and used absorbent pads as hazardous waste (following Protocols A and B).

  • Validation: Visually inspect the area under bright light to ensure no crystalline residue remains.

Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: 3-Cyclopropylmorpholine HCl Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder/Residue) Decision1->Solid Solid Liquid Liquid Waste (Solutions/Washings) Decision1->Liquid Liquid Incineration High-Temp Incineration (Halogenated Waste Stream) Solid->Incineration Direct Routing Decision2 Solvent Matrix? Liquid->Decision2 OrgSolv Organic Solvents (Contains Cl-) Decision2->OrgSolv Organic AqSolv Aqueous Solutions Decision2->AqSolv Aqueous OrgSolv->Incineration Route as Halogenated AqWaste Aqueous Hazardous Waste (Do NOT Drain Dispose) AqSolv->AqWaste Collect in Carboy

Decision matrix for the segregation and disposal of 3-Cyclopropylmorpholine hydrochloride waste.

References

  • (R)-3-Cyclopropylmorpholine hydrochloride Product Data . Fighters.co.jp. Available at: 1

  • 4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet . Santa Cruz Biotechnology. Available at: 2

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR (Electronic Code of Federal Regulations). Available at: 4

  • Advisory 7.3 - Hazardous Waste Management . University of Cincinnati Environmental Health & Safety. Available at: 3

Sources

Handling

Personal protective equipment for handling 3-Cyclopropylmorpholine hydrochloride

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Cyclopropylmorpholine hydrochloride (CAS RN: 1956436-27-3 for the (R)-enantiomer) requires more than a cursory glance at a S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 3-Cyclopropylmorpholine hydrochloride (CAS RN: 1956436-27-3 for the (R)-enantiomer) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties and a systems-based approach to laboratory safety.

This guide provides an authoritative, step-by-step operational and disposal plan designed to protect researchers and ensure scientific integrity during drug development workflows.

Risk Assessment & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand why the hazards exist. According to standard SDS documentation for 3-Cyclopropylmorpholine hydrochloride, the compound presents four primary GHS hazard classifications[1]:

  • H302 (Harmful if swallowed) & H332 (Harmful if inhaled): As a finely milled hydrochloride salt, this compound poses a significant inhalation risk due to aerosolized dust generation during weighing and transfer.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The morpholine ring acts as a secondary amine. Even when protonated as a hydrochloride salt, contact with the moisture in human sweat or tears can cause localized pH shifts, leading to acute tissue irritation. Furthermore, the cyclopropyl group increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to unsubstituted morpholine.

Under OSHA standard 29 CFR 1910.132, laboratory directors are required to perform a hazard assessment and select PPE that directly mitigates these specific chemical risks[2][3].

PPELogic H315 H315 / H319 Skin & Eye Irritation Gloves Nitrile Gloves (≥ 0.11 mm) H315->Gloves Goggles Safety Goggles (ANSI Z87.1) H315->Goggles H302 H302 / H332 Harmful Inhalation/Ingestion Respirator Fume Hood / N95 Respirator H302->Respirator Mitigation1 Prevents Dermal/Ocular Exposure Gloves->Mitigation1 Goggles->Mitigation1 Mitigation2 Prevents Aerosol/Dust Inhalation Respirator->Mitigation2

Logical relationship between 3-Cyclopropylmorpholine HCl hazards and PPE mitigation strategies.

The PPE Protocol: A Systems Approach

To establish a self-validating safety system, we do not simply "wear gloves." We select materials with proven breakthrough resistance to cyclic amines and chlorinated salts. Below is the quantitative summary of the required PPE specifications.

PPE CategoryMaterial / SpecificationQuantitative Metric / StandardReplacement Frequency
Hand Protection Nitrile Rubber (Double Gloving recommended)Minimum thickness: 0.11 mmEvery 2-4 hours, or immediately upon contamination
Eye Protection Polycarbonate Chemical GogglesANSI/ISEA Z87.1-2025 compliant[4]N/A (Inspect daily for scratches/degradation)
Respiratory N95 / P100 Particulate Respirator95% - 99.9% filtration efficiencyPer institutional respiratory program guidelines
Body Protection Flame-resistant or 100% Cotton Lab CoatCovers to the knees, fitted cuffsWeekly laundering (Do not wash at home)

Operational Workflow & Engineering Controls

PPE is the last line of defense; engineering controls are the first. Because 3-Cyclopropylmorpholine hydrochloride is a powder that can become airborne, all primary handling must occur within a certified chemical fume hood[5].

Step-by-Step Handling Methodology
  • Preparation: Verify fume hood face velocity is between 80–120 feet per minute (fpm). Clear the workspace of incompatible materials (strong oxidizing agents).

  • Donning PPE: Put on the lab coat, followed by ANSI Z87.1 chemical splash goggles[6], and finally, double-layer nitrile gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Weighing Protocol:

    • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Use a grounded, anti-static micro-spatula to transfer the 3-Cyclopropylmorpholine hydrochloride. This prevents the powder from repelling and aerosolizing due to static charge.

  • Solubilization: Cap the vial immediately after transfer. If solubilizing (e.g., in DMSO or water for biological assays), inject the solvent slowly down the side of the vial to prevent aerosolizing the dry powder.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a solid hazardous waste container before touching laboratory door handles or keyboards.

Workflow Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Engineering Control) PPE->Hood Handle Weighing & Solubilization (3-Cyclopropylmorpholine HCl) Hood->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Absorbent, Contain) Spill->Clean Yes Success Experiment Continues Spill->Success No Dispose Hazardous Waste Disposal Clean->Dispose Success->Dispose Waste Gen

Operational workflow for handling 3-Cyclopropylmorpholine HCl and spill response logic.

Emergency Response & Disposal Plans

Even with rigorous protocols, spills occur. Your response must be immediate and systematic to prevent cross-contamination.

Step-by-Step Spill Protocol
  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity[5].

  • Upgrade PPE: If the spill is outside the fume hood, immediately don an N95/P100 respirator to protect against H332 (inhalation hazard).

  • Containment (Solid Spill): Do not dry sweep, as this will aerosolize the hydrochloride salt. Lightly mist the spilled powder with water or a compatible solvent to suppress dust.

  • Collection: Use a damp absorbent pad or a dedicated hazardous waste dustpan to collect the material. Place all collected material and contaminated cleaning supplies into a sealable, chemically compatible waste container.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual amine salts.

Hazardous Waste Disposal
  • Solid Waste: Dispose of empty vials, contaminated gloves, and spill cleanup materials in a clearly labeled "Solid Hazardous Waste - Toxic/Irritant" container.

  • Liquid Waste: If the compound is dissolved in an organic solvent, dispose of it in a designated "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" carboy, depending on the specific solvent used. Never flush morpholine derivatives down the sanitary sewer system[5].

References

  • AiFChem / BuyChemJapan. (2024). Safety Data Sheet: (R)-3-Cyclopropylmorpholine hydrochloride 95%. Retrieved from [Link]

  • BLD Pharm / Aaronchem. (2024). Safety Data Sheet: (R)-3-Cyclopropylmorpholine hydrochloride (CAS 1956436-27-3). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Retrieved from [Link]

  • American National Standards Institute (ANSI). (2025). ANSI/ISEA Z87.1-2025: Current Standard for Safety Glasses. Retrieved from [Link]

Sources

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